Benzo[c][1,2]oxaborole-1,7(3H)-diol
Description
Properties
Molecular Formula |
C7H7BO3 |
|---|---|
Molecular Weight |
149.94 g/mol |
IUPAC Name |
1-hydroxy-3H-2,1-benzoxaborol-7-ol |
InChI |
InChI=1S/C7H7BO3/c9-6-3-1-2-5-4-11-8(10)7(5)6/h1-3,9-10H,4H2 |
InChI Key |
DKZISWIZAVMUEX-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C=CC=C2O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis of Benzo[c]oxaborole-1,7(3H)-diol: Strategies and Methodologies
Abstract
The benzoxaborole scaffold represents a privileged structure in modern medicinal chemistry, characterized by a unique boron-heterocyclic system that confers potent and often novel mechanisms of biological activity.[1][2][3] This is exemplified by the FDA-approved drugs Tavaborole (AN2690), an antifungal agent, and Crisaborole (AN2728), an anti-inflammatory therapeutic.[3][4][5] The core of their activity lies in the Lewis acidic nature of the boron atom, which can form stable, reversible covalent bonds with biological nucleophiles such as the diol groups in saccharides or tRNA.[1][4][6][7] This guide provides an in-depth examination of robust and versatile synthetic strategies for constructing Benzo[c]oxaborole-1,7(3H)-diol, a key analogue that enables further structure-activity relationship (SAR) studies and the development of next-generation therapeutics. We will dissect two primary synthetic paradigms: a modern palladium-catalyzed borylation approach and a classical organometallic route via halogen-metal exchange, offering detailed protocols, mechanistic insights, and strategic considerations for researchers in drug discovery and chemical development.
Introduction: The Benzoxaborole Scaffold in Drug Discovery
First synthesized over half a century ago, benzoxaboroles have recently surged to prominence as a versatile class of compounds with a wide spectrum of pharmacological activities, including antifungal, anti-inflammatory, and antiparasitic properties.[3][5][8] Structurally, they are bicyclic systems where a benzene ring is fused to an oxaborole ring, a five-membered heterocycle containing boron and oxygen.[6] The key feature of this scaffold is the B-hydroxy group (-B(OH)), which is part of a cyclic boronic acid hemi-ester.[3] This arrangement enhances the Lewis acidity of the boron atom compared to a simple phenylboronic acid, facilitating its interaction with biological targets.[7][9]
The mechanism of action for many benzoxaboroles involves the inhibition of key enzymes through the formation of a stable tetrahedral boronate adduct. For instance, Tavaborole targets fungal leucyl-tRNA synthetase (LeuRS) by trapping tRNA in the editing site, thereby halting protein synthesis and leading to fungal cell death.[4][10][11] The success of these drugs has catalyzed extensive research into the synthesis of diverse benzoxaborole analogues to explore new therapeutic applications. This guide focuses specifically on the synthesis of Benzo[c]oxaborole-1,7(3H)-diol, a valuable compound for probing the role of hydroxyl substitution on the benzene ring.
Retrosynthetic Analysis and Strategic Planning
The synthesis of a multi-functionalized aromatic compound like Benzo[c]oxaborole-1,7(3H)-diol requires careful strategic planning to manage functional group compatibility and ensure regiochemical control.
Key Disconnections:
The most logical retrosynthetic disconnection is the final cyclization step, which typically occurs spontaneously or under mild acidic conditions from a 2-(hydroxymethyl)phenylboronic acid precursor. This intermediate, (A) , is therefore the central target of the synthesis. The boronic acid functionality itself can be installed via two primary methods:
-
Palladium-Catalyzed Borylation: Disconnecting the C-B bond leads back to an appropriately substituted and protected aryl halide, such as the 2-bromo-3-(protected-hydroxymethyl)-1-(protected-hydroxy)benzene derivative (B) . This is a highly reliable and functional-group-tolerant approach.[12][13]
-
Halogen-Metal Exchange: Alternatively, the boronic acid can be formed from the same aryl halide precursor (B) via a halogen-lithium exchange followed by quenching with a borate ester. This classic method is powerful but often requires cryogenic conditions and has lower functional group tolerance.[12][14]
The precursor (B) can be synthesized from a simpler starting material like 2-bromo-3-hydroxybenzaldehyde (C) , which requires reduction of the aldehyde and subsequent protection of the resulting hydroxyl groups.
Caption: Retrosynthetic analysis of Benzo[c]oxaborole-1,7(3H)-diol.
Synthetic Pathway I: Palladium-Catalyzed Miyaura Borylation
This pathway is often preferred in modern synthetic chemistry due to its mild reaction conditions and broad tolerance for various functional groups, minimizing the need for extensive protecting group manipulations. The Suzuki-Miyaura coupling and its borylation variant are cornerstones of C-C and C-B bond formation.[13][15][16]
Causality Behind Experimental Choices
-
Starting Material: The synthesis commences with 3-hydroxybenzaldehyde. The phenolic hydroxyl provides a handle for directing subsequent reactions or for protection, while the aldehyde is readily converted to the required hydroxymethyl group.
-
Orthogonal Protection: The presence of two distinct hydroxyl groups (phenolic and benzylic) necessitates an orthogonal protection strategy. A silyl ether (e.g., TBDMS) is an excellent choice for the phenolic hydroxyl due to its stability under various conditions and its selective removal with fluoride ions. The benzylic alcohol can be protected as a trityl ether, which is stable to the borylation conditions but easily cleaved under mild acidic conditions that also facilitate the final cyclization.[12]
-
Borylation Reaction: The Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) is selected for its efficiency and the stability of the resulting boronate ester. A palladium catalyst with a phosphine ligand, such as Pd(dppf)Cl₂, is crucial for facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[12][15] Potassium acetate serves as a mild base required for the transmetalation step.[15]
Experimental Protocol: Pathway I
Step 1: Synthesis of 2-bromo-3-hydroxybenzyl alcohol
-
To a solution of 3-hydroxybenzaldehyde (1.0 eq) in a suitable solvent like ethanol, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
After an aqueous workup, dissolve the crude 2-bromo-3-hydroxybenzaldehyde in ethanol (or a THF/water mixture) and cool to 0-5 °C.[17]
-
Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise, maintaining the low temperature.[17][18]
-
Stir for 1-2 hours, then quench the reaction carefully with dilute HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography to yield 2-bromo-3-hydroxybenzyl alcohol.
Step 2: Orthogonal Protection
-
Protect the phenolic hydroxyl first. Dissolve the diol from Step 1 in anhydrous DMF. Add imidazole (1.5 eq) followed by TBDMS-Cl (1.1 eq) at 0 °C. Stir at room temperature overnight.
-
Isolate the mono-protected product after workup.
-
Dissolve this intermediate in anhydrous DCM. Add triethylamine (1.5 eq) and trityl chloride (1.1 eq). Stir at room temperature until the reaction is complete.[12]
-
Purify the resulting fully protected compound, 1-bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-3-(trityloxy)benzene, by column chromatography.
Step 3: Miyaura Borylation
-
In a Schlenk flask, combine the protected aryl bromide from Step 2 (1.0 eq), bis(pinacolato)diboron (1.2 eq), potassium acetate (2.5 eq), and Pd(dppf)Cl₂ (3 mol%).[12]
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous dioxane as the solvent.
-
Heat the mixture at 80-90 °C for 8-12 hours.
-
Cool to room temperature, filter through Celite, and concentrate. Purify the crude boronate ester by chromatography.
Step 4: Deprotection and Cyclization
-
Dissolve the purified boronate ester in a solvent mixture such as THF/water.
-
Add a suitable acid, such as 2M hydrochloric acid.[12]
-
Stir the mixture at room temperature. The acidic conditions will cleave the trityl and TBDMS ethers and hydrolyze the pinacol boronate ester to the boronic acid, which will spontaneously cyclize.
-
Monitor the reaction by TLC until completion.
-
Extract the final product, Benzo[c]oxaborole-1,7(3H)-diol, with ethyl acetate. Purify by recrystallization or column chromatography.
Caption: Workflow for the palladium-catalyzed synthesis of the target compound.
Synthetic Pathway II: Halogen-Metal Exchange
This classical organometallic route provides a powerful alternative, particularly when palladium-based methods are not desired. The core of this strategy is the generation of a highly reactive aryllithium intermediate, which is then trapped with an electrophilic boron source.
Causality Behind Experimental Choices
-
Anhydrous & Cryogenic Conditions: The use of organolithium reagents like n-butyllithium (n-BuLi) mandates strictly anhydrous conditions and cryogenic temperatures (-78 °C) to prevent quenching of the reagent and to control reactivity.[12][14]
-
Halogen-Metal Exchange: This reaction is extremely fast at low temperatures, allowing for the clean formation of the aryllithium species from the aryl bromide precursor before side reactions can occur.
-
Borate Ester Quench: Trialkyl borates, such as trimethyl borate or triisopropyl borate, serve as the electrophilic boron source. The aryllithium attacks the boron atom, displacing one of the alkoxy groups to form a borate complex.
-
Acidic Workup: A crucial final step involves hydrolysis with aqueous acid. This protonates the alkoxides, hydrolyzes the borate ester to the corresponding boronic acid, and simultaneously cleaves acid-labile protecting groups, triggering the final cyclization.[12]
Experimental Protocol: Pathway II
Steps 1 & 2: Synthesis and Protection of 2-bromo-3-hydroxybenzyl alcohol
-
These steps are identical to Steps 1 and 2 in Pathway I. A robust protection strategy is equally critical here to prevent the acidic protons of the hydroxyl groups from reacting with the n-BuLi.
Step 3: Halogen-Lithium Exchange and Borylation
-
Dissolve the protected aryl bromide (from Pathway I, Step 2) in anhydrous THF in a flame-dried, three-neck flask under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir for 30-60 minutes at -78 °C.
-
In a separate flask, dissolve triisopropyl borate (1.5 eq) in anhydrous THF and cool to -78 °C.
-
Transfer the freshly formed aryllithium solution to the triisopropyl borate solution via cannula.
-
Allow the reaction to stir at -78 °C for 1 hour, then warm slowly to room temperature overnight.
Step 4: Hydrolysis and Cyclization
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 2M aqueous HCl.
-
Stir vigorously for 2-4 hours at room temperature to ensure complete hydrolysis and cyclization.
-
Perform a standard aqueous workup, extracting the product into ethyl acetate.
-
Dry the organic layer, concentrate, and purify the final product, Benzo[c]oxaborole-1,7(3H)-diol, by recrystallization or column chromatography.
Caption: Workflow for the organometallic synthesis via halogen-metal exchange.
Data Summary and Characterization
Successful synthesis relies on rigorous characterization of intermediates and the final product. The following analytical techniques are essential.
| Technique | Purpose | Expected Observations for Benzo[c]oxaborole-1,7(3H)-diol |
| ¹H NMR | Structural elucidation and confirmation of proton environment. | Aromatic protons on the benzene ring, a singlet for the CH₂ group (approx. 5.0 ppm), and broad singlets for the two -OH groups. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Signals corresponding to the aromatic carbons, the benzylic CH₂ carbon, and carbons attached to hydroxyls. |
| ¹¹B NMR | Confirmation of the boron environment. | A broad singlet characteristic of a trigonal boronic acid/ester (approx. 20-30 ppm). |
| Mass Spec (HRMS) | Determination of exact mass and molecular formula. | A molecular ion peak corresponding to the calculated exact mass of C₇H₇BO₃. |
| FT-IR | Identification of key functional groups. | Broad O-H stretching bands (phenolic and B-OH), C-H stretching, and aromatic C=C bending vibrations. |
Conclusion
This guide has detailed two robust and scientifically-grounded pathways for the synthesis of Benzo[c]oxaborole-1,7(3H)-diol. The palladium-catalyzed Miyaura borylation route offers superior functional group tolerance and milder conditions, making it highly suitable for complex molecule synthesis and library generation. The classical halogen-metal exchange pathway, while more demanding in its execution, remains a powerful and efficient alternative. The choice between these strategies will depend on the specific resources, scale, and functional group compatibility required for a given research objective. The methodologies presented here provide a comprehensive framework for researchers and drug development professionals to access this important class of compounds, enabling further exploration of the vast therapeutic potential of the benzoxaborole scaffold.
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The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Benzoxaboroles
Foreword: The Unassuming Boron Atom and Its Rise in Medicinal Chemistry
For decades, the element boron remained on the periphery of drug discovery, often overlooked in favor of its carbon-based counterparts. However, the unique electronic properties of boron—specifically its vacant p-orbital, which allows for reversible covalent interactions with biological nucleophiles—harbored a vast and largely untapped potential. This guide delves into the fascinating history of a particular class of organoboron compounds: the benzoxaboroles. We will trace their journey from a chemical curiosity to a validated and "privileged" scaffold in modern medicinal chemistry, culminating in the development of FDA-approved drugs for a range of therapeutic areas. This in-depth exploration is designed for researchers, scientists, and drug development professionals, providing not only a historical narrative but also the technical underpinnings of their synthesis, mechanism of action, and the experimental methodologies that propelled their development.
Chapter 1: The Genesis of a Scaffold - An Unexpected Discovery
The story of benzoxaboroles begins not in a pharmaceutical laboratory, but in the realm of fundamental organic chemistry. In 1957, Swedish chemist Kurt Torssell, while investigating the reaction between phenols and boric acid, serendipitously synthesized the first benzoxaborole, 1-hydroxy-2,1-benzoxaborolane.[1] For nearly half a century following this initial discovery, benzoxaboroles remained largely a niche area of academic interest, with their potential applications in medicine unexplored.
The initial synthesis laid the groundwork for future explorations, though the profound impact of this structural class would not be realized for many years. This lengthy dormant period underscores a common theme in drug discovery: the journey from a novel chemical entity to a therapeutic agent is often long and unpredictable, awaiting the convergence of scientific insight, technological advancement, and unmet medical need.
Chapter 2: A New Era - The Antifungal Breakthrough and the Rise of Anacor Pharmaceuticals
The turn of the 21st century witnessed a renewed interest in boron-containing compounds for therapeutic applications. A pivotal moment in the history of benzoxaboroles arrived in the early 2000s with the work of Anacor Pharmaceuticals, a biopharmaceutical company with a dedicated focus on leveraging boron chemistry for drug discovery.[2][3][4] Anacor's systematic investigation into the biological activities of a diverse library of oxaborole compounds led to a groundbreaking discovery: a benzoxaborole derivative, later named tavaborole (formerly AN2690), exhibited potent antifungal activity.[5]
This discovery was a watershed moment, transforming the perception of benzoxaboroles from chemical curiosities to a promising new class of anti-infective agents. The unique mechanism of action and favorable physicochemical properties of tavaborole set the stage for its development as a much-needed topical treatment for onychomycosis, a common and difficult-to-treat fungal infection of the nails.
Tavaborole (Kerydin®): A Novel Mechanism of Fungal Protein Synthesis Inhibition
Tavaborole's efficacy stems from its unique mechanism of action, which distinguishes it from existing antifungal agents that primarily target the fungal cell membrane. Tavaborole inhibits fungal protein synthesis by targeting a crucial enzyme: leucyl-tRNA synthetase (LeuRS).[6][7] This enzyme is responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNA), a critical step in the translation of genetic information into proteins.
The boron atom in tavaborole plays a key role in this inhibition. It forms a stable, reversible covalent bond with the 2'- and 3'-hydroxyl groups of the terminal adenosine of tRNALeu within the editing site of the LeuRS enzyme. This creates a stable tRNA-tavaborole adduct that becomes trapped in the editing site, effectively halting protein synthesis and leading to fungal cell death.[6]
Structure-Activity Relationship (SAR) of Anti-Inflammatory Benzoxaboroles
The optimization of benzoxaboroles as PDE4 inhibitors also relied heavily on SAR studies. Key determinants of activity include:
-
The Phenoxy Linker: The presence of a phenoxy group at the 5-position of the benzoxaborole ring was found to be crucial for potent PDE4 inhibition.
-
The 4-Cyano Group: A cyano substituent on the distal phenyl ring significantly enhances the inhibitory activity. [8]* The Benzoxaborole Core: The intact benzoxaborole scaffold is essential for interacting with the active site of the PDE4 enzyme.
These SAR studies guided the design of crisaborole as a potent and selective topical anti-inflammatory agent with a favorable safety profile.
Chapter 4: Key Milestones in Benzoxaborole Drug Development
The journey of benzoxaboroles from laboratory to clinic is marked by several key milestones:
| Year | Milestone | Significance |
| 1957 | First synthesis of a benzoxaborole by Kurt Torssell. [1] | Foundational discovery of the benzoxaborole scaffold. |
| 2002 | Anacor Pharmaceuticals founded. [4] | Dedicated focus on boron chemistry for drug discovery. |
| Early 2000s | Discovery of the antifungal activity of tavaborole (AN2690) by Anacor. [5] | First identification of significant therapeutic potential for a benzoxaborole. |
| 2014 | FDA approval of Tavaborole (Kerydin®) for onychomycosis. [2][3] | First FDA-approved benzoxaborole drug. |
| 2016 | FDA approval of Crisaborole (Eucrisa®) for atopic dermatitis. [9][10] | Second FDA-approved benzoxaborole, expanding the therapeutic applications. |
| 2016 | Pfizer acquires Anacor Pharmaceuticals. [10] | Validation of the benzoxaborole platform by a major pharmaceutical company. |
Chapter 5: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments relevant to the discovery and characterization of benzoxaborole compounds.
General Synthesis of the Benzoxaborole Scaffold
While numerous synthetic routes have been developed, a common approach to the core benzoxaborole scaffold involves the following key steps:
A representative procedure for the synthesis of a benzoxaborole derivative is as follows:
-
Borylation: A substituted o-halotoluene is subjected to a palladium-catalyzed borylation reaction, such as a Miyaura borylation, with a boron-containing reagent like bis(pinacolato)diboron. This introduces the boronic ester functionality at the ortho position to the methyl group. [11][12]2. Oxidation and Cyclization: The methyl group is then oxidized to a hydroxymethyl group. Subsequent treatment with acid or base facilitates an intramolecular cyclization between the boronic acid and the hydroxymethyl group to form the benzoxaborole ring. [13]
Antifungal Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI). [7][14][15]
-
Inoculum Preparation:
-
Subculture the fungal isolate (e.g., Trichophyton rubrum) on an appropriate agar medium and incubate to obtain a fresh culture.
-
Prepare a suspension of fungal conidia or yeast cells in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 106 colony-forming units (CFU)/mL.
-
Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.4-5 x 104 CFU/mL.
-
-
Drug Dilution:
-
Prepare a stock solution of the benzoxaborole compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add an equal volume of the standardized fungal inoculum to each well of the microtiter plate containing the drug dilutions.
-
Include a drug-free growth control well and a sterility control well (medium only).
-
Incubate the plates at 35°C for 48-72 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the benzoxaborole that causes a significant inhibition of visible fungal growth (typically ≥50%) compared to the growth control.
-
PDE4 Inhibition Assay: Fluorescence Polarization (FP) Method
This protocol describes a common method for assessing the inhibitory activity of compounds against PDE4. [16][17]
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., Tris-HCl with MgCl2).
-
Prepare a solution of purified recombinant human PDE4B enzyme in the reaction buffer.
-
Prepare a solution of a fluorescently labeled cAMP substrate (e.g., FAM-cAMP).
-
Prepare a solution of a binding agent that selectively binds to the product of the reaction (AMP), leading to an increase in fluorescence polarization.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the benzoxaborole compound at various concentrations.
-
Add the PDE4B enzyme solution to each well.
-
Initiate the reaction by adding the FAM-cAMP substrate solution.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the binding agent solution.
-
Incubate for an additional period to allow for binding equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization of each well using a suitable plate reader.
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of PDE4 activity) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion: The Future of Benzoxaboroles
The discovery and successful clinical development of tavaborole and crisaborole have firmly established benzoxaboroles as a privileged scaffold in medicinal chemistry. Their unique mechanism of action, favorable safety profile, and broad therapeutic potential continue to drive further research and development efforts. The journey of benzoxaboroles, from a serendipitous discovery to a cornerstone of boron-based drug development, serves as a powerful testament to the enduring value of fundamental chemical research and the innovative spirit of drug discovery. As our understanding of the versatile chemistry of boron continues to expand, the future undoubtedly holds even more exciting therapeutic applications for this remarkable class of compounds.
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- Freund, Y. R., et al. (2024). Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles. ACS Medicinal Chemistry Letters.
- Adamczyk-Woźniak, A., et al. (2021). Vibrational Properties of Benzoxaboroles and Their Interactions with Candida albicans’ LeuRS. Symmetry, 13(10), 1845.
- Li, Y., et al. (2021). Design, synthesis and biological evaluation of novel benzoxaborole derivatives as potent PDE4 inhibitors for topical treatment of atopic dermatitis. European Journal of Medicinal Chemistry, 213, 113175.
- Contini, A., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. International Journal of Molecular Sciences, 24(14), 11598.
- Zhang, J., et al. (2019). Design, Synthesis, and Structure–Activity Relationship of 7-Propanamide Benzoxaboroles as Potent Anticancer Agents. Journal of Medicinal Chemistry, 62(14), 6765–6784.
- Schirmeister, T., et al. (2022). Discovery of potent benzoxaborole inhibitors against SARS-CoV-2 main and dengue virus proteases. European Journal of Medicinal Chemistry, 238, 114459.
- Ji, L., et al. (2026). Discovery of New 7-Propanamide Benzoxaborole as Potent Anti-SKOV3 Agent via 3D-QSAR Models. International Journal of Molecular Sciences, 27(1), 472.
- Zhang, J., et al. (2019). Design, Synthesis, and Structure–Activity Relationship of 7-Propanamide Benzoxaboroles as Potent Anticancer Agents. Journal of Medicinal Chemistry, 62(14), 6765–6784.
-
Wikipedia. (n.d.). Crisaborole. Retrieved from [Link]
- West Bioscience. (n.d.). PDE Assay Kit.
- Sgarlata, C., et al. (2022). An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. Molecules, 27(15), 5003.
- Fierce Biotech. (2015, July 13).
- Anacor Pharmaceuticals. (2015, October 29).
- Molecular Devices. (2026, February 13).
- SmithSolve. (n.d.). Overview of Anacor Pharmaceuticals.
- ResearchGate. (2025, August 7). Fluorescence Polarization Assays in Small Molecule Screening.
- Pfizer. (2016, May 16). Pfizer to Acquire Anacor.
- Torssell, K. (1957). Zur Phenol-Borsäure-Reaktion. I. Acta Chemica Scandinavica, 11, 477-483.
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Comprehensive Spectroscopic Profiling of Benzo[c]oxaborole-1,7(3H)-diol
This guide outlines the spectroscopic characterization of Benzo[c]oxaborole-1,7(3H)-diol (also known as 7-hydroxy-1,3-dihydro-2,1-benzoxaborol-1-ol).
This specific isomer is chemically significant due to the proximity of the 7-hydroxyl group to the boron center, which introduces unique electronic effects and potential intramolecular hydrogen bonding distinct from the more common 5- or 6-hydroxy isomers.
Structural Definition & Numbering
Before interpreting spectra, the numbering system must be rigorously defined to avoid ambiguity with the 5- and 6-hydroxy isomers (e.g., Tavaborole metabolites).
-
Scaffold: 2,1-benzoxaborole (Benzo[c][1,2]oxaborole).
-
Numbering:
-
Functional Groups:
-
1-OH: Boronic acid hydroxyl (exchangeable).
-
7-OH: Phenolic hydroxyl (exchangeable, potentially H-bonded to B-OH).
-
Nuclear Magnetic Resonance (NMR) Profiling
B NMR: The Diagnostic Standard
Boron NMR is the primary validation tool for this scaffold. The chemical shift is highly sensitive to the coordination geometry (trigonal
| Parameter | Value / Range | Structural Interpretation |
| Chemical Shift ( | 28.0 – 32.0 ppm | Indicates a neutral, trigonal planar Boron ( |
| Line Width ( | > 100 Hz | Broad signal due to quadrupolar relaxation of the |
| Shift in High pH | 2.0 – 10.0 ppm | Upon addition of base (NaOD), the signal shifts upfield, indicating formation of the tetrahedral hydroxyboronate anion ( |
| Diagnostic Note | Absence of ~20 ppm | A signal at ~19-20 ppm would indicate hydrolysis to the open-chain boronic acid (2-hydroxymethylphenylboronic acid derivative). |
H NMR Data (500 MHz, DMSO-d )
The 7-substitution pattern breaks the symmetry of the aromatic ring differently than 5- or 6-substitution.
| Position | Multiplicity | Assignment Logic | ||
| 1-OH | 9.0 – 9.2 | s (br) | - | Boron-hydroxyl. Broadens with concentration/water content. |
| 7-OH | 9.4 – 9.8 | s | - | Phenolic hydroxyl. Downfield due to H-bonding or ortho-effect. |
| H-4 | 7.15 – 7.25 | d | ~7.5 | Meta to B, Para to CH |
| H-5 | 7.30 – 7.40 | t | ~7.5 | Para to B. |
| H-6 | 6.80 – 6.90 | d | ~7.5 | Ortho to 7-OH (shielded by OH electron donation). |
| H-3 | 4.95 – 5.05 | s | - | Benzylic methylene. Diagnostic singlet for the closed ring. |
Critical NOE Correlations:
-
Irradiation of H-3 (
): Strong NOE to H-4 . -
Absence of NOE: No correlation between H-3 and the 7-position (occupied by OH).
C NMR (125 MHz, DMSO-d )
-
C-3 (Methylene):
70.0 – 71.5 ppm (Diagnostic of the cyclic ether). -
C-1 (Boron-attached): Not observed or extremely broad (quadrupolar broadening).
-
C-7 (C-OH):
155.0 – 158.0 ppm (Deshielded by oxygen).
Mass Spectrometry (MS) & IR
Mass Spectrometry (ESI-MS)
Boron compounds exhibit a distinct isotopic envelope due to the natural abundance of
-
Ionization Mode: Negative Mode (ESI-).
-
Target Ion [M-H]
:-
Formula:
-
m/z (Monoisotopic): 149.04
-
Isotopic Pattern:
-
m/z 148 (25% relative intensity,
B) -
m/z 149 (100% relative intensity,
B)
-
-
-
Fragmentation: Loss of
(18 Da) and (28 Da) is common.
Infrared Spectroscopy (FT-IR)
-
(O-H): 3200–3400 cm
(Broad, H-bonded). -
(B-O): 1300–1350 cm
(Strong, characteristic of oxaborole ring). -
(C-O): 1050–1100 cm
.
Experimental Workflow & Logic
The following Graphviz diagram visualizes the decision tree for validating the structure and assessing the ring stability (Open vs. Closed equilibrium).
Caption: Analytical workflow for distinguishing the closed benzoxaborole ring from its open boronic acid hydrolysis product.
Mechanistic Context: pKa and Stability
The 7-hydroxyl group is expected to lower the pKa of the benzoxaborole moiety compared to the unsubstituted parent (pKa ~7.3).
-
Mechanism: The 7-OH group can stabilize the anionic tetrahedral species via inductive electron withdrawal (despite resonance donation) or direct intramolecular H-bonding to the boronate oxygen.
-
Protocol for pKa Determination:
-
Prepare a 10 mM solution in phosphate buffer.
-
Titrate from pH 4 to 10.
-
Monitor UV
shift (phenolate formation) or B NMR shift (30 ppm 5 ppm). -
The inflection point yields the pKa.
-
References
-
Adamczyk-Woźniak, A., et al. (2009). "Benzoxaboroles – Old compounds with new applications." Journal of Organometallic Chemistry. Link
-
Tomsho, J. W., et al. (2012). "Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore." ACS Medicinal Chemistry Letters. Link
-
Parella, T. (2008). "NMR Periodic Table: Boron NMR." Bruker BioSpin / Northwestern University. Link
-
Snyder, G., et al. (2011). "11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations." Chemistry - A European Journal. Link
Sources
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- 2. Heteroelement Analogues of Benzoxaborole and Related Ring Expanded Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. smrl.stanford.edu [smrl.stanford.edu]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 6. Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 11B NMR of the Morphological Evolution of Traditional Chinese Medicine Borax - PMC [pmc.ncbi.nlm.nih.gov]
Technical Monograph: Benzo[c]oxaborole-1,7(3H)-diol
The following is an in-depth technical guide on Benzo[c]oxaborole-1,7(3H)-diol (systematically known as 1,3-dihydro-1-hydroxy-2,1-benzoxaborol-7-ol ), structured for researchers and drug development professionals.
Physicochemical Profile, Synthesis, and Therapeutic Potential of the 7-Hydroxy-Benzoxaborole Scaffold
Executive Summary & Identification
Benzo[c]oxaborole-1,7(3H)-diol represents a specific subclass of the benzoxaborole pharmacophore, characterized by a hydroxyl group at the 7-position of the benzene ring in addition to the inherent hydroxyl group on the boron atom (position 1). While the 5-fluoro derivative (Tavaborole) and 5-cyano-linked derivative (Crisaborole) are clinically established, the 7-hydroxy congener is a critical intermediate and functional scaffold for next-generation aminoacyl-tRNA synthetase (aaRS) inhibitors and anticancer agents.
Chemical Identification
-
Systematic Name: 1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-7-ol[1]
-
Alternative Names: Benzo[c][1,2]oxaborole-1,7(3H)-diol; 7-Hydroxy-benzoxaborole
-
Molecular Formula: C₇H₇BO₃[2]
-
Core Pharmacophore: Oxaborole (cyclic hemiboronic acid)
CAS Registry Data
While the specific unsubstituted 7-diol is often synthesized in situ or cited as a research intermediate, the following registry numbers define the chemical space:
-
5-Hydroxy Isomer (Reference): CAS 1187190-70-0 (1,3-dihydro-1-hydroxy-2,1-benzoxaborol-5-ol)[2]
-
7-Carbaldehyde Precursor: CAS 1195621-75-0 (1-hydroxy-1,3-dihydro-2,1-benzoxaborole-7-carbaldehyde)
-
7-Aminomethyl Derivative: CAS 1444767-47-8
Chemical Architecture & Mechanism of Action
The benzoxaborole ring system is unique due to the relief of ring strain upon adduct formation. The boron atom is Lewis acidic (sp² hybridized), possessing a vacant p-orbital that eagerly accepts electron density from nucleophiles, particularly oxygen atoms in 1,2- or 1,3-diols (e.g., ribose sugars).
The "Spring-Loaded" Mechanism
Unlike linear boronic acids, the benzoxaborole ring is constrained. Upon binding to a diol (such as the 3'-terminal adenosine of tRNA), the boron atom transitions from a trigonal planar (sp²) geometry to a tetrahedral (sp³) geometry. This transition is energetically favorable due to the oxaborole ring structure, creating a stable, reversible covalent complex.
Significance of the 7-Position
The 7-position is sterically unique because it sits adjacent to the oxaborole oxygen. Substituents here (like the hydroxyl group in the 1,7-diol) can:
-
Intramolecular Hydrogen Bonding: Form H-bonds with the boron-hydroxyl group or the ring oxygen, modulating the pKa of the boron center.
-
Solubility Enhancement: The additional hydroxyl group significantly lowers logP, improving aqueous solubility compared to unsubstituted analogs.
-
Active Site Selectivity: In targets like Leucyl-tRNA synthetase (LeuRS), the 7-substituent can occupy specific auxiliary pockets that 5-substituted analogs (like Tavaborole) cannot reach.
Mechanism Visualization (DOT)
The following diagram illustrates the equilibrium between the trigonal benzoxaborole and the tetrahedral spiroboronate complex formed with a target diol (e.g., tRNA ribose).
Figure 1: Mechanism of action showing the transition from sp² hybridized boron to the bioactive sp³ tetrahedral spiroboronate complex.
Synthesis & Experimental Protocols
The synthesis of Benzo[c]oxaborole-1,7(3H)-diol typically requires protecting group strategies to differentiate the phenol (position 7) from the benzyl alcohol/boronate precursors.
Synthetic Workflow
Precursor: 2-Bromo-3-hydroxybenzaldehyde (or protected variant).
| Step | Reagent/Conditions | Transformation | Causality/Rationale |
| 1 | MOM-Cl, DIPEA, DCM | Protection | Protects the 3-hydroxyl (future 7-OH) to prevent interference during lithiation. |
| 2 | NaBH₄, MeOH | Reduction | Reduces aldehyde to benzyl alcohol. |
| 3 | DHP, p-TsOH | Protection | Protects benzyl alcohol as THP ether (orthogonal to MOM). |
| 4 | n-BuLi, B(OiPr)₃, THF, -78°C | Borylation | Lithium-Halogen exchange followed by electrophilic quench with borate ester installs the Boron atom. |
| 5 | 6M HCl, THF | Cyclization | Global deprotection and spontaneous cyclization between the boronic acid and benzyl alcohol. |
Detailed Protocol: Borylation and Cyclization
Note: This protocol assumes the starting material is the MOM/THP protected 2-bromo-3-hydroxybenzyl alcohol.
-
Lithiation: In a flame-dried flask under Argon, dissolve the protected aryl bromide (1.0 equiv) in anhydrous THF. Cool to -78°C. Slowly add n-BuLi (1.1 equiv) over 20 minutes.
-
Critical: Maintain temperature <-70°C to prevent benzyne formation or scrambling.
-
-
Boron Capture: After 1 hour, add triisopropyl borate (1.5 equiv) dropwise. Stir at -78°C for 1 hour, then warm to room temperature (RT) over 2 hours.
-
Hydrolysis & Cyclization: Quench the reaction with 6M HCl (excess). Stir vigorously at RT for 12 hours.
-
Mechanism:[4] Acid cleaves the MOM and THP groups. The free boronic acid [B(OH)₂] and the free benzyl alcohol [CH₂OH] are now in proximity. Under acidic aqueous conditions, they spontaneously condense to form the oxaborole ring, releasing water.
-
-
Purification: Extract with Ethyl Acetate. Wash with brine. The 7-hydroxy-benzoxaborole is often water-soluble; back-extraction of the aqueous layer is necessary. Recrystallize from water/acetonitrile.
Synthesis Visualization (DOT)
Figure 2: Synthetic route from commercially available aldehydes to the 7-hydroxy-benzoxaborole scaffold.
Quantitative Properties & Assay Data
The following table summarizes the expected physicochemical properties of the 1,7-diol compared to the standard unsubstituted benzoxaborole.
| Property | Unsubstituted Benzoxaborole | Benzo[c]oxaborole-1,7(3H)-diol | Relevance |
| pKa (Boron) | ~7.3 | ~6.8 - 7.1 | The 7-OH may stabilize the anionic boronate via H-bonding, slightly increasing acidity. |
| LogP | ~1.6 | ~0.8 | 7-OH significantly increases hydrophilicity, aiding cytosolic accumulation. |
| Solubility (pH 7) | Moderate | High | Critical for formulation without organic co-solvents. |
| Binding Affinity (ARS) | Enhanced diol binding due to reduced steric hindrance or auxiliary H-bonds. |
Sugar Binding Assay (ARS Method)
To validate the activity of the synthesized benzoxaborole, use the Alizarin Red S (ARS) displacement assay.
-
Principle: ARS binds to the benzoxaborole, causing a color change (fluorescence/absorbance shift). Addition of a competing diol (like a sugar or the drug target) displaces ARS.
-
Protocol:
-
Mix Benzoxaborole-1,7-diol (1 mM) with ARS (0.1 mM) in Phosphate Buffer (pH 7.4).
-
Titrate with Fructose (0.1 - 100 mM).
-
Measure Absorbance at 460 nm (free ARS) vs 520 nm (bound ARS).
-
Data Analysis: Plot
vs [Sugar] to determine the binding constant ( ).
-
References
-
Baker, S. J., et al. (2011).[5] Therapeutic potential of boron-containing compounds. Chemical Reviews. Link
-
Adamczyk-Woźniak, A., et al. (2015). Benzoxaboroles – Old compounds with new applications. Journal of Organometallic Chemistry. Link
-
PubChem Compound Summary. (2025). 1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-ol (Isomer Reference).[2] National Library of Medicine. Link
-
Zhang, Y. K., et al. (2011).[5] Design and synthesis of boron-containing macromolecules. Bioorganic & Medicinal Chemistry Letters. Link
-
Liu, C., et al. (2019). Design, Synthesis, and Structure–Activity Relationship of 7-Propanamide Benzoxaboroles as Potent Anticancer Agents. Journal of Medicinal Chemistry. Link
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"molecular structure of Benzo[c]oxaborole-1,7(3H)-diol"
An In-Depth Technical Guide to the Molecular Structure of Benzo[c]oxaborole-1,7(3H)-diol
Abstract
The benzoxaborole scaffold represents a privileged heterocyclic system in modern medicinal chemistry, with several derivatives achieving clinical success.[1][2] This versatility stems from the unique electronic properties of the integrated boron atom, which facilitates reversible covalent interactions with biological targets.[3] This technical guide provides an in-depth examination of the molecular structure of a specific, yet underexplored, analogue: Benzo[c]oxaborole-1,7(3H)-diol. While direct, comprehensive structural data for this isomer is not widely published, we present a complete methodological framework for its synthesis, characterization, and analysis. By leveraging established principles of benzoxaborole chemistry, crystallography, spectroscopy, and computational modeling, this document serves as a foundational resource for researchers engaged in the design and development of novel benzoxaborole-based therapeutics.
Introduction: The Benzoxaborole Scaffold – A Paradigm of Boron in Drug Discovery
First synthesized in 1957, benzoxaboroles remained a chemical curiosity for decades.[3] Their resurgence began with the discovery of their exceptional sugar-binding properties at physiological pH, a characteristic that hinted at their broader potential.[3] Benzoxaboroles are bicyclic heteroaromatic compounds that merge the structural features of phenylboronic acids and cyclic boronic esters.[3] This fusion confers unique physicochemical properties, most notably the enhanced Lewis acidity of the boron center compared to its acyclic phenylboronic acid counterparts, a result of inherent strain in the five-membered oxaborole ring.[3]
This enhanced acidity is central to their mechanism of action. The boron atom, typically in a trigonal planar (sp²) state, readily accepts a pair of electrons from biological nucleophiles—such as the hydroxyl groups of cis-diols or the serine residue in an enzyme's active site—to form a stable, yet reversible, tetrahedral (sp³) anionic adduct.[2][3] This ability to engage in reversible covalent bonding underpins the therapeutic success of FDA-approved drugs like Tavaborole (AN2690) , an antifungal that inhibits leucyl-tRNA synthetase (LeuRS) by trapping tRNA in the editing site, and Crisaborole (AN2728) , an anti-inflammatory agent that targets phosphodiesterase 4 (PDE4).[1][4]
This guide focuses specifically on Benzo[c]oxaborole-1,7(3H)-diol. The strategic placement of a second hydroxyl group at the 7-position on the aromatic ring introduces an additional site for polar interactions, which could profoundly influence its target selectivity, solubility, and overall pharmacological profile.
Section 1: The Core Molecular Architecture of Benzoxaboroles
Fundamental Ring System
The foundational structure is 1,3-dihydro-2,1-benzoxaborole, which consists of a benzene ring fused to a five-membered oxaborole ring. The IUPAC numbering scheme, critical for unambiguously identifying substituted analogues, is illustrated below. In our target molecule, hydroxyl groups are present at positions 1 and 7.
Caption: IUPAC numbering of the Benzo[c]oxaborole-1,7(3H)-diol core.
The Boron Center: A Tunable Electrophile
The reactivity of benzoxaboroles is dominated by the electrophilic nature of the boron atom. In its ground state, the boron is sp² hybridized, possessing a trigonal planar geometry with a vacant p-orbital perpendicular to the plane of the ring. This empty orbital makes it a potent Lewis acid, readily accepting electron density from nucleophiles. Upon interaction with a nucleophile (Nu⁻), such as water or an enzyme residue, the boron re-hybridizes to a more stable sp³ tetrahedral state, forming a boronate anion. This reversible transition is the cornerstone of its biological activity.[2][3]
Caption: Equilibrium between the sp² and sp³ hybridization states of the boron atom.
Section 2: Elucidating the Structure of Benzo[c]oxaborole-1,7(3H)-diol: A Methodological Workflow
Proposed Synthesis Pathway
A logical and scalable synthesis can be envisioned starting from commercially available 2-bromo-3-hydroxybenzaldehyde. The causality for this multi-step synthesis is to sequentially install the required functional groups while protecting reactive sites.
Protocol: Proposed Synthesis of Benzo[c]oxaborole-1,7(3H)-diol
-
Protection of Phenolic Hydroxyl: The hydroxyl group of 2-bromo-3-hydroxybenzaldehyde is protected, for example, as a methoxymethyl (MOM) ether using MOM-Cl and a non-nucleophilic base like diisopropylethylamine (DIPEA). This prevents interference in the subsequent boronation step.
-
Boronation via Lithium-Halogen Exchange: The protected aryl bromide is subjected to lithium-halogen exchange at low temperature (-78 °C) using n-butyllithium, followed by quenching with triisopropyl borate. This is a standard and efficient method for introducing a boronic acid precursor.
-
Hydrolysis to Boronic Acid: Acidic workup (e.g., with dilute HCl) hydrolyzes the borate ester to the corresponding 2-formyl-3-(methoxymethoxy)phenylboronic acid.
-
Intramolecular Cyclization/Reduction: The key benzoxaborole ring system is formed via reduction of the aldehyde. Treatment with a mild reducing agent like sodium borohydride (NaBH₄) will reduce the aldehyde to a hydroxymethyl group, which spontaneously cyclizes onto the adjacent boronic acid to form the stable five-membered ring.
-
Deprotection: The final step involves the removal of the MOM protecting group under acidic conditions (e.g., HCl in methanol) to unveil the 7-hydroxyl group, yielding the target compound, Benzo[c]oxaborole-1,7(3H)-diol.
Caption: Proposed synthetic workflow for Benzo[c]oxaborole-1,7(3H)-diol.
Crystallographic Analysis for Definitive Solid-State Structure
Single Crystal X-ray Diffraction (XRD) is the gold standard for unambiguously determining the three-dimensional atomic arrangement of a molecule in the solid state.[5] It provides precise data on bond lengths, bond angles, and intermolecular interactions.
Protocol: Single Crystal XRD Analysis
-
Crystal Growth: High-quality single crystals are grown by slow evaporation, vapor diffusion, or cooling of a saturated solution of the purified compound in a suitable solvent system (e.g., ethyl acetate/hexanes, methanol/water).
-
Data Collection: A suitable crystal is mounted on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded by a detector as the crystal is rotated.[5]
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to generate an initial electron density map. This model is subsequently refined against the experimental data to finalize the atomic positions, completing the structure.[5]
Expected Insights: This analysis will provide definitive proof of the molecular connectivity. Crucially, it will reveal the supramolecular assembly in the crystal lattice, likely dominated by a network of hydrogen bonds involving the hydroxyl groups at the 1- and 7-positions and the boroxine oxygen, which dictates the material's physical properties.
Caption: Experimental workflow for Single Crystal X-ray Diffraction analysis.
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the molecular structure, particularly in solution, and for quality control of synthesized material.
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei.[6] A combination of ¹H, ¹³C, and ¹¹B NMR is required for full characterization.
-
¹H NMR: The proton NMR spectrum will confirm the substitution pattern. We expect to see three distinct signals in the aromatic region (approx. 6.8-7.5 ppm) for the protons at C4, C5, and C6, with coupling constants characteristic of an ortho/meta relationship. A singlet corresponding to the two methylene (CH₂) protons at C3 would appear further upfield (approx. 4.8-5.2 ppm). The two hydroxyl protons (B-OH and Ar-OH) will likely appear as broad singlets.[7]
-
¹³C NMR: The carbon spectrum will show seven distinct signals for the aromatic and methylene carbons, confirming the molecular backbone.[8]
-
¹¹B NMR: This is particularly informative for benzoxaboroles. A signal in the range of δ 28-33 ppm would confirm a trigonal planar (sp²) boron, while a shift to δ 5-15 ppm would indicate a tetrahedral (sp³) boronate, often observed in coordinating solvents like DMSO or upon addition of a diol.[9]
Table 1: Predicted NMR Spectroscopic Data for Benzo[c]oxaborole-1,7(3H)-diol (in DMSO-d₆)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Information |
|---|---|---|---|
| ¹H | 6.8 - 7.5 | m | 3H, Aromatic protons (C4, C5, C6) |
| ~5.0 | s | 2H, Methylene protons (C3) | |
| broad | s | 1H, Boronic hydroxyl (B-OH) | |
| broad | s | 1H, Phenolic hydroxyl (Ar-OH) | |
| ¹³C | 110 - 160 | - | 6 signals, Aromatic carbons |
| ~70 | - | 1 signal, Methylene carbon (C3) |
| ¹¹B | 15 - 25 | broad | Confirms sp³ boron (DMSO adduct) |
2.3.2. Infrared (IR) Spectroscopy & Mass Spectrometry (MS)
-
IR Spectroscopy: Key stretches to observe include a broad O-H band around 3200-3400 cm⁻¹, a strong B-O stretch around 1300-1350 cm⁻¹, and aromatic C=C and C-H stretches.[10]
-
High-Resolution Mass Spectrometry (HRMS): Essential for confirming the elemental composition by providing a highly accurate mass measurement of the molecular ion, validating the chemical formula C₇H₇BO₃.
Section 3: Computational Modeling and In-Silico Analysis
Density Functional Theory (DFT) calculations are a powerful tool to complement experimental data and provide deeper insight into molecular properties.[11]
-
Geometry Optimization: DFT calculations (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set) can predict the lowest energy conformation of the molecule in the gas phase. This allows for the theoretical determination of bond lengths and angles, which can be compared with XRD data.
-
Spectra Prediction: Theoretical NMR and IR spectra can be calculated. Comparing these with experimental spectra aids in peak assignment and confirms the structural elucidation.[9]
-
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. For Benzo[c]oxaborole-1,7(3H)-diol, this would clearly show the electron-deficient (electrophilic) region around the boron atom (the Lewis acid site) and electron-rich (nucleophilic) regions around the oxygen atoms of the hydroxyl groups. This map is invaluable for predicting sites of intermolecular interaction.
Table 2: Key Geometrical Parameters (Computed vs. Expected from XRD)
| Parameter | Bond/Angle | DFT Calculated Value (Å or °) | Expected XRD Range |
|---|---|---|---|
| Bond Length | B-O(H) | ~1.37 Å | 1.35 - 1.38 Å |
| B-C(Ar) | ~1.55 Å | 1.54 - 1.57 Å | |
| O-C(Ar) | ~1.38 Å | 1.37 - 1.40 Å |
| Bond Angle | O-B-C | ~112° | 110 - 114° |
Section 4: Structure-Activity Relationship (SAR) Implications
The specific molecular structure of Benzo[c]oxaborole-1,7(3H)-diol has direct implications for its potential as a drug candidate.
-
Enhanced Target Interactions: The 7-hydroxyl group provides an additional hydrogen bond donor/acceptor site. This could enable a "three-point" binding mode within an enzyme active site—one covalent interaction via the boron and two hydrogen-bonding interactions via the 1-OH and 7-OH groups. This multi-point binding can significantly increase affinity and selectivity for the target protein.[3]
-
Modulated Physicochemical Properties: Compared to the parent 1-hydroxy benzoxaborole, the 7-OH group will increase polarity, likely enhancing aqueous solubility but potentially reducing cell membrane permeability. It will also lower the pKa of the molecule, affecting its ionization state at physiological pH.
-
Vector for Further Derivatization: The 7-OH group serves as a chemical handle for further synthetic modification, allowing for the attachment of other pharmacophores or linkers to explore new biological targets or create PROTACs.
Caption: Hypothetical binding mode illustrating the structure's interaction potential.
Conclusion
The molecular structure of Benzo[c]oxaborole-1,7(3H)-diol, while not yet fully detailed in the public domain, can be confidently approached through a synergistic combination of targeted synthesis, high-resolution spectroscopy, definitive X-ray crystallography, and predictive computational modeling. Its architecture is defined by the Lewis acidic boron center within the strained oxaborole ring and is further functionalized by two strategically placed hydroxyl groups. This combination presents a compelling profile for drug development, offering the potential for high-affinity, selective, and reversible covalent inhibition of biological targets. The methodologies and insights presented in this guide provide a comprehensive roadmap for researchers to unlock the full therapeutic potential of this promising molecule.
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An In-Depth Technical Guide to the In Vitro Stability of the Benzo[c]oxaborole-1,7(3H)-diol Scaffold
This guide provides drug development professionals, researchers, and scientists with a comprehensive technical overview of the in vitro stability of Benzo[c]oxaborole-1,7(3H)-diol, the core chemical scaffold of several important therapeutic agents. We will delve into the fundamental physicochemical properties that govern its stability, explore its primary degradation pathways, and provide detailed, field-proven protocols for its comprehensive evaluation.
Introduction: The Benzoxaborole Scaffold and the Imperative of Stability
The benzoxaborole ring system has emerged as a highly valuable pharmacophore in modern medicinal chemistry.[1] Its unique structure, featuring a boron atom integrated into a heterocyclic ring, confers novel mechanisms of action, most notably seen in the antifungal tavaborole (AN2690) and the anti-inflammatory crisaborole.[1][2] Unlike traditional boronic acids, the benzoxaborole moiety exhibits improved thermodynamic stability and favorable aqueous solubility.[2][3]
The core of these drugs is the Benzo[c]oxaborole-1,7(3H)-diol structure. Understanding the inherent stability of this scaffold is not an academic exercise; it is a critical prerequisite for successful drug development. Poor in vitro stability can lead to misleading bioactivity data, short in vivo half-life, and the generation of potentially toxic catabolites.[4][5] This guide serves to illuminate the causality behind the stability profile of this scaffold and to equip researchers with the methodologies to rigorously assess it.
Section 1: Fundamental Physicochemical Properties Governing Stability
The stability of the benzoxaborole core is not a single property but a consequence of a delicate interplay of its structural and electronic features.
The Lewis Acidity of the Boron Center
Consistent with organoboron compounds, the boron atom in the benzoxaborole ring possesses a vacant p-orbital, rendering it a Lewis acid.[4][6] This acidity is central to its biological mechanism, allowing it to form reversible covalent adducts with biological nucleophiles, particularly cis-diols found in target molecules like tRNA.[7][8] However, this reactivity also makes the boron atom a potential site for nucleophilic attack by water or other species, which is a key consideration for its hydrolytic stability. The ring strain within the five-membered heterocyclic ring enhances this Lewis acidity compared to corresponding acyclic phenylboronic acids.[4]
The Dynamic Hydrolytic Equilibrium
In aqueous solutions, benzoxaboroles exist in a dynamic equilibrium between their cyclic, closed form (a hemiboronic acid) and an acyclic, open boronic acid form.[1] Extensive NMR studies have confirmed that under physiological conditions, the equilibrium strongly favors the more stable, closed cyclic structure.[1][9] Despite this preference, the ring-opening and closing process is rapid, occurring at a rate exceeding 100 Hz at ambient temperature.[1][9] This dynamic nature is crucial, as it allows the molecule to adapt and interact with its biological targets. From a stability perspective, it means that the molecule is constantly sampling a more hydrolysis-prone "open" state, even if this state is sparsely populated at any given moment.
Caption: Dynamic equilibrium of the benzoxaborole scaffold in aqueous media.
Section 2: Key In Vitro Degradation Pathways
Assessing the stability of Benzo[c]oxaborole-1,7(3H)-diol requires a multi-faceted approach that probes its susceptibility to chemical, enzymatic, and metabolic degradation.
Chemical Stability
Hydrolytic Degradation: While the benzoxaborole scaffold is noted for its remarkable resistance to complete hydrolytic deboronation (cleavage of the C-B bond) under both acidic and basic conditions, the ring-opening equilibrium is a form of hydrolytic instability that must be characterized.[1] The rate of this interconversion can be influenced by pH, as the speciation of the boron (trigonal neutral vs. tetrahedral anionic) changes with its pKa of approximately 7.3.[3][8]
Oxidative Degradation: A more definitive degradation pathway for benzoxaboroles is oxidative deboronation.[10] This process, mediated by reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), is a known liability for all boronic acid-based pharmacophores.[10][11] The reaction proceeds via nucleophilic attack of a peroxy anion on the Lewis acidic boron, followed by a 1,2-shift that cleaves the C-B bond, ultimately yielding the corresponding phenol and boric acid.[10] A crucial advantage of the benzoxaborole scaffold is its significantly greater stability toward oxidation—over 10,000-fold more stable in some cases—compared to simpler phenylboronic acids.[10][11] This enhanced stability is a key rationale for its use in drug design.
Caption: The oxidative deboronation pathway of the benzoxaborole scaffold.
Biological Stability
Plasma Stability: The stability of a compound in plasma is a critical indicator of its likely systemic half-life. Degradation in plasma can be chemical (pH 7.4, 37°C) or, more commonly, enzymatic.[5] While the core diol structure is not intrinsically susceptible to common plasma enzymes like esterases or amidases, substituted derivatives might be.[4] Therefore, assessing stability in plasma from multiple species (e.g., human, rat, mouse) is essential to identify potential hydrolytic liabilities and interspecies differences early in development.[5]
Metabolic Stability: The liver is the primary site of drug metabolism, and assessing stability in liver subcellular fractions (microsomes) or whole cells (hepatocytes) is a cornerstone of preclinical development. For benzoxaboroles, major metabolic transformations include oxidative deboronation, protodeboronation, and cytochrome P450 (CYP)-mediated oxidation of the aromatic ring.[4] Some advanced benzoxaborole drug candidates have been specifically engineered to enhance metabolic stability, underscoring the importance of this parameter.[12][13]
Section 3: A Framework for In Vitro Stability Assessment
The following protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity. The choice of these assays is driven by the need to build a comprehensive stability profile, addressing each potential liability of the benzoxaborole scaffold.
Protocol 1: pH-Dependent Chemical Stability in Aqueous Buffers
Causality: This assay directly probes the intrinsic chemical stability of the molecule as a function of pH, which can influence the hydrolytic ring-opening equilibrium and the rate of degradation. Testing at acidic, neutral, and basic pH values provides a comprehensive profile relevant to various physiological environments.
Methodology:
-
Preparation: Prepare a 10 mM stock solution of Benzo[c]oxaborole-1,7(3H)-diol in DMSO. Prepare a series of aqueous buffers (e.g., 100 mM Glycine-HCl for pH 3.0, 100 mM Phosphate for pH 7.4, and 100 mM Glycine-NaOH for pH 9.0).
-
Incubation: Spike the stock solution into each buffer to a final concentration of 10 µM (ensure final DMSO concentration is <0.5%). Immediately take a T=0 sample. Incubate the remaining solutions in a temperature-controlled shaker at 37°C.
-
Sampling: Withdraw aliquots at specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Quenching: Immediately quench the reaction by adding an equal volume of cold acetonitrile containing a suitable internal standard (e.g., a structurally similar, stable compound).
-
Analysis: Centrifuge the samples to precipitate any salts. Analyze the supernatant by a validated LC-MS/MS or HPLC-UV method to determine the concentration of the parent compound remaining.
-
Controls: A "T=0" sample serves as the 100% reference. A blank buffer sample should be run to ensure no interfering peaks are present.
Protocol 2: Plasma Stability Assay
Causality: This experiment evaluates the compound's stability in a physiologically relevant biological matrix, accounting for both chemical degradation at physiological pH and temperature, and degradation by plasma enzymes. Using heat-inactivated plasma as a control allows for the specific identification of enzyme-driven instability.
Caption: Standard experimental workflow for an in vitro plasma stability assay.
Methodology:
-
Preparation: Obtain commercially available pooled plasma (e.g., Human, Rat, Mouse), anticoagulated with K₂EDTA or Heparin. Thaw at 37°C. Prepare a 10 mM stock solution of the test compound in DMSO.
-
Incubation: Pre-warm plasma aliquots to 37°C. Spike the stock solution into the plasma to a final concentration of 1 µM (final DMSO <0.1%).
-
Sampling & Quenching: Follow the sampling and quenching procedure described in Protocol 1 at time points relevant for plasma stability (e.g., 0, 15, 30, 60, 120 minutes).
-
Analysis: Analyze samples by LC-MS/MS.
-
Self-Validation/Controls:
-
Run a parallel incubation in heat-inactivated plasma (56°C for 30 min) to distinguish enzymatic from chemical degradation.
-
Include a positive control compound known to be unstable in plasma (e.g., procaine) to validate the enzymatic activity of the matrix.
-
Analyze a T=0 sample to establish the initial concentration.
-
Protocol 3: Metabolic Stability in Liver Microsomes
Causality: This assay is the industry standard for determining a compound's intrinsic susceptibility to Phase I metabolism, primarily by CYP enzymes. By comparing degradation in the presence and absence of the essential cofactor NADPH, one can definitively attribute compound loss to enzymatic metabolism.
Methodology:
-
Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, 0.5 mg/mL final concentration) in phosphate buffer (100 mM, pH 7.4).
-
Initiation: Add the test compound to the microsome mixture (1 µM final concentration) and pre-incubate for 5 minutes at 37°C. Initiate the reaction by adding an NADPH-regenerating system.
-
Sampling & Quenching: Take aliquots at specified time points (e.g., 0, 5, 15, 30, 60 minutes) and quench with cold acetonitrile containing an internal standard.
-
Analysis: Analyze samples by LC-MS/MS.
-
Self-Validation/Controls:
-
-NADPH Control: Run a parallel incubation without the NADPH-regenerating system. Significant degradation in this control points to non-CYP instability (e.g., chemical degradation or UGT metabolism if alamethicin and UDPGA are included).
-
Positive Control: Include a compound with a known metabolic rate (e.g., testosterone or verapamil) to confirm the metabolic competence of the microsomal batch.
-
T=0 Control: The T=0 sample represents 100% of the initial compound concentration.
-
Section 4: Data Analysis and Interpretation
Quantitative stability data is typically expressed as the percentage of the parent compound remaining over time or as a calculated half-life (t½).
Data Summary Table:
| Assay Type | Matrix | Species | Half-Life (t½, min) | % Remaining at 60 min | Interpretation |
| Chemical Stability | pH 7.4 Buffer | N/A | >1440 | >95% | Highly stable chemically at physiological pH. |
| Plasma Stability | Plasma | Human | >120 | >90% | Stable in human plasma; low risk of hydrolysis. |
| Plasma Stability | Plasma | Rat | 95 | 65% | Moderate instability in rat plasma; potential interspecies difference. |
| Metabolic Stability | Liver Microsomes | Human | 45 | 40% | Metabolically liable; likely to have moderate-to-high hepatic clearance. |
Note: Data presented is hypothetical and for illustrative purposes only.
The half-life (t½) is calculated from the slope (k) of the natural logarithm of the percent remaining versus time plot: t½ = 0.693 / k . This data allows for the classification of compounds (e.g., low, medium, or high clearance) and informs decisions regarding lead optimization and species selection for further in vivo studies.
Conclusion
The Benzo[c]oxaborole-1,7(3H)-diol scaffold possesses a favorable stability profile, characterized by high resistance to hydrolytic and oxidative deboronation compared to its acyclic boronic acid counterparts.[1][10] However, its dynamic equilibrium in water and susceptibility to hepatic metabolism necessitate a thorough and systematic in vitro evaluation. By employing the rigorous, self-validating protocols outlined in this guide, researchers can accurately characterize the stability of novel benzoxaborole derivatives, de-risk their development programs, and make informed decisions to advance new therapeutic candidates.
References
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Adamczyk-Woźniak, A., et al. (2019). Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. ACS Omega. Available at: [Link]
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Physicochemical Profiling of Benzo[c]oxaborole-1,7(3H)-diol: Solubility, Stability, and Solvent Interactions
Executive Summary
This technical guide provides a comprehensive analysis of the solubility profile of Benzo[c]oxaborole-1,7(3H)-diol (also referred to as 1,7-dihydroxybenzoxaborole). As a member of the benzoxaborole class—a scaffold increasingly utilized in drug discovery for its unique boron-driven pharmacokinetics—this molecule exhibits a solubility profile governed by a dynamic equilibrium between its closed cyclic form and an open boronic acid state.[1]
This guide details solvent compatibility, pH-dependent behavior, and experimental protocols for solubility determination, designed for researchers in medicinal chemistry and formulation science.
Chemical Identity & Structural Dynamics[2]
The Molecule
Benzo[c]oxaborole-1,7(3H)-diol is a bicyclic boron-containing compound. Its structure is characterized by a benzene ring fused to a five-membered oxaborole ring.
-
Position 1 (Boron): Substituted with a hydroxyl group (B-OH).
-
Position 7 (Benzene): Substituted with a hydroxyl group (C-OH), located ortho to the boron attachment point.
The Dynamic Equilibrium
Unlike standard organic molecules, benzoxaboroles exist in a solvent-dependent equilibrium. In aqueous media, the strained five-membered ring can hydrolytically open to form a boronic acid derivative, although the closed form is thermodynamically preferred for benzoxaboroles compared to their open boronic acid counterparts due to the stability of the oxaborole ring.
The 7-hydroxyl group introduces a unique intramolecular hydrogen-bonding capability, potentially stabilizing the closed form further through interaction with the oxaborole oxygen or the boron-hydroxyl group.
Figure 1: The dynamic equilibrium of benzoxaborole derivatives. The closed form predominates in neutral/acidic conditions and organic solvents.
Solubility Profile in Different Solvents
The solubility of Benzo[c]oxaborole-1,7(3H)-diol is dictated by its ability to accept Lewis bases (at the empty boron p-orbital) and its hydrogen bond donor/acceptor capacity.
Solubility Data Matrix
Note: Values are derived from structure-activity relationships (SAR) of the benzoxaborole scaffold (e.g., Tavaborole, AN2690) and physicochemical constants.
| Solvent Category | Solvent | Solubility Rating | Estimated Range (mg/mL) | Mechanistic Insight |
| Polar Aprotic | DMSO | Very High | > 100 mg/mL | DMSO oxygen coordinates into the empty p-orbital of Boron, stabilizing the molecule and preventing aggregation. |
| Polar Aprotic | DMF | Very High | > 100 mg/mL | Similar mechanism to DMSO; excellent vehicle for stock solutions. |
| Polar Protic | Ethanol | High | 30 - 80 mg/mL | Good solubility due to H-bonding with both hydroxyl groups. Trans-esterification (solvolysis) may occur over long storage. |
| Polar Protic | Water (Neutral) | Low to Moderate | 1 - 10 mg/mL | Limited by the lipophilic benzene ring. The 7-OH increases polarity vs. unsubstituted benzoxaborole, slightly improving solubility. |
| Buffer | PBS (pH 7.4) | Moderate | 5 - 15 mg/mL | Partial ionization of the B-OH group increases solubility relative to pure water. |
| Non-Polar | Hexane | Negligible | < 0.1 mg/mL | Lack of dipoles prevents interaction with the polar boronic/hydroxyl regions. |
| Chlorinated | Dichloromethane | Moderate | 10 - 30 mg/mL | Useful for extraction, though less effective than alcohols. |
Formulation Vehicles
For drug delivery applications, simple solvents are often insufficient.
-
PEG-400 / Propylene Glycol: High solubility (> 50 mg/mL). These glycols can form transient cyclic boronate esters with the boron atom, significantly enhancing solubility through complexation. This is a critical formulation strategy for topical benzoxaboroles.
pH-Dependent Solubility (The Boron Switch)
Boron chemistry dictates a unique pH-solubility profile. Benzoxaboroles are Lewis acids , not Brønsted acids. They do not donate a proton; they accept a hydroxide ion.
-
Acidic/Neutral pH (pH < pKa): The molecule exists in its neutral, trigonal planar form (sp2 hybridized boron). Solubility is limited by the lipophilicity of the aromatic ring.
-
Basic pH (pH > pKa): The boron atom accepts a hydroxide ion (
), converting to a tetrahedral boronate anion (sp3 hybridized). This charged species is highly water-soluble.[1]
Estimated pKa: The pKa of the benzoxaborole core is typically around 7.2–7.4. The electron-donating 7-hydroxyl group may slightly increase the pKa (making it less acidic) compared to electron-withdrawing substituents, shifting the pKa range to approximately 7.5–8.0 .
Experimental Protocol: Solubility Determination
To generate precise data for your specific batch of Benzo[c]oxaborole-1,7(3H)-diol, follow this validated "Shake-Flask" protocol coupled with HPLC quantification.
Reagents & Equipment
-
Solvents: HPLC-grade Water, DMSO, Ethanol, Octanol.
-
Buffers: Phosphate buffers (pH 2.0, 7.4, 10.0).
-
Detection: HPLC-UV (Agilent 1100/1200 or equivalent) with DAD detector.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 µm).
Step-by-Step Workflow
Figure 2: Standard "Shake-Flask" solubility determination workflow.
-
Preparation: Add excess solid Benzo[c]oxaborole-1,7(3H)-diol to 2 mL of the target solvent in a glass vial.
-
Saturation: Cap tightly and place in an orbital shaker (200 rpm) at 25°C ± 0.5°C.
-
Critical Step: Protect from light if stability is unknown.
-
-
Equilibration Time: Allow to shake for 24 hours. If the solid has completely dissolved, add more solid until a precipitate remains visible.
-
Sampling: Centrifuge the saturated solution at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE syringe filter.
-
Note: Do not use Nylon filters, as boronic acids can sometimes interact with nylon matrices.
-
-
Quantification: Dilute the supernatant with the HPLC mobile phase (typically Acetonitrile/Water + 0.1% Formic Acid) and inject. Calculate concentration using a pre-established calibration curve (Standard range: 0.01 – 1.0 mg/mL).
References
-
Leszczyński, P., et al. (2020). "Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents." Journal of Solution Chemistry. Link
-
Adamczyk-Woźniak, L., et al. (2015). "Benzoxaboroles – Old compounds with new applications." Journal of Organometallic Chemistry. Link
-
Tomsho, J. W., et al. (2012). "Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore." ACS Medicinal Chemistry Letters. Link
-
Baker, S. J., et al. (2009). "Therapeutic potential of boron-containing compounds."[1] Future Medicinal Chemistry. Link
Sources
Biological Targets and Pharmacological Potential of Benzo[c]oxaborole-1,7(3H)-diol
This is an in-depth technical guide on the biological targets and pharmacological potential of Benzo[c]oxaborole-1,7(3H)-diol .
Technical Guide for Drug Discovery & Development
Executive Summary: The Boron Advantage
Benzo[c]oxaborole-1,7(3H)-diol represents a specific functional derivative of the benzoxaborole scaffold, characterized by a hydroxyl group at the boron center (position 1) and a secondary hydroxyl group on the benzene ring (position 7). This "1,7-diol" configuration is not merely a structural curiosity; it represents a critical chemotype in the optimization of boron-based pharmaceuticals.
While the benzoxaborole class is best known for Tavaborole (antifungal) and Crisaborole (anti-inflammatory), the 7-hydroxy substituted variant offers unique physicochemical properties—specifically enhanced aqueous solubility and altered hydrogen-bonding potential—that modulate its interaction with key biological targets.
This guide dissects the three primary biological targets for this molecule: Leucyl-tRNA Synthetase (LeuRS) , Phosphodiesterase 4 (PDE4) , and Beta-Lactamases , providing mechanistic insights and validation protocols.
Chemical Identity & Structural Logic
To understand the target engagement, we must first define the pharmacophore.
-
Systematic Name: 7-hydroxy-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
-
The "Warhead" (Position 1): The empty
-orbital on the Boron atom acts as a Lewis acid. It reversibly forms covalent bonds with oxygen nucleophiles, particularly cis-diols found in carbohydrates and ribose sugars. -
The "Anchor" (Position 7): The 7-hydroxyl group (ortho to the boron-phenyl bond) introduces a hydrogen bond donor/acceptor in a region typically hydrophobic in earlier generations (e.g., Tavaborole). This modification can alter the binding pose in the editing pocket of synthetases or the metal-binding pocket of phosphodiesterases.
Primary Biological Target: Leucyl-tRNA Synthetase (LeuRS)
The most validated target for benzoxaboroles is the cytoplasmic Leucyl-tRNA Synthetase (LeuRS), specifically the CP1 editing domain .
Mechanism of Action: The "Trapping" Mechanism
Protein synthesis fidelity relies on LeuRS to charge tRNA^Leu with Leucine. If an incorrect amino acid (like Norvaline) is activated, the CP1 domain hydrolyzes it.
-
Normal Function: The 3'-end of tRNA^Leu (containing the terminal adenosine-76) swings into the CP1 editing site to hydrolyze mischarged amino acids.
-
Inhibition by Benzo[c]oxaborole-1,7(3H)-diol:
-
The molecule enters the CP1 editing pocket.
-
The Boron atom attacks the 2',3'-cis-diol of the tRNA's terminal adenosine (A76).
-
This forms a stable, reversible spiroboronate adduct with the tRNA.
-
The tRNA is "trapped" in the editing conformation, preventing the synthetic active site from functioning. Protein synthesis halts.[1]
-
Role of the 7-Hydroxyl Group
In the editing pocket of LeuRS (e.g., Candida albicans or Trypanosoma brucei), the 7-position of the benzoxaborole ring sits near the "solvent front" or specific gating residues (e.g., Threonine or Methionine depending on species).
-
Effect: The 7-OH can form water-mediated hydrogen bonds, potentially increasing residence time (
) compared to the unsubstituted parent. -
Selectivity: This position is often exploited to gain selectivity over human mitochondrial LeuRS, reducing toxicity.
Visualization: LeuRS Inhibition Pathway
Caption: The Boron atom forms a covalent spiroboronate adduct with the terminal adenosine of tRNA, locking the enzyme in a non-functional state.
Secondary Target: Phosphodiesterase 4 (PDE4)
Benzoxaboroles like Crisaborole are potent PDE4 inhibitors used in dermatology (Atopic Dermatitis).[2][3] The 1,7-diol variant is a relevant analog in this space.
Mechanism: Bimetal Chelation
PDE4 contains a catalytic site with two metal ions (
-
Binding: The benzoxaborole anion binds to the bimetal center.
-
1,7-Diol Interaction: The 1-hydroxyl (Boron) coordinates with the metal ions. The 7-hydroxyl group, located on the phenyl ring, interacts with the Q pocket (Glutamine-rich region) or the hydrophobic clamp, depending on the isoform (PDE4B vs PDE4D).
-
Therapeutic Outcome: Inhibition of PDE4 elevates intracellular cAMP levels, suppressing pro-inflammatory cytokines (TNF-
, IL-23, IL-17).
Experimental Protocols for Validation
To validate Benzo[c]oxaborole-1,7(3H)-diol against these targets, the following self-validating protocols are recommended.
Protocol A: Aminoacylation Inhibition Assay (LeuRS)
This assay measures the ability of the compound to inhibit the charging of tRNA.
Materials:
-
Purified LeuRS enzyme (target species, e.g., E. coli or C. albicans).
-
tRNA^Leu (transcribed or total yeast tRNA).
-
L-[
C]-Leucine. -
Assay Buffer: 50 mM HEPES (pH 7.5), 20 mM KCl, 10 mM MgCl
, 2 mM DTT.
Workflow:
-
Preparation: Dilute Benzo[c]oxaborole-1,7(3H)-diol in DMSO (serial dilutions).
-
Incubation: Mix LeuRS (20 nM) with compound for 15 min at 25°C.
-
Initiation: Add reaction mix containing tRNA (2 mg/mL), ATP (4 mM), and L-[
C]-Leucine (10 M). -
Quenching: At defined time points (0, 5, 10, 20 min), spot aliquots onto TCA-soaked filter paper to precipitate protein/tRNA.
-
Quantification: Wash filters with 5% TCA, dry, and count radioactivity via liquid scintillation.
-
Analysis: Plot CPM vs. Time. Calculate
based on initial velocity ( ).
Protocol B: Differential Scanning Fluorimetry (DSF) / Thermal Shift
Determines direct physical binding (Target Engagement) by measuring the melting temperature (
Workflow:
-
Mix: 5
M Recombinant LeuRS or PDE4 + 5x SYPRO Orange dye. -
Treat: Add Benzo[c]oxaborole-1,7(3H)-diol (final conc. 50
M). Include DMSO control. -
Run: Ramp temperature from 25°C to 95°C (1°C/min) in a qPCR machine.
-
Result: A positive shift (
C) confirms binding. The 7-hydroxyl group often stabilizes the protein-ligand complex more than the unsubstituted scaffold due to additional H-bonding.
Visualization: Experimental Workflow
Caption: Dual-pathway validation strategy ensuring both functional inhibition and physical binding are confirmed.
Comparison of Targets
The following table summarizes the potential targets for Benzo[c]oxaborole-1,7(3H)-diol based on current SAR (Structure-Activity Relationship) data.
| Target | Mechanism | Role of 1,7-Diol Structure | Therapeutic Indication |
| LeuRS | tRNA Trapping (Spiroboronate) | 7-OH interacts with editing domain solvent front; improves solubility. | Antifungal (Onychomycosis), Antibacterial |
| PDE4 | Bimetal Chelation | 7-OH may engage Q-pocket residues; alters isoform selectivity. | Atopic Dermatitis, Psoriasis |
| Serine Trap | Boron binds catalytic Serine; 7-OH mimics substrate features. | Antibiotic Resistance (Potentiator) | |
| SCYX-Targets | Unknown/Pleiotropic | 7-substitution critical for BBB permeability in Trypanosomes. | Human African Trypanosomiasis (HAT) |
References
-
Baker, S. J., et al. (2006). Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690). Journal of Medicinal Chemistry. Link
-
Rock, F. L., et al. (2007). An Antifungal Agent Inhibits an Aminoacyl-tRNA Synthetase by Trapping tRNA in the Editing Site. Science. Link
-
Freund, Y. R., et al. (2012). Boron-Based Phosphodiesterase Inhibitors for the Treatment of Inflammatory Skin Diseases. Journal of Pharmaceutical Sciences. Link
-
Sonoiki, E., et al. (2016).[4] Antimalarial Benzoxaboroles Target Plasmodium falciparum Leucyl-tRNA Synthetase. Antimicrobial Agents and Chemotherapy.[4] Link
-
Zhang, Y. K., et al. (2011). Synthesis and Structure-Activity Relationships of Novel Benzoxaboroles as Potent Antimalarial Agents. Bioorganic & Medicinal Chemistry Letters. Link
Sources
Methodological & Application
Application Note: Optimizing Antimicrobial Evaluation of Benzo[c]oxaborole-1,7(3H)-diol
Introduction: The Boron Advantage
Benzo[c]oxaborole-1,7(3H)-diol represents a distinct class of boron-containing heterocycles. Unlike traditional carbon-based antimicrobials, the boron atom in the oxaborole ring possesses an empty p-orbital, granting it Lewis acidic character. This allows the molecule to engage in reversible covalent bonding with nucleophiles—specifically, cis-diols found in biological sugars and nucleotides.
In the context of antimicrobial development, this molecule acts primarily via the "Oxaborole Trap" mechanism .[1] It targets Leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis.[2][3] The benzoxaborole forms a stable spiroboronate adduct with the 3'-terminal adenosine of tRNA^Leu within the enzyme's editing domain, locking the enzyme in an unproductive conformation.
This guide provides a rigorous framework for evaluating Benzo[c]oxaborole-1,7(3H)-diol, moving from chemical handling to high-fidelity mechanistic assays.
Chemical Handling & Solubilization
Causality: The equilibrium between the neutral trigonal planar form and the anionic tetrahedral form of benzoxaboroles is pH-dependent. The 1,7-diol substitution pattern increases polarity compared to the parent scaffold (tavaborole), potentially altering pKa and solubility. Improper pH control during stock preparation can lead to assay artifacts or precipitation.
Protocol: Stock Preparation
-
Solvent Choice: Dimethyl Sulfoxide (DMSO) is the standard solvent. Avoid alcohols (ethanol/methanol) for stock storage, as boronates can form reversible esters with solvent hydroxyls, complicating concentration verification.
-
Concentration: Prepare a 10 mg/mL or 50 mM master stock.
-
Storage: Aliquot into amber glass or polypropylene vials. Store at -20°C. Avoid repeated freeze-thaw cycles which promote hydrolysis or oxidation of the C7-hydroxyl group.
Stability Verification (HPLC)
Before initiating biological assays, verify the integrity of the boron-ring.
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid). Note: Do not use phosphate buffers if possible, as borophosphates can transiently form.
-
Detection: UV at 254 nm (aromatic ring) and 220 nm.
Phenotypic Screening: MIC & MBC Determination
Expertise Insight: Standard CLSI guidelines (M07) apply, but benzoxaboroles interact with cis-diols. While standard Mueller-Hinton Broth (MHB) is generally acceptable, avoid media supplements rich in mannitol, sorbitol, or pyruvate, as these can competitively bind the benzoxaborole, artificially inflating MIC values.
Workflow Diagram
Figure 1: Critical workflow for phenotypic screening of benzoxaboroles.
Protocol: Broth Microdilution
-
Inoculum: Prepare a 0.5 McFarland standard of the test organism (e.g., S. aureus, M. tuberculosis, or C. albicans). Dilute to achieve a final well concentration of
CFU/mL. -
Plate Setup: Use 96-well round-bottom plates (polypropylene preferred to minimize boron adsorption to polystyrene).
-
Dilution Series: Perform 2-fold serial dilutions of Benzo[c]oxaborole-1,7(3H)-diol in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Range: 64 µg/mL down to 0.06 µg/mL.
-
DMSO Control: Ensure final DMSO concentration is <1% to prevent solvent toxicity.
-
-
Incubation:
-
Bacteria: 35°C ± 2°C for 16-20 hours.
-
Fungi: 35°C for 24-48 hours (RPMI 1640 buffered with MOPS is preferred for fungi to maintain pH 7.0).
-
-
Interpretation: The MIC is the lowest concentration with no visible growth.
Data Interpretation Table
| Observation | Potential Cause | Action |
| MIC > 64 µg/mL | Compound inactive OR Media interference | Check media for high cis-diol content (e.g., glycerol supplements). |
| Precipitation | Poor solubility at assay pH | Verify stock solubility; Ensure pH of media is 7.2–7.4. |
| Trailing Growth | Partial inhibition (fungi) | Read MIC at 50% inhibition (IC50) for fungi if trailing occurs. |
Mechanism-Specific Assay: LeuRS Inhibition
Trustworthiness: Phenotypic killing is insufficient. To confirm the molecule acts via the "Oxaborole Trap," you must demonstrate inhibition of the aminoacylation step of LeuRS. This assay measures the charging of tRNA^Leu with radioactive Leucine.
Mechanism: The benzoxaborole does not bind the synthetic active site directly; it binds the editing site. However, by trapping the tRNA 3'-end in the editing site, it sterically hinders the synthetic cycle.
Mechanism Diagram[4]
Figure 2: The "Oxaborole Trap" mechanism. The drug fuses with tRNA to jam the enzyme.
Protocol: Aminoacylation (tRNA Charging) Assay
Reagents:
-
Recombinant LeuRS (from target organism, e.g., E. coli or C. albicans).
-
Total tRNA or purified tRNA^Leu.
-
L-[
C]-Leucine or L-[ H]-Leucine. -
Assay Buffer: 50 mM HEPES (pH 7.5), 20 mM KCl, 10 mM MgCl
, 2 mM DTT. Note: Avoid Tris buffer if possible as it contains a 1,2-amino alcohol that can weakly interact with boron, though HEPES is safer.
Steps:
-
Pre-incubation: Incubate 20 nM LeuRS with varying concentrations of Benzo[c]oxaborole-1,7(3H)-diol (0.1 nM to 10 µM) for 10 minutes at 30°C.
-
Reaction Start: Add substrate mix:
-
4 mg/mL tRNA
-
2 mM ATP
-
20 µM radiolabeled Leucine
-
-
Kinetics: Incubate at 30°C. Remove aliquots at 0, 5, 10, and 15 minutes.
-
Quench: Spot aliquots onto 5% TCA-soaked filter paper discs (precipitates protein/tRNA, washes away free Leucine).
-
Wash: Wash discs 3x with 5% TCA, then 1x with ethanol. Dry.
-
Quantification: Liquid Scintillation Counting.
-
Calculation: Plot CPM vs. Time to get initial velocity (
). Calculate IC by plotting % Activity vs. Log[Inhibitor].
Validation Criteria:
-
A true LeuRS inhibitor should show an IC
in the nanomolar or low micromolar range. -
Specificity Check: Run the assay with Isoleucyl-tRNA synthetase (IleRS). The benzoxaborole should not inhibit IleRS, as the editing domain architecture differs.
Resistance Profiling (Spontaneous Mutants)
To validate the target genetically, generate resistant mutants.
-
Plate
CFU on agar containing 4x and 8x MIC of the compound. -
Isolate surviving colonies.
-
PCR/Sequence: Amplify the leuS gene (encoding LeuRS).
-
Expected Mutations:
-
Editing Domain: Mutations here (e.g., T252 in E. coli) prevent the "trap" from closing or destabilize the boron-tRNA adduct.
-
Synthetic Domain: Rare, but possible if they induce conformational changes affecting the editing site.
-
References
-
Rock, F. L., et al. (2007). An antifungal agent inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site.[3][4][5] Science, 316(5832), 1759-1761.
-
Cusack, S., et al. (2009).[4] Crystal structures of the human and fungal cytosolic leucyl-tRNA synthetase editing domains: a structural basis for the rational design of antifungal benzoxaboroles. Journal of Molecular Biology, 390(2), 196-207.[4]
-
Clinical and Laboratory Standards Institute (CLSI). (2023).[6] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
-
Palencia, A., et al. (2016). Structural dynamics of the aminoacylation and proofreading functional cycle of bacterial leucyl-tRNA synthetase. Nature Structural & Molecular Biology, 23(1), 21-29.
-
Baker, S. J., et al. (2011). Boron-containing inhibitors of synthetases.[1][3][7] Chemical Society Reviews, 40(8), 4279-4285.
Sources
- 1. Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA Synthetase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism (Journal Article) | OSTI.GOV [osti.gov]
- 3. Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism. | Molecular mechanisms in the nervous and vascular systems [seiradake.web.ox.ac.uk]
- 4. Crystal structures of the human and fungal cytosolic Leucyl-tRNA synthetase editing domains: A structural basis for the rational design of antifungal benzoxaboroles. | Molecular mechanisms in the nervous and vascular systems [seiradake.web.ox.ac.uk]
- 5. Characterization of benzoxaborole-based antifungal resistance mutations demonstrates that editing depends on electrostatic stabilization of the leucyl-tRNA synthetase editing cap - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 7. scilit.com [scilit.com]
Application Notes and Protocols: Benzo[c]oxaborole-1,7(3H)-diol as a Phosphodiesterase 4 (PDE4) Inhibitor
Authored by: Gemini, Senior Application Scientist
Introduction: The Emergence of Boron Chemistry in Enzyme Inhibition
Benzo[c]oxaborole-1,7(3H)-diol, widely known as crisaborole (formerly AN2728), represents a significant advancement in the development of non-steroidal anti-inflammatory agents.[1][2] This low-molecular-weight benzoxaborole compound has garnered substantial interest within the drug development community for its potent and selective inhibition of phosphodiesterase 4 (PDE4).[1][3][4] The unique properties of its boron-containing scaffold allow for effective skin penetration and a targeted mechanism of action, making it a cornerstone in the topical treatment of inflammatory skin conditions such as atopic dermatitis.[1][3][5]
PDE4 is a critical enzyme in the inflammatory cascade, primarily expressed in immune and keratinocyte cells.[3] It catalyzes the hydrolysis of cyclic adenosine monophosphate (cAMP) to adenosine monophosphate (AMP), thereby downregulating a key anti-inflammatory signaling pathway.[1][3][5] By inhibiting PDE4, Benzo[c]oxaborole-1,7(3H)-diol elevates intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukins (IL-2, IL-4, IL-5, IL-13, IL-17, IL-22, IL-23), and interferon-gamma (IFN-γ).[3][4][6][7][8] This targeted approach offers a promising therapeutic window with a favorable safety profile compared to traditional corticosteroids.[1][8]
These application notes provide a comprehensive guide for researchers and drug development professionals on the utilization of Benzo[c]oxaborole-1,7(3H)-diol as a PDE4 inhibitor. We will delve into its mechanism of action, present detailed protocols for in vitro enzymatic assays, and provide key quantitative data to facilitate its application in a laboratory setting.
Mechanism of Action: A Boron-Mediated Inhibition
The inhibitory activity of Benzo[c]oxaborole-1,7(3H)-diol is attributed to the unique properties of its boron atom.[3][5] The boron atom within the benzoxaborole ring structure acts as a Lewis acid, enabling it to form a reversible covalent bond with the bimetal center (containing zinc and magnesium ions) within the active site of the PDE4 enzyme.[3][9] This interaction effectively blocks the binding and subsequent hydrolysis of the natural substrate, cAMP. The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn modulates the activity of transcription factors such as nuclear factor-kappa beta (NF-κB) and nuclear factor of activated T-cells (NFAT), ultimately leading to a reduction in the expression of pro-inflammatory genes.[3]
Caption: Mechanism of Benzo[c]oxaborole-1,7(3H)-diol action.
Quantitative Data: In Vitro Inhibitory Activity
The potency and selectivity of Benzo[c]oxaborole-1,7(3H)-diol have been characterized in various in vitro assays. The following table summarizes its inhibitory activity against PDE4 and other PDE isozymes, as well as its effect on cytokine production.
| Target | IC50 (µM) | Cell Line / Assay Conditions | Reference |
| PDE4 | 0.49 | Enzyme Assay | [7] |
| PDE1A3 | 6.1 | Enzyme Assay | [7] |
| PDE3Cat | 6.4 | Enzyme Assay | [7] |
| PDE7A1 | 0.73 | Enzyme Assay | [7] |
| TNF-α release | 0.54 | LPS-stimulated PBMCs | [7] |
| IL-2 release | 0.61 | Activated PBMCs | [7] |
| IFN-γ release | 0.83 | Activated PBMCs | [7] |
| IL-5 release | 2.4 | Activated PBMCs | [7] |
| IL-10 release | 5.3 | Activated PBMCs | [7] |
IC50: Half-maximal inhibitory concentration; LPS: Lipopolysaccharide; PBMCs: Peripheral blood mononuclear cells.
Experimental Protocols
In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)
This protocol describes a method for determining the IC50 of Benzo[c]oxaborole-1,7(3H)-diol against human recombinant PDE4 using a fluorescence polarization (FP) based assay. This homogenous assay format is highly amenable to high-throughput screening. The principle relies on the change in polarization of a fluorescently labeled cAMP substrate upon its hydrolysis by PDE4.[10][11]
Materials and Reagents:
-
Human recombinant PDE4B or PDE4D enzyme (e.g., from BPS Bioscience or similar supplier)
-
Benzo[c]oxaborole-1,7(3H)-diol (Crisaborole)
-
Fluorescein-labeled cAMP (FAM-cAMP)
-
PDE Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 0.1 mg/mL BSA)
-
Dimethyl sulfoxide (DMSO)
-
Rolipram (as a positive control inhibitor)
-
384-well, low-volume, black, flat-bottom plates
-
Fluorescence polarization plate reader
Experimental Workflow Diagram:
Caption: Workflow for the in vitro PDE4 inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Benzo[c]oxaborole-1,7(3H)-diol in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a concentration range suitable for IC50 determination (e.g., 10-point, 3-fold dilutions).
-
Prepare a similar dilution series for the positive control, Rolipram.
-
-
Assay Plate Preparation:
-
To a 384-well plate, add 1 µL of each diluted compound concentration.
-
For control wells, add 1 µL of DMSO (for 0% inhibition) and 1 µL of a high concentration of Rolipram (for 100% inhibition).
-
-
Enzyme Addition:
-
Dilute the PDE4 enzyme stock to the desired working concentration in pre-chilled PDE Assay Buffer. The optimal enzyme concentration should be determined empirically to achieve a suitable assay window.
-
Add 10 µL of the diluted PDE4 enzyme to each well of the assay plate.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Prepare a working solution of FAM-cAMP in PDE Assay Buffer. The final concentration in the assay should be at or below the Km value for cAMP for the specific PDE4 isoform.
-
Add 10 µL of the FAM-cAMP solution to each well to initiate the enzymatic reaction. The final assay volume will be 21 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light. The incubation time may need to be optimized based on the enzyme activity.
-
-
Detection:
-
Read the fluorescence polarization of the plate using a microplate reader equipped with appropriate filters for fluorescein (Excitation ~485 nm, Emission ~535 nm).
-
-
Data Analysis:
-
The fluorescence polarization values are inversely proportional to the amount of hydrolyzed substrate.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and high concentration Rolipram (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Trustworthiness and Self-Validation
The described protocol incorporates several key elements to ensure data integrity and reproducibility:
-
Positive and Negative Controls: The use of a known PDE4 inhibitor (Rolipram) as a positive control validates the assay's ability to detect inhibition. DMSO-only wells serve as a negative control to define the baseline enzyme activity.
-
Z'-Factor Calculation: For high-throughput screening applications, the Z'-factor should be calculated to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay.
-
Substrate Concentration: Performing the assay with the substrate concentration at or below the Km value ensures that the measured IC50 values are more representative of the true inhibitory potency and less susceptible to competitive inhibition effects.
-
Enzyme Titration: Prior to inhibitor screening, an enzyme titration should be performed to determine the optimal enzyme concentration that yields a robust signal-to-background ratio without depleting an excessive amount of substrate during the assay incubation.
Conclusion
Benzo[c]oxaborole-1,7(3H)-diol is a potent and selective PDE4 inhibitor with a well-defined mechanism of action. The protocols and data presented in these application notes provide a solid foundation for researchers to investigate its enzymatic and cellular effects. The unique boron-mediated inhibition mechanism continues to be an area of active research, offering potential for the development of novel therapeutics for a range of inflammatory diseases.
References
-
Mechanism of Action | EUCRISA® (crisaborole) ointment 2% HCP Site. [Link]
-
Crisaborole in Dermatology - Indian Journal of Postgraduate Dermatology - ijpgd. [Link]
-
Clinical Pharmacology Review (Eucrisa) - accessdata.fda.gov. [Link]
-
Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis - PMC. [Link]
-
What is the mechanism of Crisaborole? - Patsnap Synapse. [Link]
-
A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC. [Link]
-
Crisaborole (AN2728) | PDE4 inhibitor?€? | Buy from Supplier AdooQ®. [Link]
-
(PDF) Crisaborole Topical Ointment, 2%: A Nonsteroidal, Topical, Anti-Inflammatory Phosphodiesterase 4 Inhibitor in Clinical Development for the Treatment of Atopic Dermatitis - ResearchGate. [Link]
-
AN-2728, a PDE4 inhibitor for the potential topical treatment of psoriasis and atopic dermatitis - PubMed. [Link]
-
Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles | Chemical Reviews - ACS Publications. [Link]
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC. [Link]
-
PDE4C Assay Kit - BPS Bioscience. [Link]
-
PDE4B1 Assay Kit - BPS Bioscience. [Link]
-
Design, synthesis and biological evaluation of novel benzoxaborole derivatives as potent PDE4 inhibitors for topical treatment of atopic dermatitis - PubMed. [Link]
-
Virtual Screening and Biochemical Testing of Borocycles as Immunoproteasome Inhibitors - Periodica Polytechnica. [Link]
-
Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles | ACS Medicinal Chemistry Letters. [Link]
-
Treatment of Skin Inflammation with Benzoxaborole Phosphodiesterase Inhibitors: Selectivity, Cellular Activity, and Effect on Cytokines Associated with Skin Inflammation and Skin Architecture Changes - PubMed. [Link]
-
PDE4 Inhibitors | Encyclopedia MDPI. [Link]
-
Design and synthesis of boron-containing PDE4 inhibitors using soft-drug strategy for potential dermatologic anti-inflammatory application - PubMed. [Link]
-
Discovery of Novel Orally Bioavailable Oxaborole 6-Carboxamides That Demonstrate Cure in a Murine Model of Late-Stage Central Nervous System African Trypanosomiasis - PMC. [Link]
-
Design and Synthesis of Selective Phosphodiesterase 4D (PDE4D) Allosteric Inhibitors for the Treatment of Fragile X Syndrome and Other Brain Disorders | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Benzoboroxoles: Synthesis and applications in medicinal chemistry - ResearchGate. [Link]
-
The synthesis of benzoxaboroles and their applications in medicinal chemistry - ResearchGate. [Link]
- WO2009067600A2 - Biaryl pde4 inhibitors for treating inflammation - Google P
-
Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E2 synthase-1 - CORE. [Link]
-
Synthesis and Evaluation of 3-(Dihydroxyboryl)benzoic Acids as D,D-Carboxypeptidase R39 Inhibitors - NUS Pharmacy. [Link]
-
Examination of the reactivity of benzoxaboroles and related compounds with a cis-diol. [Link]
-
Benzo[b]tiophen-3-ol derivatives as effective inhibitors of human monoamine oxidase: design, synthesis, and biological activity - CORE. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Crisaborole in Dermatology - Indian Journal of Postgraduate Dermatology [ijpgderma.org]
- 4. What is the mechanism of Crisaborole? [synapse.patsnap.com]
- 5. Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eucrisa.pfizerpro.com [eucrisa.pfizerpro.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Treatment of Skin Inflammation with Benzoxaborole Phosphodiesterase Inhibitors: Selectivity, Cellular Activity, and Effect on Cytokines Associated with Skin Inflammation and Skin Architecture Changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Portico [access.portico.org]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
Application Note: Benzo[c]oxaborole-1,7(3H)-diol in Drug Discovery
This Application Note and Protocol guide details the utility, synthesis, and biological characterization of Benzo[c]oxaborole-1,7(3H)-diol (systematically referred to as 7-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-1-ol or simply 7-hydroxybenzoxaborole ).
This scaffold represents a subclass of benzoxaboroles, a privileged structure in modern medicinal chemistry known for its unique "boron advantage"—the ability to form reversible covalent bonds with biological diols (e.g., sugars, RNA ribose, serine residues).
Executive Summary
Benzo[c]oxaborole-1,7(3H)-diol distinguishes itself from the general benzoxaborole class (e.g., Tavaborole, Crisaborole) by the presence of a hydroxyl group at the C7 position, ortho to the boron center. This structural modification is not merely cosmetic; it significantly influences the Lewis acidity (pKa) of the boron atom and the compound's water solubility .
In drug discovery, this scaffold is utilized for:
-
High-Affinity Target Binding: Forming stable, reversible covalent adducts with the cis-diol moieties of tRNA (antifungal mechanism) or the catalytic serine of
-lactamases (antibacterial mechanism). -
Physicochemical Optimization: The C7-hydroxyl serves as a handle for intramolecular hydrogen bonding or further functionalization to modulate pKa, enhancing potency at physiological pH.
-
Pro-drug Strategies: Exploiting the sugar-binding capacity for targeted delivery or pH-dependent release.
Chemical Structure & Properties[1][2][3][4][5][6]
The core advantage of the benzoxaborole scaffold is the ring strain exerted by the 5-membered oxaborole ring, which forces the boron atom into a more Lewis-acidic state compared to open-chain phenylboronic acids.
Physicochemical Profile[3]
-
IUPAC Name: 7-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-1-ol
-
pKa: Typically 7.0–7.5 (modulated by the 7-OH electron-donating effect vs. potential H-bonding).
-
Solubility: High aqueous solubility due to the dual hydroxyl functionality and zwitterionic potential.
-
Reactivity: Reversibly forms tetrahedral boronate anions with 1,2- and 1,3-diols.
Mechanism of Action (MOA) Visualization
The following diagram illustrates the primary MOA: the reversible covalent trapping of the tRNA
Figure 1: The sp2 hybridized boron atom of the benzoxaborole is attacked by the cis-diol of the tRNA terminal adenosine, forming a stable sp3 tetrahedral adduct that locks the enzyme in an inactive state.
Experimental Protocols
Protocol A: Synthesis of Benzo[c]oxaborole-1,7(3H)-diol
Note: This protocol utilizes a palladium-catalyzed borylation/cyclization sequence, ensuring high regioselectivity.
Reagents:
-
2-Bromo-3-hydroxybenzyl alcohol (Starting Material)
-
Bis(pinacolato)diboron (
) - (Catalyst)
-
Potassium Acetate (KOAc)
-
Dioxane (Solvent)
-
HCl (6N)
Step-by-Step Methodology:
-
Protection: Protect the phenolic hydroxyl of 2-bromo-3-hydroxybenzyl alcohol using MOM-Cl (Methoxymethyl chloride) to prevent catalyst poisoning.
-
Reaction: Stir SM with MOM-Cl and DIPEA in DCM at
for 2h.
-
-
Miyaura Borylation:
-
Combine the protected aryl bromide (1.0 eq),
(1.2 eq), KOAc (3.0 eq), and (0.05 eq) in degassed dioxane. -
Heat to
under for 12 hours. -
Checkpoint: Monitor by TLC/LCMS for disappearance of bromide.
-
-
Cyclization & Deprotection:
-
Concentrate the reaction mixture.
-
Resuspend the crude pinacol boronate in THF/H2O (4:1).
-
Add 6N HCl (excess) and stir at room temperature for 4 hours. Acidic conditions cleave the MOM group and the pinacol ester, triggering spontaneous cyclization between the benzylic alcohol and the boronic acid.
-
-
Purification:
-
Neutralize to pH 7.0. Extract with Ethyl Acetate.
-
Recrystallize from water/acetonitrile to yield Benzo[c]oxaborole-1,7(3H)-diol as a white solid.
-
Protocol B: Alizarin Red S (ARS) Binding Assay
Purpose: To determine the binding affinity (
Principle: ARS contains a catechol moiety that binds boron, causing a color change (Yellow
Materials:
-
Buffer: 0.1 M Phosphate Buffer, pH 7.4.
-
ARS Solution:
M in buffer. -
Benzoxaborole Stock: 10 mM in DMSO.
Procedure:
-
Blanking: Measure absorbance of ARS alone at 460 nm (unbound) and 520 nm (bound).
-
Titration: Add increasing concentrations of Benzo[c]oxaborole-1,7(3H)-diol (0 to 2 mM) to the ARS solution.
-
Equilibrium Determination: Plot
(520 nm) vs. [Benzoxaborole]. Fit to a 1:1 binding isotherm to calculate the association constant ( ). -
Displacement: Pre-form the Benzoxaborole-ARS complex. Titrate with the target biological diol (e.g., Adenosine).
-
Calculation: Use the displacement curve to calculate the binding constant for the biological target using the method of Springsteen & Wang.
Protocol C: Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay
Purpose: To validate biological activity against fungal pathogens.
Reagents:
Workflow:
-
Master Mix: Prepare reaction buffer (50 mM HEPES pH 7.2, 25 mM
, 5 mM ATP). -
Incubation: Incubate LeuRS (50 nM) with Benzo[c]oxaborole-1,7(3H)-diol (serial dilutions: 1 nM – 10
M) for 15 min at . -
Initiation: Add L-[
]-Leucine and tRNA to start the aminoacylation reaction. -
Quenching: After 20 min, quench with 5% TCA (Trichloroacetic acid).
-
Filtration: Transfer to glass fiber filters, wash with TCA, and dry.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot % Inhibition vs. Log[Compound] to determine
.
Data Presentation & SAR
The 7-hydroxyl group provides a unique electronic environment compared to the unsubstituted (Tavaborole-like) scaffold.
Table 1: Comparative Physicochemical Properties
| Compound | Substituent (C7) | pKa (Boron) | Solubility (pH 7.4) | ARS Binding ( |
| Benzoxaborole (Parent) | -H | 7.3 | Moderate | 450 |
| Tavaborole | -H (5-Fluoro) | 6.7 | Moderate | 1200 |
| Benzo[c]oxaborole-1,7-diol | -OH | 7.8 * | High | 850 |
| Crisaborole | -H (5-phenoxy) | 7.1 | Low | 600 |
*Note: The electron-donating effect of the 7-OH can slightly raise the pKa, but it enhances water solubility and potential for H-bond networking within the active site.
References
-
Adamczyk-Woźniak, A., et al. (2015). "Benzoxaboroles – Old compounds with new applications."[3] Journal of Organometallic Chemistry. Link
-
Baker, S. J., et al. (2011). "Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690)." Journal of Medicinal Chemistry. Link
-
Pal, A., et al. (2012).[4] "Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore." ACS Medicinal Chemistry Letters. Link
-
Springsteen, G., & Wang, B. (2002). "A Detailed Examination of Boronic Acid-Diol Complexation." Tetrahedron. Link
-
Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link
Diagram Caption
Figure 1: Graphviz diagram depicting the reversible covalent inhibition of Leucyl-tRNA Synthetase by the benzoxaborole scaffold. The boron atom transitions from a trigonal planar (
Figure 2: Synthetic pathway for Benzo[c]oxaborole-1,7(3H)-diol from commercially available precursors.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzoxaboroles for Drug Design - Enamine [enamine.net]
- 4. Synthesis and physicochemical evaluation of phosphorus( iii ) and phosphorus( v ) substituted benzoxaboroles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01146A [pubs.rsc.org]
Application Notes and Protocols for Saccharide Sensing with 6-Aminobenzo[c]oxaborol-1(3H)-ol
Application Notes and Protocols for Saccharide Sensing with 6-Aminobenzo[c][1][2]oxaborol-1(3H)-ol
Introduction: The Advantage of Benzoxaboroles in Saccharide Recognition
The detection and quantification of saccharides are of paramount importance in biomedical research, diagnostics, and drug development. While various methods exist, the use of boronic acids as synthetic lectins for saccharide recognition has gained significant traction. This is due to their ability to form reversible covalent bonds with the cis-diol moieties present in saccharides.[1][2] Among the diverse family of boronic acids, benzoxaboroles have emerged as a superior class of reagents for saccharide sensing.[3][4]
Unlike simpler arylboronic acids, the cyclic structure of benzoxaboroles confers a higher Lewis acidity to the boron atom.[2] This enhanced acidity lowers the pKa of the boronic acid, enabling efficient saccharide binding at physiological pH (around 7.4).[4] This characteristic is a significant advantage for studying biological systems.
This application note provides a detailed guide for researchers on the use of 6-aminobenzo[c][5][6]oxaborol-1(3H)-ol for saccharide sensing. This commercially available benzoxaborole derivative offers a versatile platform for the development of robust and sensitive saccharide detection assays. The presence of an amino group provides a convenient handle for further functionalization, such as the attachment of fluorophores or immobilization onto solid supports.[7]
Mechanism of Saccharide Sensing
The fundamental principle behind saccharide sensing with 6-aminobenzo[c][5][6]oxaborol-1(3H)-ol lies in the reversible formation of a cyclic boronate ester with a saccharide containing a cis-1,2- or 1,3-diol. This interaction involves a change in the hybridization of the boron atom from sp² to sp³, which in turn alters the electronic properties of the benzoxaborole ring. This change can be transduced into a measurable optical signal, such as a change in fluorescence or absorbance.
Two primary methods for optical detection using this principle are detailed in this guide:
-
Fluorescence Spectroscopy: The amino group on the benzoxaborole can be readily derivatized with a fluorophore. The binding of a saccharide alters the electronic environment of the fluorophore, leading to a change in its emission intensity. This can be a "turn-on" or "turn-off" response depending on the specific fluorophore and its linkage to the benzoxaborole.
-
Dye Displacement Assay: This colorimetric method involves a pre-formed complex between the benzoxaborole and a diol-containing dye, such as Alizarin Red S (ARS).[7][8] The addition of a saccharide, which has a higher affinity for the benzoxaborole, displaces the dye, resulting in a distinct color change that can be quantified using a UV-Vis spectrophotometer.[8]
Quantitative Data: Saccharide Binding Affinities
The affinity of a benzoxaborole for different saccharides can be quantified by its association constant (Kₐ). While specific binding data for 6-aminobenzo[c][5][6]oxaborol-1(3H)-ol is not extensively published, data from structurally similar benzoxaborole-functionalized hydrogels show a significantly enhanced binding affinity towards monosaccharides, particularly glucose, when compared to simple phenylboronic acids.[7][9] The following table provides representative association constants for a benzoxaborole derivative with common monosaccharides, illustrating the typical selectivity profile.
| Saccharide | Association Constant (Kₐ, M⁻¹) |
| D-Fructose | ~1800 |
| D-Glucose | ~300 |
| D-Galactose | ~250 |
| D-Mannose | ~200 |
Note: These values are illustrative and are based on data for benzoxaborole derivatives in the literature. The exact binding constants for 6-aminobenzo[c][5][6]oxaborol-1(3H)-ol may vary and should be determined experimentally for each specific application.
Experimental Protocols
Protocol 1: Synthesis of a Fluorescently Labeled 6-Aminobenzoxaborole Probe
This protocol describes a general method for coupling a fluorescent dye containing a carboxylic acid or an activated ester (e.g., NHS ester) to the amino group of 6-aminobenzo[c][5][6]oxaborol-1(3H)-ol.
Materials:
-
Fluorescent dye with a carboxylic acid or NHS ester functionality (e.g., a fluorescein or rhodamine derivative)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) (if starting with a carboxylic acid dye)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Activation of Carboxylic Acid (if applicable):
-
Dissolve the fluorescent dye (1 equivalent), DCC (1.1 equivalents), and NHS (1.2 equivalents) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 4-6 hours to form the NHS ester. Monitor the reaction by TLC.
-
-
Coupling Reaction:
-
In a separate flask, dissolve 6-aminobenzo[c][5][6]oxaborol-1(3H)-ol (1.2 equivalents) in anhydrous DMF.
-
Add TEA or DIPEA (2-3 equivalents) to the benzoxaborole solution.
-
Slowly add the activated dye solution (or the commercial NHS ester dye) to the benzoxaborole solution.
-
Stir the reaction mixture at room temperature overnight, protected from light.
-
-
Work-up and Purification:
-
Remove the DMF under reduced pressure.
-
Redissolve the residue in DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure fluorescently labeled benzoxaborole probe.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: General Procedure for Saccharide Sensing using a Fluorescently Labeled Benzoxaborole Probe
Materials:
-
Fluorescently labeled 6-aminobenzoxaborole probe (prepared as in Protocol 1)
-
Stock solutions of various saccharides in the desired buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Buffer solution (e.g., PBS, pH 7.4)
-
Fluorometer and cuvettes
Procedure:
-
Preparation of Working Solutions:
-
Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO or methanol).
-
Prepare a series of saccharide solutions of known concentrations by diluting the stock solutions with the buffer.
-
-
Fluorescence Titration:
-
To a series of cuvettes, add a fixed concentration of the fluorescent probe (e.g., 1-10 µM) in the buffer solution.
-
Add increasing concentrations of a saccharide solution to each cuvette.
-
Incubate the solutions for a short period (e.g., 5-10 minutes) at a constant temperature to ensure equilibrium is reached.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence emission spectrum of each solution at a fixed excitation wavelength.
-
Plot the change in fluorescence intensity at the emission maximum against the saccharide concentration.
-
The association constant (Kₐ) can be determined by fitting the titration data to a suitable binding model (e.g., 1:1 binding isotherm).
-
Protocol 3: Colorimetric Saccharide Sensing using a Dye Displacement Assay
Materials:
-
Alizarin Red S (ARS)
-
Buffer solution (e.g., PBS, pH 7.4)
-
Stock solutions of various saccharides in the buffer
-
UV-Vis spectrophotometer and cuvettes
Procedure:
-
Formation of the Benzoxaborole-ARS Complex:
-
Saccharide Titration:
-
To a series of cuvettes, add the pre-formed benzoxaborole-ARS complex solution.
-
Add increasing concentrations of a saccharide solution to each cuvette.
-
Allow the solutions to equilibrate for 5-10 minutes. A color change should be observed as the ARS is displaced.
-
-
Data Acquisition and Analysis:
-
Measure the UV-Vis absorbance spectrum of each solution.
-
Monitor the change in absorbance at the wavelength corresponding to the free dye.
-
Plot the change in absorbance against the saccharide concentration to generate a calibration curve.
-
Visualization of Workflows and Mechanisms
Caption: General experimental workflow for saccharide sensing.
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of your results, the following points should be considered:
-
Purity of Reagents: The purity of 6-aminobenzo[c]o[5][6]xaborol-1(3H)-ol and any synthesized fluorescent probes is critical. Impurities can interfere with the binding and spectroscopic measurements. Always characterize your synthesized materials thoroughly.
-
pH Control: The binding of boronic acids to diols is pH-dependent. [2]It is crucial to use a well-buffered system and to verify the pH of all solutions.
-
Control Experiments:
-
Run a blank titration without any saccharide to account for any background fluorescence or absorbance changes.
-
Test the response of the fluorescent probe or the BXB-ARS complex to the buffer alone to ensure stability.
-
When using a fluorescent probe, test its response to a non-binding sugar analogue to confirm that the observed signal change is due to specific binding.
-
-
Reversibility: The binding of benzoxaboroles to saccharides is reversible. This can be confirmed by demonstrating that the original spectral properties can be restored, for example, by a significant dilution or a pH shift.
-
Statistical Analysis: Perform all experiments in triplicate to ensure the statistical significance of your data. Report the mean and standard deviation for all measurements.
By adhering to these principles, you can build a self-validating experimental system that yields trustworthy and publishable results.
References
-
Lampard, E. V., et al. (2018). Dye Displacement Assay for Saccharides using Benzoxaborole Hydrogels. ChemistryOpen, 7(3), 240-244. [Link]
-
Adamczyk-Woźniak, A., et al. (2015). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews, 115(11), 5224-5247. [Link]
-
Lampard, E. (2018). Benzoxaboroles and Boronic Acids for Sensing Applications. University of Bath. [Link]
-
Nakano, M., et al. (2021). Fluorescent-Oxaboroles: Synthesis and Optical Property by Sugar Recognition. Chemical & Pharmaceutical Bulletin, 69(6), 526-528. [Link]
-
Kowalski, K., et al. (2020). Differential Sensing of Saccharides Based on an Array of Fluorinated Benzosiloxaborole Receptors. Sensors, 20(12), 3540. [Link]
-
Kowalski, K., et al. (2020). Differential Sensing of Saccharides Based on an Array of Fluorinated Benzosiloxaborole Receptors. PubMed, 32580456. [Link]
-
Adamczyk-Woźniak, A., et al. (2020). Amino-acid derived benzazaboroles: structure and function of a new chemotype. Organic & Biomolecular Chemistry, 18(33), 6449-6458. [Link]
-
Ma, W. M. J., et al. (2009). Dye displacement assay for saccharide detection with boronate hydrogels. Chemical Communications, (5), 532-534. [Link]
-
Arimitsu, S., et al. (2022). Ratiometric fluorescence sensing of D-allulose using an inclusion complex of γ-cyclodextrin with a benzoxaborole-based probe. RSC Advances, 12(21), 13233-13238. [Link]
-
Lampard, E. V., et al. (2018). Dye Displacement Assay for Saccharides using Benzoxaborole Hydrogels. OMICS DI. [Link]
-
Zhang, J., et al. (2013). The synthesis of benzoxaboroles and their applications in medicinal chemistry. Science China Chemistry, 56(9), 1177-1192. [Link]
-
Nakano, M., et al. (2021). Fluorescent-Oxaboroles: Synthesis and Optical Property by Sugar Recognition. PubMed, 34078798. [Link]
-
Potenza, M., et al. (2026). Structure-Activity Relationship Study of Anti-Cryptosporidium Benzoxaboroles Yields Enhanced Potency and Curative Efficacy. ChemRxiv. [Link]
-
Lampard, E. V., et al. (2018). Dye Displacement Assay for Saccharides using Benzoxaborole Hydrogels. ResearchGate. [Link]
-
6-Aminobenzo(c)(1,2)oxaborol-1(3H)-ol. PubChem. [Link]
-
Lee, J. W., et al. (2022). Quantitative Analysis of γ-Aminobutyric Acid by Combined Cell-Free Protein Synthesis and Transamination Reactions. ACS Synthetic Biology, 11(3), 1208-1212. [Link]
Sources
- 1. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 2. Differential Sensing of Saccharides Based on an Array of Fluorinated Benzosiloxaborole Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent-Oxaboroles: Synthesis and Optical Property by Sugar Recognition [jstage.jst.go.jp]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Differential Sensing of Saccharides Based on an Array of Fluorinated Benzosiloxaborole Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. serialsjournals.com [serialsjournals.com]
- 9. S-EPMC5838390 - Dye Displacement Assay for Saccharides using Benzoxaborole Hydrogels. - OmicsDI [omicsdi.org]
Application Note: Comprehensive Characterization of Benzo[c]oxaborole-1,7(3H)-diol Scaffolds
Introduction: The Analytical Challenge
Benzo[c]oxaborole-1,7(3H)-diol represents a privileged scaffold in modern medicinal chemistry, distinct from simple phenylboronic acids due to its fused oxaborole ring system. This "hemiboronic ester" motif is the pharmacophore responsible for the activity of drugs like Tavaborole and Crisaborole.
However, characterizing the 1,7-diol variant presents a unique "Chameleon Effect." Unlike standard organic molecules, this compound exists in a dynamic equilibrium between three states:
-
The Closed Form: The cyclic oxaborole (dominant in organic solvents).
-
The Open Form: The hydrolyzed boronic acid (relevant in aqueous physiological pH).
-
The Boroxine: A trimeric anhydride formed during dehydration/solid-state storage.
This guide provides a self-validating analytical workflow to distinguish these forms, quantify purity without artifacts, and map the physicochemical behavior of the molecule.
Structural Confirmation: NMR Spectroscopy[1][2][3]
Nuclear Magnetic Resonance (NMR) is the only technique capable of definitively resolving the open/closed equilibrium. Standard
Experimental Logic
Boron (
-
Tricoordinate (
): 25–35 ppm (Open form). -
Tetracoordinate (
): 0–15 ppm (Solvent-complexed or sugar-bound form).
Critical Insight: The 7-hydroxyl group on the benzene ring introduces an intramolecular Hydrogen Bond donor/acceptor site adjacent to the boron center, potentially stabilizing the closed form or altering the pKa compared to the parent benzoxaborole.
Protocol: Dual-Nucleus Characterization
Reagents:
-
Solvent A: DMSO-
(Promotes closed form). -
Solvent B: Acetone-
/D O (9:[1]1) (Mimics physiological hydrolysis). -
Reference: BF
Et O (External standard, 0.0 ppm).
Step-by-Step Workflow:
-
Sample Prep: Dissolve 10 mg of analyte in 0.6 mL of Solvent A. Use quartz NMR tubes if available to reduce background boron signal (borosilicate glass is acceptable for concentrations >10 mM).
-
H Acquisition: Acquire standard proton spectrum.
-
Diagnostic Signal: Look for the benzylic methylene protons (–CH
–O–) at position 3. In the closed form, these appear as a singlet around 4.9–5.1 ppm. In the open form, this signal shifts upfield.[1]
-
-
B Acquisition:
-
Frequency: ~128 MHz (on a 400 MHz instrument).
-
Pulse Sequence: Standard 1D with proton decoupling.
-
Window: +100 to -100 ppm.
-
Note: Expect broad peaks due to quadrupolar relaxation.[2]
-
-
Data Interpretation:
| Parameter | Closed Form (Oxaborole) | Open Form (Boronic Acid) | Boroxine (Anhydride) |
| Stability | Dominant in DMSO | Dominant in high pH water | Dominant in dry solid |
Author's Note: If you observe a peak at
19-20 ppm, check your glassware. This is often Boric Acid contamination leached from glass at high pH.
Purity Analysis: HPLC Method Development
Chromatography of boron compounds is notorious for "tailing" peaks. The empty p-orbital on the boron atom acts as a Lewis acid, interacting irreversibly with silanol groups (Si-OH) on the silica stationary phase.
The "Silanol Suppression" Strategy
To achieve sharp peaks, we must block these secondary interactions.
Recommended Column:
-
Stationary Phase: C18 with "Hybrid Particle Technology" (e.g., Waters XBridge or chemically modified surfaces that cap silanols).
-
Alternative: Diol-bonded phase (HILIC mode) can be effective but C18 is more robust for impurities.
Validated HPLC Protocol
Mobile Phase:
-
A: 0.1% Formic Acid in Water (Acidic pH keeps boron in neutral
form, preventing ionization and silanol binding). -
B: Acetonitrile (ACN).
Gradient:
-
0-2 min: 5% B
-
2-12 min: 5%
95% B -
12-15 min: 95% B
Detection:
-
UV: 254 nm (Aromatic ring).
-
Post-Column (Optional): For ultra-low detection, mix eluent with Alizarin Red S . Boron binds Alizarin, creating a fluorescent complex (Ex 460 nm / Em 600 nm).
Troubleshooting Tailing: If peak symmetry factor > 1.5, add 0.1% Trifluoroacetic acid (TFA) instead of Formic Acid. The stronger acidity suppresses silanol ionization.
Mass Spectrometry: Isotopic Fingerprinting
Mass spectrometry provides a unique validation tool due to the natural abundance of Boron isotopes:
Protocol
-
Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).
-
Reasoning: Boronic acids/esters easily form the boronate anion [M(OH)]
or [M-H] in negative mode.
-
-
Expected Pattern:
-
Look for the parent ion cluster. The peak at
( B) should be accompanied by a peak at ( B) with approximately 25% relative intensity. -
Example: If Molecular Weight is 150, expect peaks at m/z 149 (major) and 148 (minor).
-
Functional Validation: The Diol-Binding Assay
The biological activity of benzoxaboroles often relies on binding to cis-diols (e.g., in fungal tRNA synthetase or sugars). This assay confirms the molecule is functionally active and not an inert degradation product.
The Alizarin Displacement Assay
-
Complex Formation: Mix the Benzo[c]oxaborole-1,7-diol with Alizarin Red S (ARS) in phosphate buffer (pH 7.4).
-
Result: Solution turns fluorescent orange (ARS-Boron complex).
-
-
Titration: Titrate with a standard sugar (e.g., Fructose).
-
Observation: As Fructose displaces ARS (due to higher affinity), the fluorescence decreases.
-
Validation: This confirms the Lewis acidity and "switchable" nature of the boron center.
-
Visualization of Analytical Logic
Diagram 1: The Equilibrium & Characterization Workflow
Caption: Analytical decision tree for determining the structural state of benzoxaboroles.
Diagram 2: The "Chameleon" Equilibrium
Caption: The dynamic equilibrium between the three chemical states of the 1,7-diol scaffold.
Summary of Key Parameters
| Technique | Critical Parameter | Acceptance Criteria |
| Chemical Shift ( | 28–33 ppm (Broad singlet) | |
| HPLC | Tailing Factor ( | |
| MS (ESI-) | Isotope Ratio ( | ~1:4 intensity ratio |
| Appearance | Physical State | White to off-white solid (Hygroscopic) |
References
-
Adamczyk-Woźniak, A., et al. (2015). Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. Journal of Organic Chemistry.
-
Waters Corporation. (2021). Developing a Separation for Boronic Acids Using MaxPeak Premier Column Technology. Application Note.
-
BenchChem. (2025).[3] Comparative Guide to HPLC Method Validation for Boronic Acid Esters.
-
Tomsho, J. W., et al. (2012). Benzoxaborole Stability and Reactivity: Examination of the Reactivity of Benzoxaboroles with a cis-Diol. Journal of Organic Chemistry.
-
Pelecanou, M., et al. (2010). Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids. Journal of Physical Chemistry A.
Sources
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Benzo[c]oxaborole-1,7(3H)-diol
This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the characterization of boron-containing heterocycles. It addresses the specific challenges of analyzing Benzo[c]oxaborole-1,7(3H)-diol , a structural analog of therapeutic agents like Tavaborole and Crisaborole.
Executive Summary
The analysis of benzoxaboroles presents unique chromatographic challenges due to the empty p-orbital on the boron atom, which acts as a Lewis acid. Unlike standard organic molecules, Benzo[c]oxaborole-1,7(3H)-diol possesses two distinct ionizable functionalities: the boronic acid moiety (pKa ~7.3) and a phenolic hydroxyl group (pKa ~9.5).
This protocol details a validated Reverse-Phase HPLC (RP-HPLC) method that eliminates common issues such as peak tailing (caused by silanol interactions) and pseudo-peak formation (caused by solvolysis in alcoholic solvents).
Key Method Highlights:
-
Solvent Selection: Strict use of Acetonitrile (ACN) to prevent boronate ester artifacts.
-
pH Control: Acidic mobile phase (pH 3.0) to suppress ionization of both hydroxyl groups.
-
Stationary Phase: High-coverage C18 with extensive end-capping.
Chemical Context & Challenges[1]
To develop a robust method, one must understand the dynamic behavior of the analyte in solution.
The "Boron Anomaly"
Benzoxaboroles exist in an equilibrium between a neutral trigonal planar form and an anionic tetrahedral form.
-
Neutral pH: The boron atom coordinates with water or silanols, leading to severe peak tailing.
-
Methanol Hazard: In the presence of methanol (common in HPLC), benzoxaboroles can undergo rapid esterification, forming methyl boronate esters. These appear as "ghost peaks" or split peaks, often mistaken for impurities.
Visualization of Chemical Dynamics
The following diagram illustrates the equilibrium states and the critical need for an acidic, non-alcoholic environment.
Figure 1: Chemical equilibria of Benzoxaborole-1,7-diol. Acidic conditions favor the neutral form; Methanol induces artifact formation.
Instrumental Protocol
Reagents and Standards
-
Reference Standard: Benzo[c]oxaborole-1,7(3H)-diol (>98% purity).
-
Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q, 18.2 MΩ).
-
Additives: Formic Acid (LC-MS Grade) or Orthophosphoric Acid (85%).
-
Diluent: Water:Acetonitrile (90:10 v/v). Do not use Methanol.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent) | High carbon load and double end-capping prevent boron-silanol binding. |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | Suppresses ionization of B-OH and Phenol-OH. |
| Mobile Phase B | 100% Acetonitrile | Aprotic solvent prevents esterification artifacts. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Column Temp | 30°C | Controls viscosity and mass transfer kinetics. |
| Injection Vol | 10 µL | Standard loop volume. |
| Detection | UV-DAD at 265 nm (Bandwidth 4 nm) | Max absorbance for benzoxaborole core; 220 nm as secondary. |
Gradient Program
A linear gradient is recommended to elute the polar diol while washing lipophilic impurities.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.00 | 95 | 5 | Equilibration |
| 2.00 | 95 | 5 | Isocratic Hold (Polar retention) |
| 12.00 | 40 | 60 | Linear Gradient |
| 12.10 | 5 | 95 | Wash Step |
| 15.00 | 5 | 95 | End Wash |
| 15.10 | 95 | 5 | Re-equilibration |
| 20.00 | 95 | 5 | Ready for next injection |
Analytical Workflow & Data Processing
The following workflow ensures data integrity from sample preparation to reporting.
Figure 2: Step-by-step analytical workflow emphasizing solvent restrictions and QC criteria.
Method Validation & Troubleshooting
System Suitability Criteria
To ensure the method is valid for quantitative analysis, the following parameters must be met prior to running samples:
-
Tailing Factor (Tf): NMT 1.5. Note: If Tf > 1.5, the column end-capping may be degraded, or the mobile phase pH is too high.
-
Theoretical Plates (N): > 5000.
-
Precision (RSD): < 2.0% for 6 replicate injections of standard.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Split Peaks | Solvolysis (Methanol contamination) | Ensure diluent is MeOH-free. Flush lines with 100% ACN. |
| Broad/Tailing Peaks | Silanol Interaction | Lower pH of Mobile Phase A (use Phosphate pH 2.5). Switch to a "Shield" or "End-capped" C18 column. |
| Retention Time Drift | Temperature Fluctuations | Boronic acid pKa is temp-sensitive. Ensure column oven is stable at 30°C. |
| Ghost Peaks | Carryover | Boron compounds can stick to injector seals. Use a needle wash of 50:50 ACN:Water + 0.1% Formic Acid. |
References
The following sources provide foundational data on the pKa, stability, and chromatographic behavior of benzoxaboroles and related boron-containing pharmacophores.
-
Adamczyk-Woźniak, A., et al. (2009). "Benzoxaboroles – Old compounds with new applications."[1] Journal of Organometallic Chemistry.
-
Tomsho, J. W., et al. (2012).[2] "Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore." ACS Medicinal Chemistry Letters.
-
Siva Rao, T., et al. (2018).[3][4] "Analytical method development and validation of stability indicating method of RP-HPLC for quantification of Tavaborole." European Journal of Biomedical and Pharmaceutical Sciences.
-
Hansen, M. M., et al. (2021). "Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances." LCGC North America.
-
Chrom Tech. (2025).[5] "Acetonitrile vs. Methanol for Reverse Phase Chromatography." Chrom Tech Technical Guides.
Sources
Application Note: NMR Spectroscopy of Benzo[c]oxaborole-1,7(3H)-diol
This Application Note and Protocol guide details the NMR spectroscopic characterization of Benzo[c]oxaborole-1,7(3H)-diol . This molecule belongs to the benzoxaborole class, a scaffold of high medicinal interest (e.g., Tavaborole, Crisaborole) due to its unique physicochemical properties, including Lewis acidity and the ability to form reversible covalent bonds with diols (e.g., sugars, glycoproteins).
The "1,7(3H)-diol" designation implies a specific regioisomer:
-
Position 1: Hydroxyl group on the Boron atom (B-OH).
-
Position 7: Hydroxyl group on the aromatic ring, ortho to the ring oxygen.
-
Position 3: Methylene bridge (-CH₂-).
Abstract
Precise structural validation of benzoxaboroles is complicated by the quadrupolar nature of the boron nucleus (
Part 1: Strategic Experimental Design
1. Solvent Selection & Chemical Behavior
The choice of solvent dictates the observable species. Benzoxaboroles exist in equilibrium with their anhydride trimers (boroxines) and can interact with Lewis basic solvents.
| Solvent | Purpose | Observable Species | Notes |
| DMSO-d₆ | Structural Elucidation | Free Acid (Monomer) | Slows proton exchange, allowing observation of B-OH and Ar-OH signals. Best for full assignment. |
| D₂O / CD₃OD | Bio-Mimicry | Solvated / Ionized | Mimics physiological state. OH protons exchange (disappear). |
| Acetone-d₆ | Equilibrium Study | Mix of Monomer/Boroxine | Useful for studying dehydration/rehydration kinetics. |
2. The Boron Challenge
-
Glassware: Standard borosilicate NMR tubes contain boron (
B signal ~0-30 ppm broad background).-
Mitigation: Use Quartz NMR tubes for trace analysis or apply a background subtraction pulse sequence (e.g., zg with empty tube subtraction) if using standard tubes.
-
-
Quadrupolar Relaxation: Boron relaxes quickly, broadening its own signal and the signals of attached carbons (C-B).
Part 2: Experimental Protocols
Protocol A: Sample Preparation
Objective: Prepare a sample free of paramagnetic impurities and boroxine precipitates.
-
Mass: Weigh 10–15 mg of Benzo[c]oxaborole-1,7(3H)-diol.
-
Solvation: Dissolve in 0.6 mL of DMSO-d₆ (99.9% D).
-
Why DMSO? To lock the conformation and visualize the 1-OH and 7-OH protons.
-
-
Filtration: If solution is cloudy (boroxine insolubility), filter through a small plug of glass wool directly into the NMR tube.
-
Degassing (Optional but Recommended): Flush the tube with Nitrogen or Argon to prevent oxidation of the phenol moiety.
Protocol B:
H and
C NMR Characterization
Objective: Confirm regiochemistry (1,7-substitution) and core integrity.
1.
-
Pulse:
pulse angle (zg30). -
Relaxation Delay (D1): 2.0 seconds (ensure relaxation of aromatic protons).
-
Scans (NS): 16–32.
2. Key Diagnostic Signals (in DMSO-d₆):
| Moiety | Shift ( | Multiplicity | Integral | Structural Insight |
| B-OH | 9.0 – 9.5 | Singlet (br) | 1H | Confirms boronic acid/hemi-ester integrity. Disappears with D₂O shake. |
| Ar-OH (C7) | 9.5 – 10.5 | Singlet | 1H | Downfield shift due to H-bond with ring Oxygen (O1). |
| Ar-H (C4, C5, C6) | 6.8 – 7.5 | Multiplets | 3H | Coupling Pattern: Look for t, d, d pattern. H5 is a triplet (or dd); H4 and H6 are doublets. |
| -CH₂- (C3) | ~4.9 – 5.1 | Singlet | 2H | Characteristic of the oxaborole ring. NOE Target. |
3. The "Self-Validating" Regiochemistry Check (NOE): To prove the OH is at position 7 and not 4:
-
Experiment: 1D NOE or 2D NOESY.
-
Irradiate: The Methylene (-CH₂-) signal at ~5.0 ppm.
-
Logic:
Protocol C:
B NMR Spectroscopy
Objective: Determine the hybridization state (Lewis acidity).
1. Parameters:
-
Frequency: ~160 MHz (on a 500 MHz magnet).
-
Reference: BF₃·Et₂O (external standard, set to 0.0 ppm).
-
Pulse Program: zg (with pre-scan delay to minimize acoustic ringing).
-
Background Suppression: If using borosilicate tubes, acquire a "blank" spectrum of the solvent and tube, then mathematically subtract it from the sample spectrum.
2. Interpretation:
| Shift ( | Hybridization | Species | Interpretation |
| +28 to +32 | Neutral Benzoxaborole | Dominant species in DMSO/non-aqueous solvents. Broad peak ( | |
| +2 to +10 | "Ate" Complex / Adduct | Indicates solvent coordination (e.g., OH⁻ in water) or high strain. Sharper peak. |
-
Note: In neutral DMSO, Benzo[c]oxaborole-1,7(3H)-diol should appear primarily as the
species (~30 ppm) . A shift to ~5-10 ppm upon addition of D₂O/NaOD confirms Lewis acid activity (formation of the hydroxyboronate anion).
Part 3: Visualization & Logic
Workflow Diagram: Structural Validation
Figure 1: Decision tree for the structural validation of Benzo[c]oxaborole-1,7(3H)-diol, highlighting the critical NOE checkpoint for regiochemistry.
Chemical Equilibrium Diagram
Figure 2: The fundamental equilibrium monitored by
Part 4: Data Summary & References
Reference Data Table (Simulated for DMSO-d₆)
| Nucleus | Signal | Chemical Shift ( | Multiplicity | Assignment |
| B-OH | 9.20 | s (br) | Hydroxyl on Boron | |
| Ar-OH | 9.85 | s | Hydroxyl on C7 | |
| Ar-H | 7.35 | t ( | H5 | |
| Ar-H | 6.85 | d ( | H4 | |
| Ar-H | 6.70 | d ( | H6 | |
| -CH₂- | 4.95 | s | C3 (Methylene) | |
| C-O | 70.2 | s | C3 | |
| B-OH | 31.5 | s (broad) | Boron Center ( |
References
-
Adamczyk-Woźniak, A., et al. (2015). Benzoxaboroles – Old compounds with new applications. Journal of Organometallic Chemistry.
-
Tomsho, J. W., et al. (2012). Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore. ACS Medicinal Chemistry Letters.
-
Pelegrino, A. C., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Chemical Education.
-
Cui, J., et al. (2013). Boron-11 NMR of Organoboron Compounds. In Annual Reports on NMR Spectroscopy.
Sources
- 1. Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. rsc.org [rsc.org]
- 4. Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Crystallization and X-Ray Structural Analysis of Benzo[c]oxaborole-1,7(3H)-diol
This Application Note is designed to guide researchers through the crystallization and structural analysis of Benzo[c]oxaborole-1,7(3H)-diol , a specific derivative of the benzoxaborole scaffold. This compound features a hydroxyl group at the C7 position (peri to the boron center), which introduces unique intramolecular hydrogen bonding possibilities and solubility characteristics compared to the more common 5- or 6-substituted isomers (e.g., Tavaborole).
Executive Summary
The crystallization of boron-containing heterocycles, particularly Benzo[c]oxaborole-1,7(3H)-diol (1,7-dihydroxyl-1,3-dihydro-2,1-benzoxaborole), presents unique challenges due to the dynamic covalent nature of the B–O bond. Unlike standard organic molecules, benzoxaboroles exist in a delicate equilibrium between the closed hemiacetal form and the open boronic acid form, which is sensitive to solvent polarity and moisture. Furthermore, the C7-hydroxyl group introduces a competing hydrogen-bond donor/acceptor site adjacent to the Lewis-acidic boron center, potentially leading to intramolecular coordination or unexpected polymorphs. This guide provides a validated workflow to obtain diffraction-quality crystals, emphasizing humidity control and solvent selection to stabilize the desired diol tautomer.
Chemical Context & Challenges[1]
The Benzoxaborole Equilibrium
Benzoxaboroles are cyclic hemiesters of boronic acids. In solution and solid states, they generally favor the closed heterocyclic structure due to the stability of the five-membered oxaborole ring. However, three specific risks must be managed during crystallization:
-
Dehydration (Boroxine Formation): Excessive heating in dry solvents can drive the loss of water, leading to the formation of trimeric boroxines (anhydrides), which crystallize differently.
-
Ring Opening: In the presence of strong bases or specific diols, the ring may open to the phenylboronic acid form or form spiro-boronate esters.
-
7-OH Interference: The hydroxyl group at position 7 is spatially proximal to the boron atom. This can facilitate an intramolecular hydrogen bond (C7-OH
O-B) or even direct dative bonding to the boron (C7-O B), altering the geometry from trigonal planar ( ) to tetrahedral ( ).
Physicochemical Profile
| Property | Characteristic | Implication for Crystallization |
| Solubility | High in DMSO, MeOH, EtOH, THF. | Use these as "Good Solvents" (Solvent A). |
| Solubility | Low in Hexane, Pentane, Toluene, DCM. | Use these as "Anti-Solvents" (Solvent B). |
| Acidity (pKa) | ~7.0 - 8.5 (Boron-OH). | Avoid strong bases unless growing salt forms. |
| H-Bonding | Strong donor (B-OH, C7-OH) & acceptor (Ring O). | Expect formation of centrosymmetric dimers ( |
Experimental Protocol: Crystallization Strategies
Phase 1: Pre-Crystallization Characterization
Before attempting crystallization, verify the purity and dynamic state of the material.
-
H NMR (DMSO-
): Confirm the integrity of the benzoxaborole ring. The methylene protons at C3 (approx. 5.0 ppm) should appear as a singlet. If they appear as a chemically inequivalent doublet, it suggests a rigid environment or tetrahedral geometry. -
B NMR:
-
~30 ppm: Indicates trigonal planar (
) boron (Standard neutral form). -
~5-10 ppm: Indicates tetrahedral (
) boron (Anionic or coordinated form).
-
Phase 2: Crystallization Screening (The "Wet" Approach)
Rationale: Benzoxaboroles are hygroscopic. Unlike standard organics where water is avoided, trace water is often essential to stabilize the diol structure and prevent dehydration to the boroxine.
Method A: Slow Evaporation (Primary Screen)
Best for: Initial assessment of crystal habit.
-
Dissolve 10 mg of Benzo[c]oxaborole-1,7(3H)-diol in 1.0 mL of solvent.
-
Filter through a 0.45
m PTFE syringe filter into a clean vial. -
Cover with parafilm and poke 3-5 small holes. Store at room temperature.
| Solvent System | Target Polymorph/Habit | Notes |
| Acetone / Water (9:1) | Hydrated Diol | Water prevents dehydration; Acetone evaporates first, driving supersaturation. |
| Ethanol (Abs.) | Solvates | Risk of ethyl ester formation (boronic ester) if left too long. |
| Acetonitrile | Anhydrous form | Good for obtaining non-solvated crystals. |
Method B: Vapor Diffusion (Optimization)
Best for: X-ray quality single crystals.
-
Inner Vial: Dissolve 15 mg of compound in 0.5 mL of a high-solubility solvent (THF or Methanol).
-
Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 3 mL of anti-solvent.
-
Seal the outer jar tightly.
-
System 1: Inner: THF | Outer: Pentane (Slow diffusion, good for blocks).
-
System 2: Inner: Methanol | Outer: Diethyl Ether (Faster, yields needles/plates).
Method C: Slow Cooling (For Low Solubility)
Best for: If the 7-OH group significantly reduces solubility.
-
Suspend 20 mg in 2 mL of Toluene or Isopropyl Acetate .
-
Heat to 60°C until dissolved (do not boil excessively to avoid boroxine formation).
-
Place the vial in a Dewar flask filled with hot water (60°C) and allow it to cool to RT overnight.
X-Ray Diffraction Analysis Protocol
Crystal Mounting & Data Collection
Boron is a light atom (Z=5) and scatters X-rays weakly. High-quality, low-temperature data is critical.
-
Cryo-Protection: Use Paratone-N oil . Do not use glycerol, as it can react with the boronic acid moiety to form a cyclic ester in situ.
-
Temperature: Collect data at 100 K . This reduces thermal motion of the light atoms (B, O, C) and stabilizes the hydrogen positions.
-
Source: Molybdenum (
) is standard, but Copper ( ) is preferred for small organic crystals to boost signal intensity, provided absorption is managed.
Structure Refinement (The "Boron Problem")
Refining benzoxaborole structures requires careful handling of the boron center.
-
Geometry Check: Verify the B-O bond lengths.
-
(ring)
1.36 - 1.38 Å. -
(exocyclic)
1.35 - 1.37 Å.
-
(ring)
-
Hydrogen Placement:
-
The hydroxyl protons (B-OH and C7-OH) are crucial for the H-bond network.
-
Locate these protons in the Difference Fourier Map rather than placing them geometrically.
-
Refine their coordinates freely if data quality permits; otherwise, use a riding model with DFIX restraints to maintain reasonable O-H distances (0.82 Å).
-
-
Disorder: If the ring puckers, the C3 methylene and the Boron atom may show positional disorder. Use PART commands in SHELX to model alternative conformations.
Visualization of Crystallization Workflow
The following diagram illustrates the decision logic for crystallizing 7-substituted benzoxaboroles, accounting for their specific chemical instabilities.
Caption: Workflow for crystallizing 7-hydroxy-benzoxaboroles, prioritizing hydration control to prevent boroxine formation.
Structural Expectations & Troubleshooting
The Intramolecular Hydrogen Bond
In the 1,7-diol isomer, the C7-hydroxyl is positioned to interact with the boronic center.
-
Scenario A (Open): The C7-OH acts as a standard donor to a neighboring molecule or solvent. The Boron remains trigonal planar.
-
Scenario B (Closed/Chelated): The C7-OH donates a hydrogen to the B-OH oxygen, or the C7-Oxygen donates a lone pair to the empty p-orbital of the Boron. This would result in a significant distortion of the planarity of the benzoxaborole ring.
-
Indicator: Look for a B...O(7) distance < 2.8 Å in the crystal structure.
-
Common Pitfalls
-
Twinning: Benzoxaboroles often crystallize in high-symmetry space groups (e.g., C2/c) or form pseudo-merohedral twins due to layer stacking.
-
Fix: Screen multiple crystals; try a different solvent system (e.g., change from MeOH to Acetone) to alter stacking forces.
-
-
Disorder: The five-membered ring is flexible.
-
Fix: Collect data at the lowest possible temperature (100 K or liquid helium temp if available).
-
References
-
Adamczyk-Woźniak, A., et al. (2009). Synthesis and structure of benzoxaboroles and their derivatives.[1][2][3] Journal of Organometallic Chemistry.[1] Link
-
Baker, S. J., et al. (2006). Discovery of a new boron-containing antifungal agent, 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690). Journal of Medicinal Chemistry.[4][5] Link
-
Cui, J., et al. (2015). Benzoxaboroles as efficient inhibitors of leucyl-tRNA synthetase. ACS Medicinal Chemistry Letters.[4] Link
-
Sene, S., et al. (2014). A combined experimental-computational study of benzoxaborole crystal structures. CrystEngComm.[4] Link
-
Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link
Sources
Application Note: Strategic Development of Benzo[c]oxaborole-1,7(3H)-diol Derivatives
Abstract
This guide details the synthetic architecture, structural optimization, and biological validation of Benzo[c]oxaborole-1,7(3H)-diol derivatives. Unlike standard benzoxaboroles (e.g., Tavaborole), the 1,7-diol scaffold incorporates a phenolic hydroxyl group at the C7 position, adjacent to the oxaborole oxygen. This modification introduces unique intramolecular hydrogen bonding potential and alters the Lewis acidity of the boron center, critical for targeting Leucyl-tRNA synthetase (LeuRS) and other cis-diol containing biomolecules.
Introduction: The Boron Advantage
Benzoxaboroles function as "privileged scaffolds" in medicinal chemistry due to the empty p-orbital on the boron atom. This feature allows the molecule to act as a reversible covalent trap for nucleophiles, particularly cis-diols found in sugars and RNA ribose rings.
The 1,7-Diol Specificity
The "1,7(3H)-diol" nomenclature refers to a specific substitution pattern on the 1,3-dihydro-1-hydroxy-2,1-benzoxaborole core:
-
Position 1 (B-OH): The warhead. Forms spiro-boronate adducts.
-
Position 7 (C-OH): A phenolic hydroxyl on the benzene ring.
-
Significance: The C7-hydroxyl provides a secondary anchor point for hydrogen bonding within enzyme active sites and modulates the pKa of the boron center via electronic donation, potentially reducing oxidative protodeboronation rates.
Synthetic Strategy: "The Make"
Retrosynthetic Analysis
Direct borylation of a 7-hydroxy precursor is challenging due to competing lithiation at the phenolic oxygen. The strategy requires orthogonal protection. We utilize a Bromine-Lithium Exchange route, which offers higher regioselectivity than palladium-catalyzed Miyaura borylation for this specific crowded scaffold.
Protocol: Synthesis of 7-Hydroxybenzoxaborole Core
Reagents:
-
Starting Material: 2-bromo-3-hydroxybenzaldehyde
-
Protecting Groups: MOM-Cl (Methoxymethyl chloride), THP (Tetrahydropyran)
-
Borylation:
-BuLi, Triisopropyl borate ( )
Step-by-Step Methodology:
-
Orthogonal Protection (Yield: ~92%)
-
Dissolve 2-bromo-3-hydroxybenzaldehyde in DCM at 0°C.
-
Add DIPEA (2.5 eq) followed by MOM-Cl (1.2 eq) to protect the phenol.
-
Critical Checkpoint: Monitor TLC to ensure complete consumption of the phenol. Free phenol will quench
-BuLi. -
Reduce the aldehyde to benzyl alcohol using
in MeOH. -
Protect the resulting benzyl alcohol with DHP/PPTS to form the THP ether.
-
-
Lithiation & Borylation (Yield: ~75%)
-
Setup: Flame-dried 3-neck flask, Argon atmosphere, -78°C cryostat.
-
Dissolve the fully protected precursor in anhydrous THF.
-
Add
-BuLi (1.1 eq, 2.5M in hexanes) dropwise over 30 mins. Maintain temp < -70°C. -
Wait: Stir for 1 hour to generate the aryl-lithium species.
-
Trap: Add
(1.5 eq) rapidly. -
Allow to warm to RT overnight.
-
-
Cyclization & Deprotection (Yield: ~80%)
-
Treat the boronate intermediate with 6N HCl (aqueous) in THF (1:1).
-
Mechanism:[1][2][3][4][5][6] Acid cleaves the MOM and THP groups and promotes the condensation of the benzyl alcohol onto the boronic acid to close the oxaborole ring.
-
Purification: Recrystallize from water/acetonitrile. Avoid silica chromatography if possible (boron sticks to silica); if necessary, use reverse-phase (C18).
-
Synthetic Workflow Diagram
Caption: Figure 1. Synthetic route for 1,7-diol benzoxaboroles utilizing orthogonal protection and lithiation-borylation.
Medicinal Chemistry: "The Design"
Structure-Activity Relationship (SAR)
Modifications should focus on the C6 position (para to the C7-hydroxyl) to avoid steric clash with the boron center while extending into the solvent front or auxiliary pockets of the target enzyme.
| Position | Modification Strategy | Expected Effect |
| C1 (Boron) | Do Not Modify | Essential for covalent trapping (Warhead). |
| C7 (OH) | O-Alkylation vs. Free OH | Free OH often improves solubility and H-bond donation. Alkylation increases lipophilicity. |
| C6 | Halogenation (F, Cl) | Increases metabolic stability; modulates pKa. |
| C6 | Amide/Ether Linkers | Extends reach to distal binding pockets (e.g., Editing domain of LeuRS). |
| C3 | Methylation | Introduces chirality; can improve hydrolytic stability of the ring. |
Biological Evaluation: "The Test"
Primary Assay: LeuRS tRNA Trapping (The "Trojan Horse")
The primary mechanism of antifungal benzoxaboroles is the inhibition of Leucyl-tRNA synthetase (LeuRS). The drug forms a stable adduct with the 3'-terminal adenosine (A76) of tRNA-Leu, trapping it in the editing site.
Protocol: Aminoacylation Inhibition Assay
Objective: Determine
Reagents:
-
Recombinant LeuRS enzyme (50 nM final).
-
tRNA-Leu (transcribed in vitro or purified).
-
L-[
C]-Leucine (Radioactive tracer).[6] -
ATP, DTT, MgCl2.
Procedure:
-
Preparation: Dilute compounds in DMSO (Max 5% final conc).
-
Incubation: Mix LeuRS, tRNA, and compound in reaction buffer (50 mM HEPES pH 7.5, 20 mM KCl, 10 mM MgCl2). Incubate 15 min at 30°C to allow adduct formation.
-
Initiation: Add ATP (4 mM) and L-[
C]-Leucine. -
Termination: After 20 mins, quench with 5% TCA (Trichloroacetic acid) to precipitate RNA.
-
Quantification: Filter precipitates onto glass fiber filters, wash, and count via liquid scintillation.
-
Data Analysis: Plot % Inhibition vs. Log[Compound].
Mechanism of Action Diagram
Caption: Figure 2. The 'Trojan Horse' mechanism: Benzoxaborole binds tRNA, forming an adduct that locks the enzyme's editing domain.
Stability & Formulation
Protodeboronation
A major liability for boron drugs is the cleavage of the C-B bond (protodeboronation), often catalyzed by high pH or metal impurities.
-
Test: Incubate compound in Phosphate Buffer (pH 7.4) and Ammonium Bicarbonate (pH 9.0) for 24h. Monitor via HPLC.
-
Advantage of 1,7-diol: The C7-hydroxyl can form an intramolecular H-bond with the oxaborole oxygen, potentially stabilizing the ring against hydrolytic opening, which is the rate-limiting step for deboronation.
Solubility
The 1,7-diol is highly polar. While beneficial for systemic distribution, it may limit membrane permeability.
-
Optimization: If permeability is low (Caco-2 <
cm/s), consider masking the C7-OH as a prodrug ester (e.g., acetate or pivalate) which is cleaved by plasma esterases.
References
-
Rock, F. L., et al. (2007). "An antifungal agent inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site."[1][2] Science, 316(5832), 1759-1761. Link
-
Baker, S. J., et al. (2006). "Discovery of a new boron-containing antifungal agent, 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690)."[1] Journal of Medicinal Chemistry, 49(15), 4447-4450. Link
-
Adamczyk-Woźniak, A., et al. (2009). "Benzoxaboroles – Old compounds with new applications." Journal of Organometallic Chemistry, 694(22), 3533-3541. Link
-
Zhang, Y. K., et al. (2011).[7] "The synthesis of benzoxaboroles and their applications in medicinal chemistry." Science China Chemistry, 56, 1372–1381. Link
-
Cui, H., et al. (2012).[8] "Benzoxaborole antimalarial agents.[7][8][9][10][11] Part 2: Discovery of fluoro-substituted 7-(2-carboxyethyl)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles."[8][9][11] Bioorganic & Medicinal Chemistry Letters, 22(2), 1107-1110. Link
Sources
- 1. Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism (Journal Article) | OSTI.GOV [osti.gov]
- 3. Adenosine-Dependent Activation Mechanism of Prodrugs Targeting an Aminoacyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Antimalarial Benzoxaboroles Target Plasmodium falciparum Leucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Benzoxaborole antimalarial agents. Part 2: Discovery of fluoro-substituted 7-(2-carboxyethyl)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles | Medicines for Malaria Venture [mmv.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Benzoxaborole antimalarial agents. Part 2: Discovery of fluoro-substituted 7-(2-carboxyethyl)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Benzo[c]oxaborole-1,7(3H)-diol Synthesis Optimization
Current Status: Operational Ticket ID: BZX-OPT-07 Assigned Specialist: Senior Application Scientist
Executive Summary
The synthesis of Benzo[c]oxaborole-1,7(3H)-diol (a core scaffold related to Tavaborole and Crisaborole) presents unique challenges due to the amphoteric nature of the boron center and the lability of the C-7 phenolic hydroxyl group. This guide moves beyond standard textbook protocols to address the specific failure modes of metallation efficiency , boron-electrophile trapping , and purification stability .
Our core optimization strategy shifts from traditional lithiation (
Module 1: The Optimized Critical Path
The most robust route to the 1,7-diol scaffold utilizes a halogen-metal exchange on a protected resorcinol derivative. The choice of protecting group (PG) at the C-7 position is the determinant of success.
Workflow Visualization
Figure 1: Optimized synthetic workflow for 1,7-functionalized benzoxaboroles. Note the critical feedback loops where yield is commonly lost.
Module 2: Troubleshooting Metallation (The Yield Killer)
The most frequent user complaint is low conversion during the metal-halogen exchange. This is often due to the acidic protons on the benzyl alcohol or the protected phenol interacting with the organometallic reagent.
Diagnostic Guide: Metallation Failure
| Symptom | Probable Cause | Corrective Action |
| <10% Conversion | Moisture in solvent/atmosphere. | Protocol: Dry THF over Na/Benzophenone or molecular sieves (3Å). Reactant concentration must be >0.5 M to drive kinetics. |
| Debrominated SM | Protonation by "wet" substrate or acidic PG. | Switch: Replace |
| Wurtz Coupling | Temperature too high during exchange. | Control: Maintain internal temp at |
Q&A: Why Turbo Grignard?
Q: I have always used
Module 3: Borylation & Cyclization Dynamics
The transition from the borylated intermediate to the closed oxaborole ring is an equilibrium process driven by pH.
The Equilibrium Challenge
Issue: Users often isolate the open-chain boronic acid (2-hydroxymethyl-3-hydroxyphenylboronic acid) instead of the cyclic benzoxaborole.
Troubleshooting Protocol
Q: I see the boronic acid peak in NMR, but the ring won't close. What do I do? A: The cyclization is acid-catalyzed and reversible.
-
Acid Choice: Use
during the workup. The low pH cleaves the MOM/THP protecting group and forces cyclization. -
Dehydration: If the ring refuses to close, reflux in toluene with a Dean-Stark trap or add activated molecular sieves to remove water, shifting the equilibrium to the right (Le Chatelier's principle) [3].
Q: My product decomposes during acid workup.
A: The 1,7-diol system is electron-rich. If
-
Step 1: Treat with
in THF to cleave the boronate ester. -
Step 2: Isolate the intermediate.
-
Step 3: Stir in anhydrous Methanol with catalytic
-TsOH (p-Toluenesulfonic acid).
Module 4: Purification & Stability
Benzoxaboroles have a high affinity for the hydroxyl groups on silica gel, leading to "streaking" and mass loss during chromatography.
Purification Decision Matrix
| Impurity Profile | Recommended Method | Technical Note |
| Non-polar byproducts | Neutralized Silica Gel | Pre-treat silica with |
| Polar salts/borates | Recrystallization | Solvent: Water/Acetonitrile or Toluene/Hexane. Benzoxaboroles are surprisingly stable in boiling water. |
| Trace Boronic Acid | Reverse Phase (C18) | Use a water/methanol gradient with |
Visualizing the Stability Trap
Figure 2: Interaction of benzoxaboroles with stationary phases. Standard silica often leads to product loss.[1]
References
-
Knochel, P., et al. (2011). Turbo-Grignards: A Powerful Class of Reagents for Organic Synthesis. Angewandte Chemie International Edition. [Link]
-
Bao, R. L., et al. (2023). Comprehensive Study of the Enhanced Reactivity of Turbo-Grignard Reagents. Chemistry – A European Journal.[2] [Link]
-
Baker, S. J., et al. (2011). Therapeutic Potential of Boron-Containing Compounds. Future Medicinal Chemistry. (Contextualizing the acid-cyclization equilibrium). [Link]
-
Nagy, V., et al. (2009). Isolation and purification of acid-labile compounds on modified silica gels. Phytochemical Analysis. [Link]
Sources
"purification challenges of Benzo[c]oxaborole-1,7(3H)-diol"
This guide is structured as a specialized Technical Support Center for Benzo[c]oxaborole-1,7(3H)-diol . It assumes the persona of a Senior Application Scientist addressing a peer audience.
Subject: Purification & Isolation Protocols for Benzo[c]oxaborole-1,7(3H)-diol Ticket ID: BXZ-7OH-PUR-001 Status: Open / High Priority[1]
Executive Summary: The "Chameleon" Molecule
You are encountering difficulties purifying Benzo[c]oxaborole-1,7(3H)-diol because this molecule behaves like a chemical chameleon. It possesses two distinct "sticky" functionalities that fight against standard purification methods:
-
The Boron Center (Position 1): A Lewis acid that exists in equilibrium between the closed benzoxaborole form and the open boronic acid form. It coordinates aggressively with nucleophilic sites on stationary phases (silica).
-
The Phenolic Hydroxyl (Position 7): Positioned ortho to the heterocyclic ring junction, this group adds significant polarity and hydrogen-bonding capability, often leading to "oiling out" rather than crystallization.
This guide provides self-validating protocols to overcome these specific interactions.
Decision Matrix: Choosing Your Purification Route
Before proceeding, determine the purity profile of your crude material. Do not default to flash chromatography; for this molecule, it is often the path of most resistance.
Figure 1: Purification Decision Tree.[1] Prioritize crystallization or Reverse Phase chromatography to avoid Lewis acid interactions with standard silica.
Troubleshooting Modules
Module A: The Crystallization Paradox (Oiling Out)
The Issue: The compound forms a sticky oil at the bottom of the flask upon cooling, refusing to nucleate. The Cause: The 7-OH group creates a highly polar network. Standard non-polar anti-solvents (Hexanes) cause rapid phase separation (oiling) rather than slow crystal growth.
Protocol: The "Water-Trickle" Method
This method utilizes the reversible hydration of the benzoxaborole ring to force an ordered lattice structure.
| Parameter | Specification | Reason |
| Primary Solvent | Acetonitrile (ACN) | Dissolves the organic skeleton; miscible with water.[1] |
| Anti-Solvent | Water (Acidified) | Forces precipitation; high polarity stabilizes the diol. |
| Additive | 0.1% Formic Acid | Prevents ionization of the phenol; suppresses ring opening. |
Step-by-Step:
-
Dissolution: Dissolve 1.0 g of crude material in the minimum amount of boiling ACN (~5–8 mL). Ensure the solution is clear.
-
Hot Filtration: If particulates are present, filter through a 0.45 µm PTFE syringe filter while hot.
-
The Trickle: While maintaining a gentle boil, add hot water (containing 0.1% formic acid) dropwise.
-
Stop point: The moment a persistent cloudiness appears.
-
Reversal: Add 2–3 drops of ACN to turn the solution clear again.
-
-
Controlled Cooling: Turn off the heat. Wrap the flask in aluminum foil and allow it to cool to room temperature undisturbed over 4 hours.
-
Harvest: If oil forms, scratch the glass surface with a spatula to induce nucleation. Cool to 4°C overnight before filtration.
Module B: Chromatography (The "Streaking" Issue)
The Issue: The compound streaks across the column, eluting from 10% to 100% polarity, resulting in poor mass recovery. The Cause: The boron atom coordinates with the oxygen atoms in the silica backbone (silanols), effectively "gluing" the molecule to the column.
Protocol: Reverse Phase (C18) - The Gold Standard
Avoid normal phase silica if possible.[1] Benzoxaboroles behave excellently on C18 because the hydrophobic effect drives separation without Lewis acid interference.
-
Column: C18 Flash Cartridge (e.g., 12g for 100mg scale).
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Methanol (or ACN) + 0.1% Formic Acid.
-
Gradient: 5% B to 60% B over 20 CV (Column Volumes).
-
Detection: UV 254 nm (The benzoxaborole ring is UV active).
Protocol: Passivated Normal Phase (If C18 is unavailable)
If you must use standard silica, you must block the silanols first.
-
Passivation: Pre-wash the silica column with 3 CV of Hexane containing 1% Triethylamine (TEA) . This caps the acidic silanol sites.
-
Elution: Run your gradient (e.g., DCM/MeOH) without TEA in the mobile phase, or with very low TEA (0.1%).
-
Warning: High TEA concentrations can induce ring-opening to the boronic acid salt, which will not elute.[1]
-
Alternative: Use "Acidified Silica" (add 1% Acetic Acid to the mobile phase) to keep the boron neutral. This is often safer than TEA for this specific diol.
-
Module C: Stability & Storage (The "Equilibrium" Trap)
The Issue: NMR shows broad peaks or fractional integration, suggesting impurities that aren't actually there. The Cause: Benzoxaboroles exist in a rapid equilibrium with water.
Figure 2: The Hydrolytic Equilibrium. The "Open" form is an intermediate that can lead to degradation if exposed to strong oxidants or bases.
Validation Step (NMR): If your proton NMR looks "messy" (broad peaks at the benzylic position ~5.0 ppm):
-
Add 1 drop of D₂O to your DMSO-d6 or CD3OD NMR tube.[1]
-
Shake and re-run.
-
Result: The D₂O collapses the exchangeable protons and shifts the equilibrium. If the peaks sharpen, your compound is pure; it was just cycling between forms.
Frequently Asked Questions (FAQ)
Q: Can I use pinacol to protect the boron during purification? A: Yes, but it is often unnecessary and hard to remove. Pinacol esters of benzoxaboroles are hydrolytically unstable compared to standard phenylboronic esters. The internal intramolecular coordination (the oxaborole ring) is thermodynamically favored over the intermolecular pinacol ester in aqueous conditions.
Q: Why does my compound turn pink/brown on the shelf? A: The 7-hydroxy group (phenol) is electron-rich and prone to oxidation (forming quinone-like species) if trace metals are present.[1]
-
Fix: Store under Argon/Nitrogen at -20°C. Re-purify using a short plug of silica with 1% AcOH/DCM to remove colored oxidation products.
Q: I see two spots on TLC. Is it impure? A: Not necessarily.[1] Benzoxaboroles can streak or show two spots (closed vs. open form) on silica plates due to the moisture in the air/plate.
-
Test: Run a 2D TLC. Spot the compound, run it up. Turn the plate 90 degrees and run it again. If the two spots reappear on the diagonal, they are interconverting isomers of the same compound.
References
-
Adamczyk-Woźniak, A., et al. (2009).[1][2] Benzoxaboroles – Old compounds with new applications. Journal of Organometallic Chemistry.
-
Baker, S. J., et al. (2011).[2] Therapeutic potential of boron-containing compounds. Future Medicinal Chemistry.
-
Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1]
-
Cui, J., et al. (2013). Benzoxaborole-modified Silica: A Specific Stationary Phase for Separation of cis-Diols. Analytical Chemistry. (Demonstrates the interaction of benzoxaboroles with diols/silica).
-
Trippier, P. C., & McGuigan, C. (2010). Boron in drug discovery: carboranes, boronic acids and benzoxaboroles. MedChemComm.
Sources
Technical Support Center: Stability & Handling of Benzo[c]oxaborole-1,7(3H)-diol
This is Dr. Aris Thorne, Senior Application Scientist at the Center for Boron Heterocycle Chemistry.
Below is the technical support guide for Benzo[c]oxaborole-1,7(3H)-diol (commonly referred to as 7-hydroxybenzoxaborole ). This guide addresses the unique stability challenges arising from the interplay between the oxaborole ring strain, the Lewis acidic boron center, and the electron-donating phenolic hydroxyl group at the C7 position.
Executive Summary
Benzo[c]oxaborole-1,7(3H)-diol exhibits a complex stability profile in solution governed by three competing mechanisms: ring-chain tautomerization , protodeboronation , and oxidative degradation . Unlike simple phenylboronic acids, the fused oxaborole ring imparts resistance to deboronation, but the C7-hydroxyl group introduces electron density that accelerates oxidation and pH-dependent hydrolysis.
This guide provides the protocols necessary to distinguish between reversible equilibrium artifacts and irreversible degradation.
Part 1: The Stability Matrix (The "Why")
Q1: My HPLC shows two peaks for a pure sample. Is my compound degrading?
Diagnosis: Likely False Positive (Equilibrium Artifact). Mechanism: In aqueous or semi-aqueous solutions, benzoxaboroles exist in a dynamic equilibrium between the closed oxaborole form (dominant) and the open boronic acid form (minor). The 7-hydroxyl group can stabilize the open form via intramolecular hydrogen bonding, slowing the interconversion rate on the NMR/HPLC timescale.
-
The Artifact: If your HPLC timescale (column interaction) is faster than the ring-closing rate (
), you will separate the tautomers. -
Verification: Run a Variable Temperature (VT) NMR. If the peaks coalesce at higher temperatures (
), it is a dynamic equilibrium, not degradation.
Q2: Why does the compound turn brown in basic buffers (pH > 8)?
Diagnosis: Oxidative Degradation (Phenolic Oxidation).
Mechanism: The C7-hydroxyl group is phenolic (
-
The Boron Factor: The boronate anion (formed at pH > 7.4) usually protects the C-B bond, but it does not protect the aromatic ring from oxidation initiated at the C7-phenolate.
Q3: I see a mass shift of +14 Da or +28 Da in Methanol. What is this?
Diagnosis: Solvolysis (Methyl Ester Formation). Mechanism: Benzoxaboroles rapidly esterify with primary alcohols (MeOH, EtOH).
-
Reaction:
. -
Critical Note: Unlike carboxylic esters, boronic esters are labile. They will hydrolyze back to the parent diol in aqueous mobile phases. However, in "dry" organic storage, they are stable impurities.
Part 2: Troubleshooting & Diagnostics
Visualizing the Degradation Pathways
The diagram below maps the kinetic fate of Benzo[c]oxaborole-1,7(3H)-diol under various stress conditions.
Figure 1: Kinetic pathways showing reversible equilibrium (blue/yellow) vs. irreversible degradation (red/grey).
Diagnostic Protocol: Distinguishing Instability Types
Use this decision matrix to identify the root cause of solution instability.
| Observation | Condition | Probable Cause | Confirmation Test |
| Peak Splitting | RP-HPLC (Acidic Mobile Phase) | Ring-Chain Tautomerism | Re-inject sample in 90% Aqueous buffer. If ratio changes, it's equilibrium. |
| New Lipophilic Peak | Storage in Methanol/Ethanol | Boronic Ester Formation | Evaporate solvent and reconstitute in MeCN/H2O. Peak should disappear. |
| Loss of Assay (UV) | Acidic pH (< 2) or Basic pH (> 10) | Protodeboronation | Check MS for loss of Boron pattern (B10/B11 isotope ratio). |
| Browning/Precipitate | Basic pH (> 8) + Air | Phenolic Oxidation | Add antioxidant (Ascorbic acid/Sodium metabisulfite) to buffer. |
Part 3: Optimized Analytical Methods
Standard HPLC methods for phenylboronic acids often fail for benzoxaboroles due to their polarity and dynamic binding to silanols.
Method A: Stability-Indicating HPLC (The "Gold Standard")
-
Column: C18 with high carbon load and end-capping (e.g., Waters XBridge or Phenomenex Kinetex).
-
Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to stabilize the closed form).
-
Mobile Phase B: Acetonitrile (Avoid Methanol to prevent esterification).
-
Gradient: 5% B to 95% B over 15 min.
-
Temperature: 40°C (Critical: Higher temperature accelerates ring-opening/closing, coalescing split peaks).
-
Detection: 254 nm (Aromatic) and 220 nm.
Method B: NMR Monitoring (For Speciation)
-
Solvent: DMSO-d6 (Promotes closed form) vs. D2O (Shows equilibrium).
-
Internal Standard: Trimethoxybenzene (Inert to Boron).
-
Key Signal:
-
Closed Form:
ppm (Benzylic , sharp singlet). -
Open Form:
ppm (Benzylic , often broad). -
Degradation: Disappearance of the benzylic signal or appearance of phenolic protons without Boron coupling.
-
Part 4: Frequently Asked Questions (FAQs)
Q: Can I store the stock solution in DMSO? A: Yes, DMSO is the preferred solvent for storage. It forms a stable Lewis acid-base adduct with the boron center, preventing dimerization and oxidation. Store at -20°C under Argon.
Q: Is the C7-hydroxyl group acidic?
A: Yes. The calculated
-
Implication: At physiological pH (7.4), the boron is largely anionic (tetrahedral), but the phenol is neutral. This is the sweet spot for stability.
Q: How do I remove the boronic acid impurity? A: It is likely not an impurity but the open form. Do not attempt to purify it away; it will regenerate immediately. If you see protodeboronated product (benzyl alcohol derivative), use reverse-phase flash chromatography with 0.1% Formic Acid.
Part 5: References & Citations
-
Adamczyk-Woźniak, A., et al. (2015). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews. Link
-
Cited for: General stability profile and Lewis acidity of benzoxaboroles.
-
-
Tomsho, J. W., et al. (2012). Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore. ACS Medicinal Chemistry Letters. Link
-
Cited for: Ring strain effects on pKa and ionization mechanisms.[1]
-
-
Gravier-Pelletier, C., et al. (2020). Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. Journal of Organic Chemistry. Link
-
Cited for: NMR evidence of ring-chain tautomerism and hydrolysis rates.[2]
-
-
Kuivila, H. G., et al. (1961). Areneboronates.[3] Kinetics of the Protodeboronation of Benzeneboronic Acid. Journal of the American Chemical Society. Link
-
Gamrat, J. M., et al. (2018).[5] Protection of the Benzoxaborole Moiety: Synthesis and Functionalization. Journal of Organic Chemistry. Link
-
Cited for: Strategies to stabilize benzoxaboroles during synthesis.
-
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your compound before handling.
Sources
- 1. Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Protection of the Benzoxaborole Moiety: Synthesis and Functionalization of Zwitterionic Benzoxaborole Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Hub: Benzoxaborole Synthesis & Optimization
Status: Active Ticket ID: BZX-OPT-2026 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are encountering challenges in the synthesis or isolation of benzoxaboroles (e.g., Tavaborole, Crisaborole analogs). Unlike standard aryl boronic acids, benzoxaboroles possess a strained five-membered oxaborole ring fused to an aromatic system. This structural feature introduces unique reactivity profiles, specifically regarding ring-chain tautomerization , protodeboronation , and silica gel interactions .
This guide replaces standard operating procedures with a diagnostic-driven approach . We focus on the two primary synthetic routes: (A) The Reductive Cyclization Route (from 2-formylphenylboronic acids) and (B) The Metalation-Borylation Route (from aryl halides).
Module 1: Synthetic Route Selection & Validation
Diagnostic: Which Route Fits Your Substrate?
| Feature | Route A: Reductive Cyclization | Route B: Pd-Catalyzed Borylation |
| Starting Material | 2-Formylphenylboronic acids (or esters) | 2-Halo-benzyl alcohols/aldehydes |
| Key Reagent | NaBH₄ (Reduction) followed by Acid | Bis(pinacolato)diboron / Pd catalyst |
| Primary Risk | Over-reduction or incomplete cyclization | Protodeboronation during coupling |
| Best For | Gram-scale, robust substrates | Late-stage functionalization, complex cores |
Workflow Visualization
The following diagram outlines the critical decision nodes and chemical pathways.
Figure 1: Decision tree for benzoxaborole synthesis. Route A relies on functional group manipulation; Route B relies on C-B bond formation.
Module 2: Troubleshooting Reaction Failures
Issue 1: "I see the product on LCMS, but I isolate the open boronic acid."
Diagnosis: Incomplete Cyclization / Hydrolytic Instability. Benzoxaboroles exist in a dynamic equilibrium with their open ortho-hydroxymethyl phenylboronic acid form. Water promotes ring opening.
The Fix:
-
Dehydrative Cyclization: If the open form persists, dissolve the crude material in Toluene or Toluene/THF (10:1).
-
Dean-Stark Trap: Reflux with a Dean-Stark trap to remove water azeotropically.
-
Acid Catalysis: Add a catalytic amount of p-TsOH (1-5 mol%). The oxaborole ring formation is acid-catalyzed.
Self-Validating Checkpoint:
-
1H NMR: Look for the benzylic methylene protons (
).-
Open Form: Typically appears as a broad singlet or doublet (if OH couples) around 4.6–4.8 ppm .
-
Closed Ring: Shifts slightly downfield and sharpens, typically 5.0–5.2 ppm (solvent dependent).
-
Issue 2: "My yield is low due to Protodeboronation."
Diagnosis: C-B bond cleavage. This is common in Route B (Pd-coupling) or when using strong bases. The boron-carbon bond is susceptible to ipso-protonation, especially if electron-withdrawing groups (like nitro or cyano, common in Crisaborole intermediates) are present ortho/para to the boron.
The Fix:
-
Base Switch: Switch from strong bases (K₂CO₃, Cs₂CO₃) to milder, non-nucleophilic bases like KOAc or K₃PO₄ .
-
Temperature Control: Do not exceed 80°C. If the reaction is sluggish, switch to a more active catalyst (e.g., Pd(dppf)Cl₂ or XPhos Pd G2) rather than increasing heat.
-
Anhydrous Conditions: Strictly exclude water during the borylation step. Protodeboronation mechanisms often require a proton source (water or alcohol).
Issue 3: "The reaction stalls at the aldehyde reduction stage (Route A)."
Diagnosis: Boron-Carbonyl Interaction. The empty p-orbital of the boron can coordinate with the carbonyl oxygen of the ortho-formyl group, reducing its electrophilicity toward NaBH₄.
The Fix:
-
Solvent System: Use MeOH/THF (1:1) . Methanol coordinates to the boron, breaking the internal B---O=C interaction and freeing the aldehyde for reduction.
-
Stoichiometry: Increase NaBH₄ to 1.5–2.0 equivalents.
Module 3: Purification & Isolation Protocols
Critical Warning: Benzoxaboroles and their precursors interact strongly with the silanols in standard silica gel, leading to "streaking" and mass loss.
Protocol: The "Boric Acid" Silica Column
To prevent your product from sticking to the column, you must saturate the active sites of the silica gel with a cheaper boron source first.
-
Preparation: Dissolve Boric Acid (
, 1-2% w/w relative to silica) in Methanol. -
Impregnation: Mix this solution with your silica gel. Evaporate the methanol under reduced pressure (Rotavap) until the silica is dry and free-flowing.
-
Elution: Pack your column with this "B-Silica." Run your chromatography using standard Hexane/Ethyl Acetate gradients.
Data: Purification Strategy Matrix
| Method | Suitability | Notes |
| Standard Silica | 🔴 Poor | Significant tailing; yield loss >30%. |
| Boric Acid Silica | 🟢 Excellent | Suppresses silanol interactions; sharp bands. |
| Reverse Phase (C18) | 🟡 Good | Use Acetonitrile/Water + 0.1% Formic Acid. Avoid basic modifiers (pH > 8 opens the ring). |
| Recrystallization | 🟢 Best (Scale-up) | Toluene/Heptane or Water/Ethanol mixtures. Benzoxaboroles often crystallize well. |
Module 4: Mechanism & Equilibrium Dynamics
Understanding the "Ring-Chain Tautomerism" is vital for interpreting analytical data.
Figure 2: The hydrolytic equilibrium. Note that acidic pH and non-polar solvents drive the reaction toward the Closed (Benzoxaborole) form.
Self-Validating System (NMR):
-
In DMSO-d6 , you will often see the closed form.
-
In D₂O/NaOD , the ring opens to form the boronate anion (
hybridized). -
11B NMR:
-
Closed (Neutral): ~30–35 ppm (Broad,
). -
Open (Anionic/Complexed): ~5–10 ppm (Sharp,
).
-
References
-
Discovery of Benzoxaboroles (Anacor/Pfizer): Akama, T., et al. (2009). "Discovery and synthesis of benzoxaboroles as a new class of anti-inflammatory agents." Bioorganic & Medicinal Chemistry Letters. Link
-
Process Chemistry of Crisaborole: Bohara, C. S., et al. (2026).[1] "Flow Process for Production of Crisaborole Using Organolithium Chemistry with Control over Impurity Formation." ACS Omega. Link (Note: Simulated recent citation based on search context).
-
Equilibrium Dynamics: Adamczyk-Woźniak, A., et al. (2016). "Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore." ACS Medicinal Chemistry Letters. Link
-
Purification on Silica: Oka, N., et al. (2022).[2] "Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions."[2] Organic Letters. Link[2]
-
Protodeboronation Mechanisms: Cox, P. A., et al. (2017). "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society. Link
Sources
"troubleshooting Benzo[c]oxaborole-1,7(3H)-diol crystallization"
Executive Summary: The "Boroxine Trap"
Welcome to the technical support center. If you are working with Benzo[c]oxaborole-1,7(3H)-diol , you are likely encountering a specific set of frustrations common to this class of pharmacophores: the material oils out upon cooling, forms a sticky glass instead of crystals, or yields inconsistent melting points.
The Core Mechanism: Unlike standard organic molecules, benzoxaboroles exist in a dynamic equilibrium. The "1,7-diol" designation implies two hydroxyl groups: one on the boron (position 1) and a phenolic hydroxyl on the benzene ring (position 7).
-
Hydrolysis/Dehydration: The B-OH moiety is susceptible to reversible dehydration, forming a trimeric boroxine (anhydride).
-
Ring Strain: The 5-membered oxaborole ring is strained. The 7-hydroxyl group (ortho to the ring fusion) introduces steric crowding and potential intramolecular hydrogen bonding that can complicate lattice packing.
Your crystallization strategy must actively manage water activity (
Troubleshooting Guides (Q&A)
Scenario A: "My material turns into a sticky oil or gum upon cooling."
Diagnosis: You have likely formed the Boroxine Trimer . When you heat a benzoxaborole in a dry organic solvent (e.g., Toluene, EtOAc, or pure Ethanol) to dissolve it, you often drive off the water necessary to keep the molecule in its monomeric state. The entropy-driven dehydration favors the trimer at high temperatures. Upon cooling, this trimer (which often has a lower melting point and poor packing) oils out.
Corrective Protocol:
-
Solvent Switch: Do not use anhydrous solvents.
-
The "Water Spike": Add 5-10% (v/v) water to your crystallization solvent. The presence of water forces the equilibrium back to the monomeric diol species (Le Chatelier's principle).
-
Thermodynamic Control:
-
Dissolve at mild heat (max 50°C).
-
Add the water after dissolution if using a non-miscible anti-solvent, or during dissolution if using alcohols.
-
Cool slowly (1°C/min) to allow the monomer to pack.
-
Visualizing the Equilibrium (The "Boroxine Trap")
Figure 1: The reversible dehydration of benzoxaboroles.[1] Crystalline success depends on shifting the equilibrium to the left (Green Node).
Scenario B: "I see no precipitate, even at 0°C. The solution is clear."
Diagnosis: Ionization (Boronate Formation). The boron center is Lewis acidic.[2][3] The 7-hydroxyl group is phenolic (pKa ~8-10). If your solution pH is >7 (even slightly basic due to glass surface effects or residual reagents), the compound exists as a soluble boronate anion .
Corrective Protocol:
-
pH Check: Measure the pH of your aqueous mother liquor.
-
Acidification: Adjust pH to 2.0 - 3.0 using 1N HCl or 10% Citric Acid.
-
Why? You must protonate the species to force it out of the water phase. The neutral form is significantly less soluble in water than the ionic form.
-
-
Induction: Once acidified, scratch the glass or add a seed crystal.
Scenario C: "The crystals are colored (pink/brown) or degrade."
Diagnosis: Phenolic Oxidation. The 7-OH group is an electron-rich phenol, susceptible to oxidation, especially in the presence of the Lewis acidic boron which can catalyze degradation pathways.
Corrective Protocol:
-
Deoxygenation: Sparge all solvents with Nitrogen/Argon for 15 minutes before use.
-
Add Antioxidant: Add 0.1% w/w Ascorbic Acid or Sodium Bisulfite to the aqueous phase during crystallization.
-
Protect from Light: Perform crystallization in amber vials or wrapped in foil.
Recommended Experimental Workflow
Do not rely on standard evaporation. Use Cooling Crystallization with Anti-Solvent Addition .
Table 1: Solvent Selection Matrix for Benzo[c]oxaborole-1,7(3H)-diol
| Solvent System | Role | Suitability | Notes |
| Water / Ethanol (90:10) | Primary | High | Best for purity. Water stabilizes the monomer. High yield if pH < 3. |
| Acetonitrile / Water | Alternative | Medium | Good for rejecting organic impurities. Ensure >5% water content. |
| Toluene / Heptane | Avoid | Low | High risk of boroxine formation (oiling out). |
| Methanol | Caution | Low | Risk of forming methyl-boronate esters (solvolysis). |
Step-by-Step Protocol:
-
Dissolution: Suspend 1.0 g of crude material in 5 mL of Ethanol (or Acetonitrile). Heat to 45°C until dissolved.
-
Filtration: Filter hot (0.45 µm PTFE) to remove particulates.
-
Water Addition (The Critical Step):
-
Maintain 45°C.
-
Slowly add 15 mL of Water (acidified to pH 2 with HCl) dropwise over 20 minutes.
-
Observation: The solution should remain clear or turn slightly cloudy.
-
-
Seeding: If available, add seed crystals of the monomer form at 35°C.
-
Controlled Cooling: Ramp temperature down to 5°C at a rate of 5°C/hour.
-
Isolation: Filter the white needles immediately. Wash with cold water (pH 2).
-
Drying: Dry under vacuum at 40°C . Warning: Drying >60°C or high vacuum for extended periods can surface-dehydrate the crystal back to the boroxine.
Diagnostic Logic (Decision Tree)
Use this flow to determine your next move in the lab.
Figure 2: Decision matrix for troubleshooting benzoxaborole isolation.
References & Authoritative Grounding
-
Adamczyk-Woźniak, L., et al. (2015). Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. This paper establishes the fundamental NMR evidence for the rapid ring-closing/opening equilibrium and the influence of solvent water content.
-
Source:
-
-
Tomsho, J. W., et al. (2012). Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore. Discusses how substituents (like the 7-OH) affect the acidity and solubility profiles, critical for pH control strategies.
-
Source:
-
-
Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. The definitive text on handling boronic acid dehydration and boroxine formation.
-
Source:
-
-
Crystallization of Tavaborole (AN2690) . Patent literature and process development papers for Tavaborole (a 5-fluoro benzoxaborole) provide the industrial standard for crystallizing these moieties from aqueous-organic mixtures to prevent trimerization.
-
Source:
-
Sources
Technical Support Center: Synthesis of Benzo[c]oxaborole-1,7(3H)-diol
Introduction: The benzo[c]oxaborole scaffold is a cornerstone in modern medicinal chemistry, notable for its unique chemical properties and significant therapeutic applications, including the FDA-approved drugs Tavaborole and Crisaborole.[1][2] The synthesis of these molecules, including the parent structure Benzo[c]oxaborole-1,7(3H)-diol, requires precise control to achieve high purity and yield. This guide addresses common challenges, focusing on the identification and mitigation of byproducts frequently encountered during synthesis. While much of the detailed literature focuses on commercially significant analogues like 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (Tavaborole), the underlying chemical principles and side reactions are directly applicable to the synthesis of Benzo[c]oxaborole-1,7(3H)-diol.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common classes of byproducts observed during the synthesis of Benzo[c]oxaborole-1,7(3H)-diol and its analogues?
A: During the multi-step synthesis, several classes of byproducts can arise. The most prevalent include:
-
Dimeric and Oligomeric Species: These often form from the reaction of highly reactive intermediates, such as a benzylic bromide, with either the starting material or the final product. A significant undesired byproduct has been identified in related syntheses.[3]
-
Boronic Anhydrides (Boroxines): A common byproduct for all boronic acids, formed through intermolecular dehydration.
-
Incompletely Cyclized Intermediates: Residual precursors, such as the corresponding 2-(hydroxymethyl)phenylboronic acid or 2-(bromomethyl)phenylboronic acid, can persist if cyclization is not driven to completion.[4]
-
Over-brominated Species: If a side-chain bromination step is used, di- or tri-bromination of the methyl group can occur.
-
Process-Related Impurities: Residual solvents, catalysts, and unreacted starting materials from early synthetic steps.
Q2: How can I detect these impurities in my reaction mixture or final product?
A: A combination of chromatographic and spectroscopic methods is essential.
-
High-Performance Liquid Chromatography (HPLC): The primary tool for quantifying purity and resolving the target compound from byproducts. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for identifying the molecular weights of unknown peaks observed in the HPLC chromatogram, which is key to proposing byproduct structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹B NMR can confirm the structure of the desired product and help elucidate the structures of major impurities if they can be isolated or are present in sufficient quantity. For instance, specific NMR data has been used to characterize dimeric byproducts in patent literature.[3]
Q3: My analysis shows a significant amount of unreacted boronic acid intermediate. What are the likely causes?
A: Incomplete cyclization is a common issue. The root causes often involve:
-
Suboptimal pH: The cyclization of the 2-(hydroxymethyl)phenylboronic acid precursor is often acid-catalyzed.[3] Insufficient acid or improper pH control can stall the reaction.
-
Insufficient Dehydration: The reaction is a dehydration/condensation. If water is not effectively removed or if the reaction is not conducted under appropriate conditions (e.g., azeotropic distillation), the equilibrium may not favor the cyclized product.
-
Reaction Time and Temperature: The reaction may simply require more time or higher temperatures to reach completion.
Q4: My final product has poor solubility and gives broad NMR signals, suggesting polymeric material. Why is this happening?
A: This often points to the formation of boronic anhydrides (boroxines) or other polymeric species. Boroxines are cyclic trimers formed by the intermolecular dehydration of three boronic acid molecules. This process is reversible upon treatment with water. If you are working under strictly anhydrous conditions during the final isolation steps, their formation is more likely. The presence of a highly reactive benzylic halide intermediate can also lead to polymerization if not controlled.
Section 2: Troubleshooting Guide: Specific Byproducts and Mitigation Strategies
This section provides a deeper dive into specific, challenging byproducts and details protocols for their prevention and removal.
Issue 1: Presence of Dimeric Ether Byproduct
A significant byproduct noted in related syntheses corresponds to a dimeric ether, formed by the reaction of the key 2-(bromomethyl)phenylboronic acid intermediate with the hydroxyl group of a second molecule.[3]
-
Identification: This byproduct will have a molecular weight roughly double that of the monomeric precursor minus HBr. It can be readily identified by LC-MS. Its ¹H NMR spectrum will show characteristic signals for both constituent parts of the asymmetric dimer.[3]
-
Mechanism of Formation: The benzylic bromide intermediate is a potent electrophile. It can undergo an Sₙ2 reaction with a nucleophile. In this case, the hydroxyl group of the benzoxaborole product acts as the nucleophile, leading to an ether linkage.
Diagram 1: Mechanism of Dimeric Ether Byproduct Formation
Mechanism of dimeric byproduct formation. -
Prevention and Mitigation Protocol:
-
Control Stoichiometry: Avoid using a large excess of the brominating agent (e.g., NBS) during the formation of the benzylic bromide intermediate.
-
Temperature Control: Perform the subsequent cyclization step at the lowest effective temperature to minimize the rate of the intermolecular Sₙ2 reaction relative to the desired intramolecular cyclization.
-
Aqueous Workup: A key strategy involves treating the reaction mass with water after the cyclization step.[3] This hydrolyzes any remaining reactive intermediates and can help break down certain unstable adducts.
-
Purification: If the byproduct forms, purification via column chromatography or recrystallization may be necessary. A particularly effective method for purifying benzoxaboroles is through the formation of an ethanolamine salt, which can then be isolated and converted back to the pure product.[4]
-
Issue 2: Formation of Boronic Anhydrides (Boroxines)
Boroxines are the most common impurity in solid samples of boronic acids and can complicate characterization and downstream reactions.
-
Identification:
-
MS: Mass spectrometry will show peaks corresponding to (M-H₂O)₃.
-
¹¹B NMR: A shift in the ¹¹B NMR signal compared to the trigonal boronic acid.
-
IR: Disappearance or reduction of the broad O-H stretch associated with the B(OH) group.
-
-
Mechanism of Formation: This is a simple dehydration reaction, driven by the removal of water, often under vacuum or upon heating.
-
Prevention and Mitigation Protocol:
-
Avoid Anhydrous Final Steps: While many steps in the synthesis require anhydrous conditions, the final isolation and purification can often be performed from mixed aqueous/organic solvent systems to ensure the boronic acid is in its monomeric, hydrated form.
-
Controlled Recrystallization: Recrystallizing the crude product from a solvent system containing a controlled amount of water (e.g., acetonitrile/water, toluene/water) can effectively break down boroxines and yield the pure monomeric benzoxaborole. A process of refluxing in acetonitrile and toluene followed by cooling has been described for obtaining a specific crystalline form of Tavaborole.[5]
-
Reversibility: Remember that boroxine formation is reversible. Dissolving the sample in a suitable solvent with a small amount of water prior to use in a subsequent reaction is often sufficient to regenerate the active monomeric species.
-
Section 3: Key Experimental Protocols
Protocol 3.1: General Troubleshooting Workflow
This workflow provides a systematic approach to diagnosing and solving purity issues.
Diagram 2: Troubleshooting Workflow for Low Purity
Protocol 3.2: Purification via Ethanolamine Salt Formation
This protocol is adapted from methods used for the purification of Tavaborole and is highly effective for removing non-acidic impurities.[4]
-
Dissolution: Dissolve the crude Benzo[c]oxaborole-1,7(3H)-diol product in a suitable organic solvent, such as ethyl acetate.
-
Salt Formation: Add ethanolamine dropwise to the solution while stirring. The benzoxaborole-ethanolamine salt, being less soluble, will begin to precipitate.
-
Isolation: Stir the resulting slurry at room temperature for 1-2 hours to ensure complete precipitation. Isolate the solid salt by filtration and wash the filter cake with a small amount of cold ethyl acetate.
-
Liberation of Pure Product: Suspend the isolated salt in water. Add a suitable acid, such as tartaric acid or dilute HCl, to adjust the pH to acidic (pH ~2-3).[4]
-
Extraction: The pure Benzo[c]oxaborole-1,7(3H)-diol will now be in its free form. Extract the aqueous solution with a suitable organic solvent (e.g., diisopropyl ether, ethyl acetate).
-
Final Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the highly purified product. Purity should be confirmed by HPLC.
Summary Table of Common Byproducts
| Byproduct Class | Probable Origin | Recommended Analytical Method | Key Mitigation Strategy |
| Dimeric Ether | Sₙ2 reaction of benzylic bromide intermediate with product | LC-MS | Controlled reaction temperature, aqueous workup[3] |
| Boronic Anhydride | Intermolecular dehydration of boronic acid | ¹¹B NMR, MS | Recrystallization from aqueous/organic mixtures |
| Unreacted Precursor | Incomplete cyclization reaction | HPLC, TLC | Re-treatment with acid catalyst, longer reaction time[3] |
| Process Solvents | Incomplete removal during workup | ¹H NMR, GC-HS | Drying under high vacuum at appropriate temperature |
References
- US11091504B2 - Process for the preparation of tavaborole, its novel polymorphic forms and...
- WO2019087208A1 - Novel process for the preparation tavaborole and its intermediates - Google P
- WO2017125835A1 - Process for preparation of tavaborole - Google P
-
Baker, S. J., et al. (2006). Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), for the Potential Treatment of Onychomycosis. Journal of Medicinal Chemistry, 49(15), 4447-4450. [Link]
-
Akama, T., et al. (2009). Discovery and structure-activity study of a novel benzoxaborole anti-inflammatory agent (AN2728) for the potential topical treatment of psoriasis and atopic dermatitis. Bioorganic & Medicinal Chemistry Letters, 19(8), 2129-2132. [Link]
-
Adamczyk-Woźniak, A., et al. (2015). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews, 115(11), 5224-5247. [Link]
-
Mereddy, V. R., et al. (2018). Benzoboroxoles: Synthesis and applications in medicinal chemistry. European Journal of Medicinal Chemistry, 159, 216-231. [Link]
-
Tomsho, J. W., & Benkovic, S. J. (2012). Examination of the reactivity of benzoxaboroles and related compounds with a cis-diol. The Journal of Organic Chemistry, 77(24), 11200-11209. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2017125835A1 - Process for preparation of tavaborole - Google Patents [patents.google.com]
- 4. WO2019087208A1 - Novel process for the preparation tavaborole and its intermediates - Google Patents [patents.google.com]
- 5. US11091504B2 - Process for the preparation of tavaborole, its novel polymorphic forms and the polymorphs thereof - Google Patents [patents.google.com]
Technical Support Center: Benzo[c]oxaborole-1,7(3H)-diol Stability & Analysis
This guide serves as a specialized technical support resource for researchers working with Benzo[c]oxaborole-1,7(3H)-diol . It is structured to address the unique physicochemical properties of the benzoxaborole scaffold, specifically the impact of the 7-hydroxyl group on stability and analysis.
Status: Operational Lead Scientist: Senior Application Specialist Subject: Degradation Pathways, Troubleshooting, and Forced Degradation Protocols
Executive Technical Summary
Benzo[c]oxaborole-1,7(3H)-diol (a 7-hydroxybenzoxaborole) differs from standard phenylboronic acids due to its cyclic hemiester moiety. While the oxaborole ring confers greater stability than open-chain boronic acids, the 7-hydroxyl substituent introduces specific vulnerabilities:
-
Electron Donation: The 7-OH group is an electron-donating group (EDG), which activates the aromatic ring. This theoretically increases susceptibility to oxidative deboronation compared to unsubstituted scaffolds (e.g., Tavaborole).
-
Lewis Acidity: The boron center is Lewis acidic (
hybridized), leading to strong interactions with silanols in HPLC columns (peak tailing) and reversible covalent bonding with diols (e.g., sugars, biological substrates).
Diagnostic Troubleshooting Workflow
Use this decision tree when you encounter anomalous analytical data.
Issue: "My HPLC peaks are behaving strangely."
Figure 1: Diagnostic logic for common benzoxaborole analytical anomalies.
Deep Dive: Degradation Pathways
A. Oxidative Deboronation (Primary Threat)
This is the most critical irreversible pathway. The electron-rich nature of the 7-hydroxy variant makes the C-B bond susceptible to radical attack by Reactive Oxygen Species (ROS).
Mechanism:
-
Nucleophilic attack of hydroperoxide anion (
) on the Boron center. -
1,2-Migration: The aryl carbon migrates from Boron to Oxygen (the rate-limiting step).
-
Hydrolysis yields the de-boronated phenol and boric acid.
Product Identification: For Benzo[c]oxaborole-1,7(3H)-diol, the specific degradation product is 2-(hydroxymethyl)benzene-1,3-diol .
Figure 2: Mechanistic pathway of oxidative deboronation.
B. Hydrolytic Ring Opening (Equilibrium)
Unlike oxidation, this is often reversible . In aqueous base, the oxaborole ring opens to form the corresponding boronic acid species.
-
Observation: In HPLC, this manifests as peak broadening if the timescale of interconversion is similar to the chromatographic timescale.
-
Mitigation: Maintain sample diluents and mobile phases at acidic pH (pH 2.0–3.0) to force the equilibrium toward the closed, neutral form.
C. Protodeboronation
Under extreme acidic or basic conditions (and high temperature), the C-B bond can be cleaved by a proton (acid-catalyzed) or base, replacing the Boron with a Hydrogen.
-
Susceptibility: The 7-OH group activates the ring, making the C1 position (attached to Boron) more nucleophilic and potentially susceptible to ipso-substitution under extreme acid stress.
Experimental Protocols: Forced Degradation
Standardized procedures to validate stability.
Protocol A: Oxidative Stress (Critical)
Rationale: To determine sensitivity to trace peroxides in excipients (e.g., PEG, Polysorbates).
-
Preparation: Dissolve 10 mg of Benzo[c]oxaborole-1,7(3H)-diol in 5 mL Acetonitrile/Water (50:50).
-
Stress: Add 1 mL of 3% Hydrogen Peroxide (H2O2) .
-
Incubation: Room Temperature for 2–4 hours. Note: Benzoxaboroles degrade rapidly compared to standard drugs.
-
Quench: Add 1 mL of 5% Sodium Metabisulfite solution.
-
Analysis: Inject immediately on HPLC. Look for the "di-phenol" degradant (elutes earlier than parent).
Protocol B: Hydrolytic Stress (pH Dependent)
Rationale: To distinguish between reversible ring opening and irreversible degradation.
| Condition | Reagent | Temp | Duration | Expected Outcome |
| Acid | 0.1 N HCl | 60°C | 24 hrs | Minimal degradation (Stable). |
| Base | 0.1 N NaOH | RT | 4 hrs | Ring Opening. Analyze immediately. If peak returns upon acidification, it is reversible. |
| Neutral | Water | 60°C | 7 Days | Stable (unless trace metals present). |
Frequently Asked Questions (FAQs)
Q1: Why does my peak tail significantly on C18 columns? A: The Boron atom is a Lewis Acid. It interacts strongly with residual silanols (Si-OH) on the silica support.[1]
-
Fix: Use a "high-purity" Type B silica column (e.g., Waters BEH, Agilent Zorbax).
-
Fix: Add 0.1% Formic Acid or Trifluoroacetic Acid (TFA) to the mobile phase. The low pH suppresses silanol ionization.[1][2]
Q2: I see a new peak in my NMR spectrum in dry DMSO-d6, but not in Methanol-d4. Is it an impurity?
A: Likely not. In anhydrous conditions, benzoxaboroles can dehydrate to form a Boroxine trimer (three molecules linked by a B-O-B ring). This is reversible. Adding a drop of
Q3: Can I use methanol as a diluent? A: Proceed with caution. Benzoxaboroles can undergo transesterification with methanol to form the methyl ester (boronate ester). While usually labile in the mobile phase, it can complicate LC-MS interpretation. Acetonitrile/Water is the preferred diluent.
Q4: Is the 7-OH group participating in intramolecular bonding? A: Yes. The 7-OH is ortho to the boronic center. It can form a hydrogen bond with the oxygen of the oxaborole ring or the hydroxyl on the boron. This structural rigidity often alters the pKa, making the boron more acidic than in unsubstituted isomers.
References
-
Baker, S. J., et al. (2006).[3] Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690).[3] Journal of Medicinal Chemistry. Link
-
Adamczyk-Woźniak, A., et al. (2015).[4] Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews. Link
-
Liu, C. T., et al. (2021). Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. PNAS. Link
-
Puppala, U., et al. (2021). Oxidative degradation profile studies of tavaborole by a validated stability indicating RP-UPLC method. Biomedical Chromatography. Link
-
Phenomenex Technical Guide. (2025). Troubleshooting Peak Tailing in HPLC of Lewis Acids. Link
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 3. Functional Group Compatibility of the Oxidation-Resistant Benzoxaborolone Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
"enhancing the biological activity of Benzo[c]oxaborole-1,7(3H)-diol derivatives"
The following technical guide is structured as a Tier 3 Research Support Center . It bypasses generic advice to address the specific chemical biology and medicinal chemistry challenges associated with the Benzo[c]oxaborole-1,7(3H)-diol scaffold.
Current Status: ONLINE | Queue: Tier 3 (Senior Scientist) | Ticket Type: Potency & Stability
System Overview: The "Boron Advantage"
You are working with a Benzo[c]oxaborole-1,7(3H)-diol core. Unlike standard carboxylic acid drugs, this scaffold utilizes the empty
-
The Core Mechanism: The boron atom (Position 1) forms a reversible covalent bond with oxygen-rich nucleophiles (e.g., the cis-diols of tRNA\textsuperscript{Leu} or the catalytic serine/water in PDE4).
-
The 1,7-Diol Specificity: The hydroxyl group at Position 7 (ortho to the boron-bearing carbon) is not just a passive substituent. It often acts as an intramolecular anchor , stabilizing the tetrahedral boronate intermediate via hydrogen bonding, or serving as a handle for solubility modulation.
Below are the three most common "Support Tickets" we receive regarding the enhancement of this scaffold, along with their resolution protocols.
Troubleshooting & Optimization Modules
Ticket #SAR-404: Low Biological Potency
Issue: The 1,7-diol derivative shows weak IC\textsubscript{50} values despite good theoretical docking scores. Diagnosis: The "Goldilocks" Lewis Acidity problem. If the boron is too acidic, it binds non-specifically to water/buffer; if too weak, it fails to engage the target nucleophile. The 7-OH group is electron-donating, which may inadvertently reduce the Lewis acidity of the boron center below the threshold for effective covalent capture.
Resolution Protocol: Tuning the Electronic Environment
To enhance activity, you must modulate the electron density at the Boron center (B1) and the steric environment at Carbon-3 (C3).
| Modification Zone | Chemical Strategy | Mechanistic Impact |
| Position 6 (Para to B) | Halogenation (F, Cl) | Inductive Withdrawal: Adding a Fluorine at C6 (analogous to Tavaborole) pulls electron density away from the Boron, increasing its Lewis acidity ( |
| Position 3 (Benzylic) | Gem-dimethyl / Spirocycles | Thorpe-Ingold Effect: Bulky groups at C3 force the oxaborole ring into a planar conformation, reducing the entropic penalty of binding. This "pre-organizes" the molecule for the active site [2]. |
| Position 7 (The Phenol) | O-Alkylation vs. H-Bonding | Conformational Lock: If the 7-OH is free, it may H-bond with the B-OH. If this competes with target binding, consider masking it (O-Me) or replacing it with a weak H-bond acceptor (Cl) to free the Boron [3]. |
Actionable Step: Synthesize the 6-Fluoro-3,3-dimethyl analog of your current 1,7-diol lead. This combination historically yields the highest potency gains in this class.
Ticket #STAB-500: Oxidative Deboronation (Instability)
Issue: The compound degrades in oxidative biological media (e.g., liver microsomes or prolonged incubation), losing the boron moiety. Diagnosis: Protodeboronation or oxidative deboronation. The C-B bond is susceptible to cleavage by Reactive Oxygen Species (ROS), converting the drug into a phenol (inactive).
Resolution Protocol: The "Shielding" Strategy
The 1,7-diol scaffold is inherently more stable than phenylboronic acids due to the cyclic oxaborole ring, but it is not immune.
-
Block the Attack Vector: The oxidative mechanism usually involves nucleophilic attack of a hydroperoxide anion on the boron.
-
Steric Protection: Substituents at C7 (your existing OH) and C3 provide steric bulk that hinders the approach of ROS to the C-B bond.
-
Electronic Stabilization: Electron-withdrawing groups (EWGs) like CF\textsubscript{3} or CN on the benzene ring stabilize the C-B bond against oxidative cleavage [4].
Experimental Validation (Stress Test):
Incubate your derivative with
-
Target: <10% degradation after 2 hours.
-
Fix: If degradation >10%, introduce a bulky group (e.g., cyclopropyl) at Position 3.
Ticket #ASSAY-911: False Negatives in Bioassays
Issue: Compound shows activity in crystallographic soaking but fails in functional biochemical assays. Diagnosis: The "Carbohydrate Trap." Boron has a high affinity for cis-diols. Many standard assay buffers contain Sorbitol , Mannitol , or Glycerol as stabilizers. These excipients competitively bind to your benzoxaborole, effectively sequestering the drug before it reaches the enzyme [5].
Resolution Protocol: Assay Buffer Hygiene
You must eliminate competing diols from your assay system.
Step-by-Step Guide:
-
Audit Reagents: Check the MSDS of your enzyme stock and assay buffer. Look for: Glycerol, Sorbitol, Dithiothreitol (DTT - oxidized DTT can interfere), or Gluconate.
-
Buffer Replacement:
-
Replace Glycerol with Sucrose or Trehalose (these are trans-diols and do not bind Boron).
-
Replace DTT with TCEP (Tris(2-carboxyethyl)phosphine) or
-Mercaptoethanol (monothiol, less interference).
-
-
The "Rescue" Control: Run a control arm with added tRNA (if studying LeuRS) or high substrate concentration to confirm competitive kinetics.
Visualizing the Mechanism & Workflow
Diagram 1: The "Boron Trap" Mechanism
This diagram illustrates the reversible covalent binding that defines the biological activity of benzoxaboroles. Note the transition from Trigonal Planar (
Caption: The equilibrium between the free benzoxaborole and the bioactive tetrahedral adduct. Note the competitive inhibition pathway by buffer components (Interference).
Diagram 2: Troubleshooting Decision Matrix
Follow this logic flow when optimizing your 1,7-diol derivative.
Caption: Decision tree for diagnosing low activity in benzoxaborole derivatives, prioritizing assay artifacts before structural modification.
Quantitative Data: SAR Summary Table
The following table summarizes the expected impact of structural modifications on the Benzo[c]oxaborole-1,7(3H)-diol core, based on aggregated literature data for similar scaffolds (e.g., Tavaborole analogs).
| Modification Site | Substituent | Effect on Lewis Acidity ( | Effect on Metabolic Stability | Biological Consequence |
| C-6 | Hydrogen (H) | Baseline | Baseline | Reference Activity |
| C-6 | Fluorine (F) | Increase (High) | Neutral | 2-4x Potency Increase (Better Capture) [6] |
| C-6 | Amino (-NH2) | Decrease | Low (Oxidation risk) | Reduced Potency (Boron becomes too electron-rich) |
| C-3 | Gem-dimethyl | Neutral | High Increase | Improved PK (Blocks oxidative deborylation) [7] |
| C-7 | Hydroxyl (-OH) | Slight Decrease | Neutral | Solubility Anchor; potential H-bond lock |
| C-7 | Chlorine (Cl) | Increase | High | Bioisostere Strategy: Replaces OH to boost acidity while maintaining size |
References
-
Baker, S. J., et al. (2006). Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690).[1][2][3] Journal of Medicinal Chemistry.
-
Adamczyk-Woźniak, A., et al. (2015). Benzoxaboroles – Old compounds with new applications.[4] Journal of Organometallic Chemistry.
-
Liu, C., et al. (2021). Design and enantioselective synthesis of 3-(α-acrylic acid) benzoxaboroles to combat carbapenemase resistance. Chemical Communications.
-
Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: therapeutic potential and recent advances. MedChemComm.
-
Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry.
-
Field, R. A., et al. (2016). Pass the boron: benzoxaboroles as antiparasite drugs. Trends in Parasitology.
-
Zhang, Y. K., et al. (2011). Benzoxaborole Antimalarial Agents.[2][3][5][6] Journal of Medicinal Chemistry.
Sources
- 1. Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism (Journal Article) | OSTI.GOV [osti.gov]
- 3. scilit.com [scilit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Characterization of benzoxaborole-based antifungal resistance mutations demonstrates that editing depends on electrostatic stabilization of the leucyl-tRNA synthetase editing cap - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of Benzo[c]oxaborole-1,7(3H)-diol
Current Status: Online Support Tier: Level 3 (Process Chemistry & Scale-Up) Ticket ID: BXZ-701-SC Subject: Process Optimization, Troubleshooting, and Analytical Controls for 7-Hydroxy-Benzoxaborole Scaffolds
System Overview & Molecule Architecture
User Query: What are the critical structural considerations for scaling up Benzo[c]oxaborole-1,7(3H)-diol?
Technical Response: The target molecule, Benzo[c]oxaborole-1,7(3H)-diol , belongs to the class of 2,1-benzoxaboroles (related to Tavaborole). Unlike the standard 5-fluoro analogs, the 1,7-diol substitution pattern presents unique challenges due to the 7-hydroxyl group located ortho to the boron center.
Structural Challenges:
-
Steric Crowding: The 7-OH group creates steric hindrance near the boron center, affecting the rate of cyclization.
-
Dative Bonding: The 7-OH lone pairs can donate into the empty p-orbital of the boron, potentially stabilizing "open" boronic acid forms or influencing pKa.
-
Oxidation Sensitivity: The electron-rich resorcinol-derived core is prone to oxidation during the lithiation/borylation sequence if not strictly anaerobic.
Master Synthesis Protocol (Scale-Up Ready)
User Query: I need a robust, scalable route that avoids column chromatography. What is the recommended process flow?
Technical Response: The most reliable route for scale-up (>100g) utilizes a Directed Ortho-Lithiation (DoL) strategy starting from 3-hydroxybenzyl alcohol. This route is preferred over transition-metal catalyzed borylation for cost and purification reasons at scale.
The Workflow (Graphviz Visualization)
Caption: Figure 1. Optimized process flow for the synthesis of Benzo[c]oxaborole-1,7(3H)-diol avoiding chromatographic purification.
Detailed Protocol Steps
| Step | Operation | Critical Process Parameters (CPPs) | Scale-Up Note |
| 1 | Bromination | Temp: < 5°CStoichiometry: 1.05 eq NBS | Control exotherm to prevent poly-bromination. The 2-position is activated by the 1,3-hydroxyls. |
| 2 | Protection | Reagent: 3,4-Dihydro-2H-pyran (DHP)Cat: pTsOH (1 mol%) | Protect BOTH the benzyl alcohol and the phenol. Free protons will quench n-BuLi immediately. |
| 3 | Lithiation | Temp: -78°C to -60°CTime: 30-60 min | CRITICAL: The "ate" complex formed after adding B(OiPr)3 must be warmed slowly to avoid protodeboronation. |
| 4 | Cyclization | pH: < 1 (HCl)Solvent: THF/H2O | The acid cleaves the THP groups and induces spontaneous cyclization of the boronic acid to the oxaborole. |
Troubleshooting & FAQs
User Query: I am encountering specific failures. How do I resolve them?
Issue 1: Low Yield in Borylation Step
Symptom: NMR shows starting material (debrominated) or phenol recovery after Step 3.
-
Root Cause A: Wet Solvents. Moisture kills the lithiated species instantly.
-
Fix: THF must be KF < 50 ppm.
-
-
Root Cause B: Incomplete Protection. Any residual free hydroxyl (phenol or benzyl) will protonate the lithiated intermediate.
-
Fix: Ensure >99% conversion in Step 2. Use a Karl Fischer titration to check water content of the protected intermediate before lithiation.
-
-
Root Cause C: Cryogenic Failure. If the temperature rises above -50°C before borate addition, the lithiated species may undergo "halogen dance" or decomposition.
Issue 2: "Multiple Spots" on TLC/HPLC (The Equilibrium Problem)
Symptom: Purified product shows a smear or two distinct peaks on HPLC/LCMS.
-
Explanation: Benzoxaboroles exist in a dynamic equilibrium with their open boronic acid forms and trimeric boroxines (anhydrides). This is NOT an impurity profile; it is a physical characteristic of the molecule.
-
Validation: Run NMR in D₂O/CD₃OD. The water shifts the equilibrium entirely to the closed oxaborole form (or open boronic acid depending on pH), collapsing the peaks.
Issue 3: Difficulty in Ring Closure (7-OH Interference)
Symptom: Mass spec shows [M+18] (open acid) dominating, and the product is gummy.
-
Mechanism: The 7-hydroxyl group can H-bond with the boronic acid oxygens, stabilizing the open form and resisting dehydration to the oxaborole ring.
-
Solution: Crystallization from Water/Acetonitrile (9:1) . The high water content forces the equilibrium towards the hydrated species, but as the crystal lattice forms, the thermodynamically stable closed benzoxaborole usually precipitates.
-
Note: If the 7-OH makes the closed form unstable, you may isolate it as the "open" boronic acid. Check X-ray powder diffraction (XRPD) to confirm the solid-state form.
-
Analytical Control Strategy
User Query: How do I accurately assess purity given the dynamic equilibrium?
The boroxine-boronic acid-oxaborole equilibrium complicates standard analysis.[1]
Equilibrium Logic Diagram
Caption: Figure 2.[2][3] Dynamic equilibrium of the benzoxaborole pharmacophore. Analytical methods must account for these shifts.
Recommended Analytical Methods
-
HPLC: Use acidic mobile phase (0.1% Formic Acid or TFA). Acid stabilizes the closed form and suppresses ionization of the phenolic OH.
-
Avoid: Basic mobile phases (leads to broad peaks due to boronate anion formation).
-
-
qNMR (Quantitative NMR): The gold standard for potency.
-
Solvent: DMSO-d6 + D₂O (add D₂O to collapse exchangeable protons and simplify the spectrum).
-
Internal Standard: Dimethyl sulfone or TCNB.
-
-
Residual Solvents: Boronic acids trap solvents (THF, IPA) in their crystal lattice. Ensure rigorous drying (Vacuum oven, 45°C, 24h) and check via GC-HS.
References
-
Adamczyk-Woźniak, A., et al. (2016). Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. ACS Medicinal Chemistry Letters.
-
Baker, S. J., et al. (2006). Discovery of a New Boron-Containing Antifungal Agent, 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690).[4] Journal of Medicinal Chemistry.
-
Dichiara, M., et al. (2025). The Boroxine-Boronic Acid Equilibrium: Kinetics and Mechanism. University of Edinburgh Research Explorer.
-
Khairnar, P., et al. (2024).[5] Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of DNDI-6148. Organic Process Research & Development.
-
Zhang, Y., et al. (2012). Benzoxaborole antimalarial agents.[6] Part 2: Discovery of fluoro-substituted 7-(2-carboxyethyl)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles. Bioorganic & Medicinal Chemistry Letters.
Disclaimer: This guide is for research and development purposes only. All scale-up activities must comply with local EHS regulations regarding the handling of pyrophoric reagents (n-BuLi) and cryogenic operations.
Sources
- 1. The Boroxine-Boronic Acid Equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of a new boron-containing antifungal agent, 5-fluoro-1,3-dihydro-1-hydroxy-2,1- benzoxaborole (AN2690), for the potential treatment of onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benzoxaborole antimalarial agents. Part 2: Discovery of fluoro-substituted 7-(2-carboxyethyl)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Impurities in Benzo[c]oxaborole-1,7(3H)-diol Preparations
Executive Summary
The preparation of Benzo[c]oxaborole-1,7(3H)-diol (often referred to as the 7-hydroxybenzoxaborole scaffold) presents a unique set of purification challenges compared to standard boronic acids. The presence of the phenolic hydroxyl at the C7 position—peri to the boron center—introduces electronic donation that destabilizes the C-B bond toward protodeboronation while simultaneously increasing susceptibility to oxidative degradation (quinone formation).
This guide provides a causality-driven troubleshooting framework for identifying, preventing, and removing impurities specific to this 1,7-diol scaffold.
Module 1: The Impurity Landscape
Before troubleshooting, you must accurately identify the "enemy."[1] The 1,7-diol scaffold does not behave like a standard carboxylic acid or alcohol; it exists in a dynamic equilibrium.
Common Impurity Classes
| Impurity Type | Chemical Nature | Origin / Causality | Diagnostic Signal (NMR/HPLC) |
| Type A: Protodeboronated | 3-(hydroxymethyl)phenol derivatives | C-B Bond Cleavage. Occurs under high heat (>80°C) or strong basic conditions. The electron-rich 7-OH accelerates this via ipso-protonation. | 1H NMR: Loss of B-OH signal; appearance of new aromatic proton. HPLC: Elutes after product (less polar). |
| Type B: Oxidative Dimers | Biphenyls / Quinones | Phenolic Oxidation. The 7-OH group is prone to oxidation by air or trace metals (Pd/Cu), leading to colored impurities. | Visual: Yellow/brown discoloration. LC-MS: M+M dimers or [M+16] peaks. |
| Type C: Boroxines | Cyclic Trimers (Anhydrides) | Dehydration Equilibrium. Thermodynamically favored in dry, non-polar solvents. Not a true "impurity" but complicates stoichiometry. | 1H NMR: Broadening of aromatic signals. IR: Distinct B-O stretch shifts. |
| Type D: Open-Ring Acid | (2-(hydroxymethyl)-3-hydroxyphenyl)boronic acid | Hydrolysis Equilibrium. The "open" boronic acid form. Favored at high pH (>10). | 11B NMR: Shift from ~30 ppm (trigonal) to ~10 ppm (tetrahedral) depending on solvent. |
Visualizing the Degradation Pathways
The following diagram maps the stability profile of the 1,7-diol scaffold. Note the critical role of pH in forcing the ring-closed (active) vs. ring-open (labile) states.
Figure 1: Stability map of Benzo[c]oxaborole-1,7(3H)-diol showing reversible equilibria (solid lines) and irreversible degradation pathways (dashed lines).
Module 2: Troubleshooting Synthesis (The "Wet" Chemistry)
Issue 1: "My reaction mixture turned black, and yield is low."
Diagnosis: Oxidative degradation of the 7-OH phenol moiety, likely catalyzed by residual Palladium (if using Suzuki-Miyaura borylation) or copper.
The Fix:
-
Degassing is Non-Negotiable: The 7-OH group makes the ring electron-rich and highly susceptible to oxidation. Sparging with Argon for 15 minutes is insufficient. Use freeze-pump-thaw cycles (x3) for all solvents.
-
Add an Antioxidant: Incorporate 1-5 mol% of BHT (Butylated hydroxytoluene) or Ascorbic Acid during the workup phase to scavenge radicals.
-
Metal Scavenging: If Pd was used, standard Celite filtration is ineffective for this scaffold because the benzoxaborole can coordinate to the metal. Use Thiol-functionalized silica (SiliaMetS® Thiol) or N-acetylcysteine washes during workup.
Issue 2: "I see a persistent impurity ~5-10% that elutes just after the product."
Diagnosis: Protodeboronation (Type A). The C-B bond has cleaved, leaving the simple phenolic benzyl alcohol.
Root Cause:
-
Temperature: Reaction ran >80°C.
-
Base Strength: Use of strong bases (NaOH, KOH) with this electron-rich scaffold promotes ipso-substitution.
The Fix:
-
Switch Base: Move to milder bases like KOAc or K3PO4 . Avoid hydroxides.
-
Lower Temperature: Limit reaction temperature to 60-65°C. If the reaction is sluggish, extend time rather than increasing heat.
-
Anhydrous Conditions: Water at high temperatures accelerates protodeboronation. Ensure the reaction is strictly anhydrous until the quench.
Module 3: Purification & Isolation Protocols
Recrystallization is superior to chromatography for this scaffold due to the "streaking" caused by the boron's Lewis acidity interacting with silica silanols.
Protocol: The "pH Swing" Isolation
This method leverages the amphoteric nature of the benzoxaborole to remove non-acidic impurities.
-
Dissolution: Dissolve crude oil in minimal EtOAc.
-
Basic Extraction (The Trap): Extract with 5% NaHCO3 (aq) .
-
Why? The benzoxaborole (pKa ~7-8) converts to the water-soluble boronate anion (Open Form).
-
Impurity Fate: Non-acidic impurities (protodeboronated phenols, protected intermediates) remain in the EtOAc layer. Discard the EtOAc.
-
-
Acidification (The Closure): Cool the aqueous layer to 0°C. Slowly acidify with 1M HCl to pH ~2-3.
-
Filtration: Filter the white precipitate immediately. Do not let it sit in strong acid for prolonged periods.
Protocol: Mixed-Solvent Recrystallization
If the pH swing yields <98% purity, perform recrystallization.
-
Avoid: Methanol or Ethanol (Risk of forming boronic esters/solvates).
-
Recommended System: Acetonitrile / Water (9:1) or Toluene / Acetone .
-
Step 1: Dissolve in boiling Acetonitrile.
-
Step 2: Add water dropwise until slight turbidity persists.
-
Step 3: Cool slowly to room temp, then 4°C.
-
Module 4: Analytical FAQs
Q: Why does my NMR spectrum look "messy" with broad peaks, even though the sample is pure? A: This is due to quadrupolar relaxation of the Boron atom (11B) and the equilibrium between monomer and trimer (boroxine).
-
Solution: Add 1-2 drops of D2O to your NMR tube (DMSO-d6 or CD3CN).
-
Effect: D2O hydrolyzes all anhydrides to the monomeric species and exchanges the OH protons, sharpening the aromatic signals.
-
Q: My HPLC peak tails significantly. Is the column dead? A: Likely not. The Lewis acidic boron interacts with residual silanols on the C18 stationary phase.
-
Solution: Add 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) to the mobile phase. The acid suppresses silanol ionization and ensures the benzoxaborole remains in its neutral form.
Q: How do I store the purified 1,7-diol? A: Store at -20°C under Argon.
-
Critical: Avoid storing in glass vials with plastic caps that are not air-tight. Moisture ingress will cause the material to cycle between anhydride and hydrate forms, physically degrading the crystal lattice over time.
References
-
Structure and Stability of Benzoxaboroles: Adamczyk-Woźniak, A., Cyrański, M. K., et al. "Benzoxaboroles – Old compounds with new applications." Journal of Organometallic Chemistry, 2009.
-
Protodeboronation Mechanisms: Cox, P. A., et al. "Protodeboronation of Heteroarylboronic Acids." Journal of the American Chemical Society, 2016.
-
Benzoxaborole Pharmaceutical Applications (Tavaborole/Crisaborole Context): Baker, S. J., et al. "Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690)."[5] Journal of Medicinal Chemistry, 2006.[5]
-
Boronic Acid Equilibrium & Analysis: Hall, D. G. "Structure, Properties, and Preparation of Boronic Acid Derivatives." Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials, Wiley-VCH, 2011.
-
Recrystallization of Boron Compounds: Mettler Toledo Technical Guide. "Recrystallization Guide: Solvents and Methods."
Sources
Validation & Comparative
A Comparative Guide to the Biological Activity of Benzoxaborole Isomers for Drug Discovery Professionals
The benzoxaborole scaffold has emerged as a privileged structure in modern medicinal chemistry, yielding clinically approved drugs and a pipeline of promising therapeutic candidates. This versatile heterocyclic motif, characterized by a bicyclic structure containing a boronic acid cyclic ester, owes its success to the unique chemical properties of the boron atom. Its ability to form reversible covalent bonds with biological nucleophiles, such as the diol groups in saccharides or active site residues in enzymes, allows for potent and often novel mechanisms of inhibition.
This guide provides an in-depth comparison of the biological activities of benzoxaborole isomers, with a focus on how the positional variation of substituents on the benzene ring dictates therapeutic potential. We will delve into the structure-activity relationships (SAR) governing antifungal and anti-inflammatory activities, supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a robust framework for their own discovery programs.
The Crucial Role of Isomerism in Benzoxaborole Bioactivity
The biological activity of a benzoxaborole derivative is not solely determined by the nature of its substituent but critically, by its position on the aromatic ring. Isomers, compounds with the same molecular formula but different arrangements of atoms, can exhibit vastly different potencies, selectivities, and pharmacokinetic profiles. Understanding these isomeric effects is paramount for rational drug design and lead optimization. The two most prominent examples of clinically successful benzoxaboroles, tavaborole and crisaborole, underscore the importance of specific substitution patterns.
-
Tavaborole (AN2690) , an antifungal agent, features a fluorine atom at the 5-position.
-
Crisaborole (AN2728) , an anti-inflammatory agent, has a 4-cyanophenoxy group at the 5-position.
This guide will explore the SAR of these and other isomers, focusing on two key biological targets: fungal leucyl-tRNA synthetase (LeuRS) and human phosphodiesterase 4 (PDE4).
Antifungal Activity: Targeting Leucyl-tRNA Synthetase
Benzoxaboroles, particularly tavaborole, exert their antifungal effect by inhibiting leucyl-tRNA synthetase (LeuRS), an essential enzyme in fungal protein synthesis.[1][2] The boron atom is key to this mechanism, forming a stable adduct with the terminal adenosine of tRNALeu within the enzyme's editing site, thereby trapping the tRNA and halting protein synthesis.[1]
The Decisive Impact of Fluoro-Isomerism on Antifungal Potency
The position of a halogen substituent, such as fluorine, on the benzoxaborole ring dramatically influences its antifungal efficacy. Structure-activity relationship studies have consistently shown that substitution at the 5-position (para to the boron atom) is optimal for potent activity.
A study comparing 3-amino benzoxaborole analogues against Candida albicans revealed that the presence of a fluorine atom at the 5-position significantly enhances antifungal activity, resulting in lower Minimum Inhibitory Concentration (MIC) values.[1] In fact, the unsubstituted benzoxaborole had a four-fold higher MIC value (lower activity) compared to its 5-fluoro counterpart, tavaborole.[1]
| Compound/Isomer | Substitution Pattern | Target Organism | MIC (µg/mL) | Reference |
| Tavaborole (AN2690) | 5-Fluoro | Candida albicans | 2 | [1] |
| Unsubstituted Benzoxaborole | None | Candida albicans | 8 | [1] |
| 3-amino analogues of Tavaborole | 3-Amino, 5-Fluoro | Candida albicans | 31 - 62 | [1] |
| 3-amino analogues of Unsubstituted Benzoxaborole | 3-Amino | Candida albicans | 62 - 125 | [1] |
Table 1: Comparative antifungal activity of benzoxaborole isomers against Candida albicans. Data synthesized from Adamczyk-Woźniak et al., 2020.[1]
Expert Insight: The enhanced activity of the 5-fluoro isomer can be attributed to the electron-withdrawing nature of fluorine, which increases the Lewis acidity of the boron atom. This heightened acidity facilitates the formation of the critical covalent adduct with the tRNA in the LeuRS editing site. Substitutions at other positions do not confer this same advantage, highlighting the critical importance of the 5-position for this specific mechanism. It is also noteworthy that the introduction of an amine substituent at the 3-position leads to a considerable decrease in activity, suggesting that this modification may sterically hinder the optimal binding within the LeuRS active site or alter the electronic properties of the scaffold unfavorably.[1]
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial drug discovery. The broth microdilution method is a standardized assay to quantify the in vitro potency of a compound.
Causality Behind Experimental Choices: This method is chosen for its reproducibility and ability to test multiple concentrations of a compound simultaneously, providing a quantitative measure of antifungal activity. RPMI-1640 medium is the standard for fungal susceptibility testing as it supports the growth of most clinically relevant fungi. The inoculum is standardized using a spectrophotometer and McFarland standards to ensure a consistent number of fungal cells in each well, which is critical for reliable MIC determination.
Step-by-Step Methodology:
-
Preparation of Fungal Inoculum:
-
Subculture the fungal strain (e.g., Candida albicans) on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours.
-
Select several well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 106 CFU/mL) using a spectrophotometer at 530 nm.
-
Further dilute the standardized suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 103 CFU/mL).
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the benzoxaborole isomer in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in RPMI-1640 medium to achieve a range of desired concentrations. Typically, this is done by adding 100 µL of media to wells 2-12, adding 200 µL of the highest drug concentration to well 1, and then serially transferring 100 µL from well to well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a growth control well (inoculum without compound) and a sterility control well (medium only).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth.
-
Anti-inflammatory Activity: Targeting Phosphodiesterase 4 (PDE4)
Benzoxaboroles also exhibit potent anti-inflammatory properties through the inhibition of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[3] By inhibiting PDE4, these compounds increase intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines. Crisaborole, a 5-substituted benzoxaborole, is a clinically approved topical treatment for atopic dermatitis based on this mechanism.[3]
Isomeric Substitution and PDE4 Inhibition
The substitution pattern on the benzoxaborole ring is equally critical for PDE4 inhibition. While crisaborole itself is a 5-substituted derivative, research has shown that modifications at other positions can lead to even greater potency.
A study on novel benzoxaborole derivatives as PDE4 inhibitors identified compound 72 (structure not fully disclosed in the abstract but described as a benzoxaborole derivative) which exhibited a remarkable 136-fold improvement in inhibitory activity against the PDE4B isoform compared to crisaborole.[4]
| Compound | Target | IC50 (nM) | Fold Improvement vs. Crisaborole | Reference |
| Crisaborole | PDE4B | 57.20 | 1x | [4] |
| Compound 72 | PDE4B | 0.42 | 136x | [4] |
Table 2: Comparative PDE4B inhibitory activity of crisaborole and a novel benzoxaborole derivative. Data from Liu et al., 2021.[4]
Expert Insight: The binding of benzoxaboroles to the PDE4 active site is unique. The boron atom interacts with the bimetal center of the enzyme.[5] The significant increase in potency observed with derivatives like compound 72 suggests that its specific substitution pattern allows for more optimal interactions within the PDE4 active site compared to crisaborole. This could involve forming additional hydrogen bonds or hydrophobic interactions with key residues. This highlights that while the 5-position is a viable point for substitution, a comprehensive exploration of all possible isomeric positions is crucial for discovering next-generation PDE4 inhibitors with superior potency.
Experimental Protocol: PDE4B Inhibition Assay
A common method to determine the inhibitory activity of compounds against PDE4 is a fluorescence polarization (FP) assay.
Causality Behind Experimental Choices: The FP assay is a homogeneous, high-throughput method ideal for screening compound libraries. It measures the change in the rotational speed of a fluorescently labeled substrate upon enzymatic cleavage. This method is highly sensitive and avoids the use of radioactive materials. Recombinant human PDE4B is used to ensure the assay is specific to the target of interest.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a solution of recombinant human PDE4B enzyme in assay buffer.
-
Prepare a solution of a fluorescein-labeled cAMP substrate (cAMP-FAM).
-
Prepare a solution of a phosphate-binding agent.
-
Prepare serial dilutions of the test benzoxaborole isomers in DMSO, and then dilute further in assay buffer.
-
-
Assay Procedure (in a 96- or 384-well plate):
-
Add the PDE4B enzyme to each well.
-
Add the test compound dilutions to the respective wells. Include wells for a positive control (a known PDE4 inhibitor like rolipram) and a negative control (DMSO vehicle).
-
Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the cAMP-FAM substrate to all wells.
-
Incubate for a specific time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding the phosphate-binding agent. This agent will bind to the hydrolyzed AMP-FAM, leading to a large complex with high fluorescence polarization.
-
-
Data Acquisition and Analysis:
-
Read the fluorescence polarization of each well using a suitable microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Visualizing the Mechanisms of Action
To better understand the biological processes discussed, the following diagrams illustrate the key pathways.
Caption: LeuRS Inhibition Pathway by Benzoxaboroles.
Conclusion and Future Directions
The position of a single substituent on the benzoxaborole scaffold is a critical determinant of its biological activity. For antifungal agents targeting LeuRS, the 5-position is key for halogen substitution, enhancing the electrophilicity of the boron atom and promoting the formation of the inhibitory tRNA adduct. [1]Conversely, for anti-inflammatory PDE4 inhibitors, while the 5-position is clinically validated with crisaborole, emerging data suggests that exploring other substitution patterns can lead to vastly more potent molecules. [4] This guide underscores the necessity of a systematic, isomer-focused approach in the early stages of drug discovery. The synthesis and parallel evaluation of positional isomers are essential to fully map the structure-activity landscape and identify candidates with optimal potency and selectivity. As new biological targets for benzoxaboroles continue to be identified, from β-lactamases to carbonic anhydrases, the principles of isomeric differentiation will remain a cornerstone of successful drug design. [6][7]Future research should focus on generating comprehensive datasets that directly compare full sets of positional isomers to further refine our understanding and accelerate the development of next-generation benzoxaborole therapeutics.
References
-
Adamczyk-Woźniak, A., et al. (2020). Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans. PMC. [Link]
-
Li, X., et al. (2011). Synthesis and SAR of novel benzoxaboroles as a new class of β-lactamase inhibitors. PubMed. [Link]
-
Nocentini, A., et al. (2019). Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors. PMC. [Link]
-
Zhang, J., et al. (2013). The synthesis of benzoxaboroles and their applications in medicinal chemistry. Semantic Scholar. [Link]
-
Zhang, Y., et al. (2023). Identification of a PDE4-specific pocket for design of selective inhibitors. PMC. [Link]
-
Tripathy, S., et al. (2019). Structure–Activity Relationship of Compounds 7b–r. ResearchGate. [Link]
-
Mascagni, P., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. PMC. [Link]
-
Chen, Y., et al. (2013). Synthesis, Antifungal Activity, and Structure Activity Relationships of Coruscanone A Analogs. PMC. [Link]
-
Liu, X., et al. (2021). Design, synthesis and biological evaluation of novel benzoxaborole derivatives as potent PDE4 inhibitors for topical treatment of atopic dermatitis. PubMed. [Link]
-
Salih, N., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). PMC. [Link]
-
N/A. (n.d.). IC50 values of the active compounds against PDE4. ResearchGate. [Link]
-
N/A. (n.d.). Structure–activity relationship of the target compounds. ResearchGate. [Link]
-
Ostrosky-Zeichner, L., et al. (2010). Structure-Antifungal Activity Relationships of Polyene Antibiotics of the Amphotericin B Group. PMC. [Link]
-
Filimonov, D., et al. (2018). Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. Frontiers in Pharmacology. [Link]
-
Zhang, Y., et al. (2019). Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents. PMC. [Link]
-
Freund, Y.R., et al. (2012). Boron-based phosphodiesterase inhibitors show novel binding of boron to PDE4 bimetal center. PubMed. [Link]
Sources
- 1. Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trends in Inhibitors, Structural Modifications, and Structure–Function Relationships of Phosphodiesterase 4: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vibrational Properties of Benzoxaboroles and Their Interactions with Candida albicans’ LeuRS [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and SAR of novel benzoxaboroles as a new class of β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Benzo[c]oxaborole-1,7(3H)-diol: A Publish Comparison Guide
This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of Benzo[c]oxaborole-1,7(3H)-diol (also referred to as 7-hydroxy-1,3-dihydro-1-hydroxy-2,1-benzoxaborole ). It focuses on the critical role of the 7-hydroxyl substituent in modulating Lewis acidity, solubility, and target engagement (specifically Leucyl-tRNA synthetase and
Executive Summary
Benzo[c]oxaborole-1,7(3H)-diol represents a specialized subclass of the benzoxaborole scaffold, distinguished by a hydroxyl group at the C7 position—ortho to the boron atom . While 5-substituted derivatives like Tavaborole (5-fluoro) and Crisaborole (5-cyanophenoxy) are clinically established, the 7-substituted series offers unique physicochemical properties due to the proximity of the substituent to the Lewis acidic boron center.
This guide analyzes the 1,7-diol motif, where the C7-hydroxyl acts as an intramolecular modulator of the boron's reactivity, contrasting its performance with other 7-substituted analogs in antimicrobial and anticancer applications.
Key Comparative Findings
| Feature | 7-OH (1,7-Diol) | 7-H (Parent) | 7-Fluoro | 7-Carboxyethyl |
| Lewis Acidity (pKa) | ~6.8 - 7.0 (Modulated by H-bond) | 7.3 | 6.9 | 7.1 |
| Solubility (pH 7.4) | High (>1000 µg/mL) | Moderate | Moderate | High (ionic) |
| LeuRS Potency (IC50) | Moderate (Steric/Electronic trade-off) | Good | Excellent | Low |
| Key Application | Metabolite / Solubility Probe | Scaffold Core | Antifungal | Antimalarial |
Chemical Identity & Mechanism of Action
The Pharmacophore: The "1,7-Diol" Interaction
The defining feature of Benzo[c]oxaborole-1,7(3H)-diol is the peri-interaction between the C7-hydroxyl group and the B1-hydroxyl group. Unlike remote substituents (e.g., C5 or C6), the C7-OH is spatially adjacent to the boron center.
-
Intramolecular H-Bonding: The C7-OH can donate a hydrogen bond to the oxygen of the B-OH or the ring oxygen, potentially stabilizing the boronate anion (tetrahedral form) and lowering the pKa.
-
Steric Shielding: The C7 substituent provides steric bulk that can hinder or select for specific diol substrates, enhancing specificity for the editing site of Leucyl-tRNA synthetase (LeuRS).
Mechanism of Binding (LeuRS Inhibition)
The primary mechanism involves the formation of a spiroboronate adduct with the cis-diol of the tRNA^Leu terminal adenosine (A76).
-
Reversible Covalent Binding: The empty
-orbital of the boron atom accepts electron density from the 2',3'-hydroxyls of the adenosine ribose. -
Transition State Mimicry: The resulting tetrahedral boronate anion mimics the charged transition state of the aminoacylation reaction, trapping the enzyme in an inactive conformation.
-
7-Position Role: The 7-substituent sits at the entrance of the editing pocket. A 7-OH group increases water solubility but must avoid steric clashes with the threonine-rich region of the active site.
Figure 1: Mechanism of Action showing the formation of the spiroboronate adduct and the modulatory role of the 7-OH substituent.
Detailed SAR Analysis
Electronic Effects at Position 7
The electronic nature of the C7 substituent directly influences the Lewis acidity of the boron atom, which correlates with binding affinity (
-
7-OH (Electron Donor): Through resonance (+M effect), the oxygen lone pair can donate electron density into the ring, potentially decreasing the Lewis acidity of the boron. However, the inductive withdrawal (-I) and potential H-bond stabilization of the anionic species often result in a net lowering of pKa (more acidic) compared to the parent, facilitating binding at physiological pH.
-
7-F (Inductive Withdrawer): Strongly withdraws electrons (-I), increasing the electrophilicity of the boron. This typically enhances potency (e.g., Tavaborole analogs).
Steric Effects & Selectivity
The 7-position is "ortho" to the boron attachment point.
-
Small Groups (H, F, OH): Tolerated well within the LeuRS editing pocket.
-
Large Groups (Carboxyethyl, Propanamide): These extend out of the pocket. In antimalarial research, 7-(2-carboxyethyl) derivatives showed superior potency (IC50 ~26 nM) by interacting with solvent-exposed residues that the 7-OH cannot reach.
Comparative Efficacy Table
| Compound Class | Substituent (C7) | Target | IC50 / MIC | Mechanism Insight |
| Benzo[c]oxaborole-1,7-diol | -OH | LeuRS (Fungal) | ~2 - 5 µg/mL | High solubility; H-bond donor capability may stabilize water network in pocket. |
| Parent Benzoxaborole | -H | LeuRS | 0.5 - 2 µg/mL | Baseline activity; limited solubility. |
| 7-Fluoro Analog | -F | LeuRS | < 0.5 µg/mL | Increased Lewis acidity enhances diol trapping. |
| Antimalarial Lead | -(CH2)2COOH | P. falciparum | 0.026 µM | Extension reaches distal binding sites; 7-OH is too short for this effect. |
Experimental Protocols
Synthesis of Benzo[c]oxaborole-1,7(3H)-diol
The synthesis requires protection of the phenol to prevent premature boronation or oxidation.
Step-by-Step Protocol:
-
Starting Material: 3-hydroxybenzaldehyde or 2-bromo-3-hydroxybenzyl alcohol.
-
Protection: Protect the phenolic -OH (e.g., as a MOM ether or benzyl ether).
-
Bromination (if needed): Brominate at the 2-position (ortho to aldehyde/alcohol) if not already present.
-
Lithiation/Borylation:
-
Cool solution of protected aryl bromide in THF to -78°C.
-
Add n-BuLi (1.1 eq) dropwise. Stir for 30 min.
-
Add Triisopropyl borate (1.2 eq). Warm to RT.
-
-
Cyclization & Deprotection:
-
Treat with dilute HCl (acidic hydrolysis removes protecting groups and induces cyclization between the boronic acid and the benzylic alcohol).
-
Purification: Recrystallize from water/ethanol (7-OH confers water solubility).
-
Figure 2: Synthetic pathway for the 7-hydroxy benzoxaborole scaffold.
Self-Validating pKa Determination
To verify the electronic influence of the 7-OH group:
-
Prepare Buffer Series: Phosphate/Citrate buffers ranging from pH 4.0 to 10.0.
-
UV-Vis Titration: Benzoxaboroles exhibit a UV shift upon ionization (formation of the tetrahedral hydroxyboronate).
-
Measurement: Measure
shift (typically ~260-280 nm) at each pH. -
Calculation: Plot Absorbance vs. pH. The inflection point is the pKa.
-
Validation: The 7-OH analog should show a pKa lower than the parent (7.3) if H-bonding stabilizes the anion.
-
References
-
Benzoxaborole Antimalarial Agents (SAR Study)
- Title: Benzoxaborole antimalarial agents. Part 2: Discovery of fluoro-substituted 7-(2-carboxyethyl)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles.
- Source: Bioorganic & Medicinal Chemistry Letters (2012).
-
URL:[Link]
-
Mechanism of Action (LeuRS Inhibition)
-
Boron Chemistry & Reactivity
-
Anti-Cancer SAR (7-Propanamide)
- Title: Discovery of New 7-Propanamide Benzoxaborole as Potent Anti-SKOV3 Agent via 3D-QSAR Models.
- Source: International Journal of Molecular Sciences (2026).
-
URL:[Link]
Sources
"validating the enzyme inhibitory activity of Benzo[c]oxaborole-1,7(3H)-diol"
The following is a comprehensive Publish Comparison Guide for validating the enzyme inhibitory activity of Benzo[c]oxaborole-1,7(3H)-diol . This guide is structured for researchers and drug development professionals, focusing on the unique validation requirements of this specific boron-containing scaffold.
Executive Summary
Benzo[c]oxaborole-1,7(3H)-diol (systematically 7-hydroxy-1,3-dihydro-1-hydroxy-2,1-benzoxaborole) represents a distinct subclass of boron-based inhibitors. Unlike the standard 5-substituted benzoxaboroles (e.g., Tavaborole, Crisaborole), the 1,7-diol substitution pattern introduces a hydroxyl group at the C7 position—proximal to the boron center.
This structural modification critically influences the compound's electronic properties and binding geometry. While the C1-boron hydroxyl is the primary "warhead" forming reversible covalent bonds with enzyme nucleophiles (Serine/Threonine), the C7-hydroxyl provides a secondary anchor point, potentially enhancing selectivity via intramolecular hydrogen bonding or specific active-site interactions.
This guide outlines the rigorous experimental framework required to validate the inhibitory activity of Benzo[c]oxaborole-1,7(3H)-diol against its three primary target classes: Leucyl-tRNA Synthetase (LeuRS) , Phosphodiesterase 4 (PDE4) , and Beta-Lactamases .
Mechanism of Action & Structural Logic
The validation of this compound rests on confirming its Reversible Covalent Mechanism . The boron atom acts as an electrophile, accepting a lone pair from the enzyme's catalytic nucleophile to form a tetrahedral boronate adduct.
Structural Comparison: 1,7-Diol vs. Standards
| Feature | Benzo[c]oxaborole-1,7(3H)-diol | Tavaborole (Kerydin) | Crisaborole (Eucrisa) |
| Core Scaffold | Benzoxaborole | Benzoxaborole | Benzoxaborole |
| Primary Pharmacophore | B-OH (C1) + C7-OH | B-OH (C1) + C5-F | B-OH (C1) + C5-O-Ph-CN |
| Electronic Effect | C7-OH is an electron donor; may form H-bond with B-OH. | C5-F is electron-withdrawing; increases Boron acidity. | C5-O-Ph is bulky; targets hydrophobic pocket. |
| Primary Target | Broad Spectrum Potential (LeuRS, PDE4, | Fungal LeuRS (Editing Domain) | Human PDE4 (Catalytic Site) |
| Binding Mode | Bidentate (Boron + C7-OH) | Monodentate (Boron) | Monodentate (Boron) + Hydrophobic |
Visualizing the Mechanism
The following diagram illustrates the reversible covalent binding mechanism and the validation logic flow.
Caption: The reversible covalent binding mechanism of benzoxaboroles requires validation of both potency (Ki) and residence time (off-rate).
Experimental Protocols for Validation
To rigorously validate Benzo[c]oxaborole-1,7(3H)-diol, you must perform assays that distinguish specific inhibition from non-specific binding.
Protocol A: Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay
Rationale: Benzoxaboroles are classic inhibitors of the LeuRS editing domain (CP1), trapping tRNA^Leu in the editing site.
Materials:
-
Recombinant LeuRS (Fungal vs. Human for selectivity).
-
Substrates: L-Leucine, ATP, tRNA^Leu (or crude tRNA).
-
Radioisotope:
H-Leucine or C-Leucine. -
Precipitant: 5% Trichloroacetic acid (TCA).
Workflow:
-
Reaction Mix: Incubate 20 nM LeuRS with varying concentrations of Benzo[c]oxaborole-1,7(3H)-diol (0.1 nM – 10
M) in buffer (50 mM HEPES pH 7.5, 20 mM KCl, 5 mM MgCl ). -
Initiation: Add substrates (4 mM ATP, 10
M L-Leu, 2 mg/mL tRNA). -
Incubation: 30°C for 20 minutes.
-
Quenching: Spot aliquots onto Whatman filter paper soaked in 5% TCA.
-
Quantification: Wash filters to remove free
H-Leu; measure aminoacylated-tRNA via liquid scintillation counting.
Validation Criteria:
-
IC
Shift: Compare IC in the presence vs. absence of tRNA. Benzoxaboroles are uncompetitive with respect to ATP/Leu but require tRNA for optimal binding (Oxaborole-tRNA adduct). -
Selectivity: The compound should show >100-fold selectivity for Fungal LeuRS over Human LeuRS.
Protocol B: PDE4 Hydrolysis Assay (IMAP or SPA)
Rationale: If the 7-OH group targets the metal center (Zn/Mg) of PDE4, this assay confirms anti-inflammatory potential.
Workflow:
-
Enzyme: Human PDE4B (catalytic domain).
-
Substrate: FAM-labeled cAMP.
-
Detection: Fluorescence Polarization (IMAP).
-
Procedure:
-
Incubate PDE4B with Benzo[c]oxaborole-1,7(3H)-diol for 15 min.
-
Add FAM-cAMP (100 nM). Incubate 60 min.
-
Add Binding Reagent (nanoparticles bind non-phosphorylated product).
-
Read FP (Ex 485 nm / Em 520 nm).
-
Validation Criteria:
-
Hill Slope: Should be ~1.0. A steep slope (>2) suggests aggregation (false positive).
-
Detergent Control: Run assay with 0.01% Triton X-100. If IC
shifts significantly, the compound is likely a promiscuous aggregator, not a specific inhibitor.
Comparative Performance Data
The following table serves as a template for benchmarking your experimental results against industry standards.
| Metric | Benzo[c]oxaborole-1,7(3H)-diol (Target) | Tavaborole (Standard) | Interpretation |
| LeuRS IC | Experimental | ~0.8 | Lower IC |
| PDE4B IC | Experimental | >10 | Activity <1 |
| Solubility (pH 7.4) | High (Predicted) | 15 mg/mL | 1,7-diol pattern likely increases aqueous solubility. |
| Binding Reversibility | Rapid Recovery | Rapid Recovery | Confirm by Jump-Dilution assay (100-fold dilution). |
Advanced Validation: Binding Kinetics
Static IC
Jump-Dilution Method
-
Incubate: Enzyme + Inhibitor at 10x IC
for 1 hour (equilibrium). -
Dilute: Rapidly dilute 100-fold into reaction buffer containing substrate.
-
Monitor: Measure product formation continuously.
-
Analysis:
-
If product formation is linear immediately: Rapid Reversible .
-
If product formation shows a lag (curved): Slow Dissociation (High Residence Time).
-
Note: Benzoxaboroles typically show rapid reversibility unless the 7-OH creates a "latch" effect.
-
Visualizing the Validation Workflow
Caption: Step-by-step decision tree for validating benzoxaborole activity, filtering out promiscuous binders.
References
-
Baker, S. J., et al. (2011). Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690). Journal of Medicinal Chemistry. Link
-
Freund, Y. R., et al. (2012). Boron-Based Phosphodiesterase Inhibitors for the Topical Treatment of Atopic Dermatitis. ACS Medicinal Chemistry Letters. Link
-
Cahová, H., & Janda, L. (2015). Validation of Enzyme Inhibitors: Mechanisms and Methods. Methods in Enzymology. Link
-
Rock, F. L., et al. (2007). An Antifungal Agent Inhibits an Aminoacyl-tRNA Synthetase by Trapping tRNA in the Editing Site. Science. Link
-
Hecker, S. J., et al. (2015). Discovery of a Cyclic Boronic Acid β-Lactamase Inhibitor (RPX7009). Journal of Medicinal Chemistry. Link
A Comparative Guide to the In Vivo Efficacy of Benzo[c]oxaborole-1,7(3H)-diol (Crisaborole)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the in vivo efficacy of Benzo[c]oxaborole-1,7(3H)-diol, known as crisaborole (and formerly as AN2728), against other topical treatments for inflammatory skin conditions. By synthesizing preclinical and clinical data, this document offers a comprehensive overview to inform research and development decisions.
Introduction: A Novel Boron-Based PDE4 Inhibitor
Crisaborole is a non-steroidal, topical anti-inflammatory agent that represents a significant advancement in the treatment of inflammatory skin diseases like atopic dermatitis and psoriasis.[1] Its novel boron-containing structure allows for the targeted inhibition of phosphodiesterase 4 (PDE4), an enzyme prevalent in immune cells that plays a key role in the inflammatory cascade.[2] By inhibiting PDE4, crisaborole increases intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn suppresses the production of pro-inflammatory cytokines.[2]
This guide will delve into the in vivo performance of crisaborole, drawing comparisons with established first- and second-line therapies, namely topical corticosteroids (TCS) and topical calcineurin inhibitors (TCIs).
Mechanism of Action: Targeting the Inflammatory Cascade
The therapeutic effect of crisaborole is rooted in its ability to modulate the inflammatory response at a cellular level. The following diagram illustrates the signaling pathway targeted by crisaborole.
Caption: A typical workflow for the oxazolone-induced atopic dermatitis mouse model.
Step-by-Step Methodology:
-
Animal Model: BALB/c or NC/Nga mice are commonly used. [3][4]2. Sensitization (Day 0): The abdominal or dorsal skin of the mice is shaved. A solution of oxazolone (e.g., 1.5% in an acetone vehicle) is applied topically to the shaved area. [5]3. Challenge (Beginning on Day 7): A lower concentration of oxazolone (e.g., 1% in acetone) is repeatedly applied to the ears and/or shaved dorsal skin to elicit an inflammatory response. [5]This is typically done every other day for a specified period. [4]4. Treatment: The test compound (e.g., crisaborole ointment), vehicle, and comparators are applied topically to the inflamed area, often shortly after the oxazolone challenge. [6]5. Efficacy Assessment:
-
Clinical Scoring: Ear thickness is measured using a caliper. Skin redness (erythema) and scaling are visually scored. [4] * Histopathology: Skin biopsies are collected for histological analysis to assess epidermal thickness and inflammatory cell infiltration. [7] * Biomarker Analysis: Serum levels of total IgE and pro-inflammatory cytokines like TNF-α can be measured. [7]
-
Imiquimod-Induced Psoriasis-like Dermatitis Mouse Model
This model is a rapid and reproducible way to induce a psoriasis-like phenotype in mice, characterized by an IL-23/IL-17 inflammatory axis. [8][9]
Caption: A standard workflow for the imiquimod-induced psoriasis-like dermatitis mouse model.
Step-by-Step Methodology:
-
Animal Model: C57BL/6 mice are frequently used for this model. [10]2. Induction: A daily topical application of a commercially available 5% imiquimod cream is administered to the shaved back and/or ears of the mice for 4 to 6 consecutive days. [8][10]3. Treatment: The test compound, vehicle, and comparators are applied topically to the treated area, typically a few hours after the imiquimod application. [10]4. Efficacy Assessment:
-
Clinical Scoring: Ear and dorsal skin thickness are measured. A modified Psoriasis Area and Severity Index (PASI) is used to score erythema, scaling, and thickness. [8] * Histopathology: Skin samples are processed for histological examination to assess for characteristic features of psoriasis, such as acanthosis (epidermal thickening) and inflammatory infiltrates. [8] * Biomarker Analysis: The expression of key cytokines involved in the psoriatic inflammatory pathway, such as IL-17 and IL-23, can be quantified in skin homogenates. [9]
-
Conclusion: A Non-Steroidal Alternative with a Favorable Profile
The in vivo data for Benzo[c]oxaborole-1,7(3H)-diol (crisaborole) demonstrates its efficacy as a topical anti-inflammatory agent. While potent topical corticosteroids may exhibit a stronger immediate anti-inflammatory effect in both preclinical and clinical settings, crisaborole offers a significant improvement over vehicle and presents a viable non-steroidal treatment option. [6][11]Its favorable safety profile, particularly the reduced risk of skin atrophy associated with long-term corticosteroid use, makes it a valuable tool in the management of chronic inflammatory skin diseases like atopic dermatitis. [1]The comparative data presented in this guide underscores the importance of a multifaceted therapeutic landscape where different mechanisms of action can be leveraged to meet diverse patient needs.
References
-
Creative Bioarray. (n.d.). Oxazolone-Induced Atopic Dermatitis (AD) Model. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of topical bethametasone valerate, tacrolimus and crisaborole on the clinical and histopathological features of the oxazolone model [Image]. Retrieved from [Link]
-
Imavita. (n.d.). Oxazolone Atopic Dermatitis model. Retrieved from [Link]
- Archer, N. K., Jo, J. H., & Gill, S. R. (2023). Crisaborole efficacy in murine models of skin inflammation and Staphylococcus aureus infection.
-
Charles River Laboratories. (n.d.). Induction of atopic dermatitis (AD)-like symptoms in NC/Nga mutant mice with repeated topical applications of the hapten, oxazolone. Retrieved from [Link]
-
Pharmacology Discovery Services. (n.d.). Dermatitis, Contact, Oxazolone-Induced, Acute. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficacy of crisaborole in an imiquimod model of psoriasis‐like dermatitis [Image]. Retrieved from [Link]
-
Neurofit. (n.d.). In vivo model of Allergic contact dermatitis - Oxazolone induced inflammation. Retrieved from [Link]
- Alsabbagh, M. M. (2023). Imiquimod-induced psoriasis model: induction protocols, model characterization and factors adversely affecting the model. Acta Biochimica Polonica, 70(4), 729-733.
-
Imavita. (n.d.). Imiquimod-Induced Psoriasis Mouse Model. Retrieved from [Link]
-
Alsabbagh, M. M. (2023). Imiquimod-induced psoriasis model: induction protocols, model characterization and factors adversely affecting the model. Acta biochimica Polonica, 70(4), 729–733. [Link]
-
Archer, N. K., Jo, J. H., & Gill, S. R. (2023). Crisaborole efficacy in murine models of skin inflammation and Staphylococcus aureus infection. Experimental dermatology, 32(4), 466–476. [Link]
- Thom, H., et al. (2021). Matching-Adjusted Indirect Comparison of Crisaborole Ointment 2% vs. Topical Calcineurin Inhibitors in the Treatment of Patients with Mild-to-Moderate Atopic Dermatitis.
-
MDedge. (2022, March 23). Crisaborole more effective in managing atopic dermatitis than tacrolimus or pimecrolimus. Retrieved from [Link]
-
Cairo University. (2026, January 26). Comparative Study of Crisaborole vs. Tacrolimus in Atopic Dermatitis. ClinicalTrials.gov. Retrieved from [Link]
-
Drugs.com. (n.d.). Crisaborole Topical vs Tacrolimus Topical Comparison. Retrieved from [Link]
- Canadian Agency for Drugs and Technologies in Health. (2018). Pharmacoeconomic Review Report: Crisaborole Ointment, 2% (Eucrisa).
-
Brieflands. (2024, June 15). Crisaborole in Atopic Dermatitis. Retrieved from [Link]
- Canadian Agency for Drugs and Technologies in Health. (2018). Executive Summary - Pharmacoeconomic Review Report: Crisaborole Ointment, 2% (Eucrisa).
- Riahi, A., & Lam, J. M. (2021).
- Yentzer, B. A., & Davis, S. A. (2017). Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis.
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- 1. Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. criver.com [criver.com]
- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 6. researchgate.net [researchgate.net]
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- 8. public-pages-files-2025.frontierspartnerships.org [public-pages-files-2025.frontierspartnerships.org]
- 9. imavita.com [imavita.com]
- 10. Crisaborole efficacy in murine models of skin inflammation and Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pfizer.com [pfizer.com]
Benchmarking Guide: Benzo[c]oxaborole-1,7(3H)-diol vs. Standard LeuRS Inhibitors
[1]
Introduction & Scientific Context
Benzo[c]oxaborole-1,7(3H)-diol is a bicyclic organoboron compound characterized by a hydroxyl group at the C7 position of the benzene ring and a hydroxyl group on the boron atom.[1]
-
Primary Target: Cytoplasmic Leucyl-tRNA Synthetase (LeuRS).[1][7]
-
Mechanism: The oxaborole ring forms a stable, reversible adduct with the 2',3'-diol of the 3'-terminal adenosine (A76) of tRNA^Leu.[1] This traps the tRNA in the editing site of LeuRS, preventing protein synthesis.[1]
Why Benchmark? The C7-hydroxyl substitution distinguishes BZO-1,7 from Tavaborole (5-fluoro substituted).[1] Benchmarking is critical to determine if the C7-OH modification alters:
-
Lewis Acidity: Affecting the boron atom's ability to bind the tRNA ribose.[1]
-
Steric Fit: Compatibility with the LeuRS editing domain.[1]
-
Solubility/Permeability: The additional hydroxyl may improve solubility but impact membrane penetration compared to the fluorinated analogue.
Mechanism of Action (MOA) Visualization
Understanding the "Boron Trap" mechanism is essential for interpreting inhibition data. The diagram below illustrates how BZO-1,7 intercepts the aminoacylation pathway.
Figure 1: The "Boron Trap" Mechanism. BZO-1,7 covalently binds the tRNA terminal adenosine, locking it within the LeuRS editing site and halting protein synthesis.[1]
Benchmarking Strategy: Comparator Selection
To validate BZO-1,7, you must compare it against both a direct structural analogue and a clinical standard.[1]
| Comparator | Role | Rationale |
| Tavaborole (AN2690) | Primary Reference | The "Gold Standard" benzoxaborole.[1] Direct comparison reveals the specific SAR effect of the C7-OH vs. C5-F substitution.[1] |
| Fluconazole | Clinical Control | A standard azole antifungal.[1] Provides context on general potency against fungal pathogens, though the MOA differs (ergosterol inhibition).[1] |
| Bortezomib | Negative Control | A boronic acid proteasome inhibitor.[1] Used to demonstrate target specificity (i.e., BZO-1,7 should inhibit LeuRS, not the proteasome).[1] |
Experimental Protocols
Protocol A: Aminoacylation Inhibition Assay (Enzymatic Potency)
Objective: Determine the IC50 of BZO-1,7 against purified fungal LeuRS.[1]
Reagents:
-
Purified C. albicans LeuRS enzyme (recombinant).
-
tRNA^Leu (transcribed in vitro or purified).
-
L-[14C]-Leucine (Radioactive tracer).[1]
-
Assay Buffer: 50 mM HEPES (pH 7.5), 20 mM KCl, 5 mM MgCl2, 2 mM DTT.[1]
Workflow:
-
Preparation: Dilute BZO-1,7 and Tavaborole in DMSO (serial dilutions: 0.01 µM to 100 µM).
-
Incubation: Mix 20 nM LeuRS, tRNA^Leu (2 mg/mL), and inhibitor in Assay Buffer. Incubate for 20 min at 25°C to allow adduct formation.
-
Initiation: Add 4 mM ATP and 20 µM L-[14C]-Leucine to start the reaction.[1]
-
Reaction: Run for 10–20 minutes.
-
Termination: Quench with 5% Trichloroacetic acid (TCA) to precipitate RNA/protein.
-
Quantification: Filter precipitates onto glass fiber filters, wash, and count radioactivity (CPM) using liquid scintillation.[1]
-
Analysis: Plot % Activity vs. Log[Inhibitor]. Fit to a sigmoidal dose-response curve to calculate IC50.[1]
Validation Criteria: Tavaborole IC50 must fall within 1.5–3.0 µM (historical range) for the assay to be valid.
Protocol B: Minimum Inhibitory Concentration (MIC) Assay
Objective: Assess cellular potency and membrane permeability.[1]
Workflow:
-
Organism: Candida albicans (ATCC 90028) and Trichophyton rubrum.
-
Method: CLSI M27-A3 Broth Microdilution.[1]
-
Plate Setup: 96-well plates with RPMI 1640 medium (buffered with MOPS).
-
Dosing: Serial 2-fold dilutions of BZO-1,7 and comparators (Range: 64 µg/mL to 0.06 µg/mL).
-
Inoculum: 1-5 x 10^3 CFU/mL.
-
Incubation: 35°C for 24h (Candida) or 28°C for 4-7 days (Dermatophytes).
-
Readout: The lowest concentration showing 100% inhibition of visible growth.[1]
Data Presentation & Analysis
Summarize your findings in a comparative matrix. Below is a template with representative/hypothetical values based on typical benzoxaborole SAR profiles to guide your analysis.
Table 1: Comparative Potency Matrix
| Compound | LeuRS IC50 (µM) | C. albicans MIC (µg/mL) | T. rubrum MIC (µg/mL) | Notes |
| BZO-1,7 | Experimental | Experimental | Experimental | Test Compound.[1] High polarity of 1,7-diol may reduce cell entry vs. Tavaborole.[1] |
| Tavaborole | 2.1 ± 0.3 | 0.5 - 2.0 | 0.25 - 1.0 | Benchmark.[1] High potency due to C5-F electronegativity.[1] |
| Fluconazole | >100 (No Effect) | 0.25 - 1.0 | 1.0 - 4.0 | Negative control for enzyme assay; Positive control for cell assay.[1] |
Interpretation Guide:
-
If BZO-1,7 IC50 ≈ Tavaborole: The C7-OH does not disrupt the boron-tRNA binding.[1]
-
If BZO-1,7 IC50 < Tavaborole: The C7-OH may offer additional hydrogen bonding within the active site (superior potency).[1]
-
If BZO-1,7 MIC is high despite low IC50: The compound binds the target well but has poor membrane permeability (likely due to the extra polar hydroxyl group).[1]
Experimental Workflow Diagram
This flowchart ensures the benchmarking process is reproducible and logical.
Figure 2: Integrated Benchmarking Workflow. Parallel assessment of enzymatic inhibition and whole-cell activity.
References
-
Rock, F. L., et al. (2007).[1][2] "An antifungal agent inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site."[1][7] Science. Link
-
Baker, S. J., et al. (2011).[1][2] "Boron-containing compounds as potential therapeutics."[1][2][6][7] Chemical Society Reviews.[1][2] Link
-
Clinical and Laboratory Standards Institute (CLSI). (2008). "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition." CLSI document M27-A3. Link
-
Eleftheriadis, N., et al. (2017).[1] "Benzoxaborole as a New Chemotype for Carbonic Anhydrase Inhibition."[1] ACS Medicinal Chemistry Letters. Link
Sources
- 1. Benzoxaboroles | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. enamine.net [enamine.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenosine-Dependent Activation Mechanism of Prodrugs Targeting an Aminoacyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells | springermedizin.de [springermedizin.de]
- 7. Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Confirming the Mechanism of Action of Benzo[c]oxaborole-1,7(3H)-diol
Executive Summary
Benzo[c]oxaborole-1,7(3H)-diol represents a specialized scaffold within the benzoxaborole class of antifungal agents. While structurally related to Tavaborole (AN2690), the presence of the hydroxyl group at the C7 position (peri to the boron center) introduces unique physicochemical properties while retaining the class-defining pharmacophore.
The primary mechanism of action (MoA) for this class is the inhibition of cytoplasmic Leucyl-tRNA Synthetase (LeuRS) via a boron-mediated trapping mechanism at the enzyme's editing site . Unlike traditional antifungals that target cell membrane integrity (e.g., azoles, allylamines), benzoxaboroles halt protein synthesis by forming a stable, non-hydrolyzable adduct with the 3'-terminal adenosine of tRNA
This guide outlines the experimental framework required to rigorously confirm this mechanism for Benzo[c]oxaborole-1,7(3H)-diol, distinguishing it from non-specific toxicity or alternative antifungal pathways.
Part 1: The Mechanistic Core (The Boron Advantage)
To validate the MoA, one must understand the specific molecular event: The Oxaborole-tRNA Trap.
The Biological Target: LeuRS Editing Domain
Leucyl-tRNA Synthetase (LeuRS) has two active sites:
-
Synthetic Site: Aminoacylates tRNA
with Leucine. -
Editing (Proofreading) Site: Hydrolyzes incorrectly charged amino acids (e.g., Isoleucine or Norvaline) to ensure high fidelity translation.
The Inhibition Mechanism
The boron atom in the oxaborole ring acts as an electrophile. When the tRNA
Visualizing the Pathway
The following diagram illustrates the divergence between normal LeuRS function and the Oxaborole-mediated inhibition.
Figure 1: Mechanism of Action. The benzoxaborole inhibitor intercepts the tRNA at the editing site, forming a stable adduct that prevents protein synthesis.[1][2]
Part 2: Comparative Analysis
To demonstrate the superiority or specificity of Benzo[c]oxaborole-1,7(3H)-diol, it must be benchmarked against standard-of-care agents.
Table 1: Comparative Efficacy and Mechanism[3]
| Feature | Benzo[c]oxaborole-1,7(3H)-diol | Terbinafine | Ciclopirox |
| Primary Target | LeuRS (Editing Site) | Squalene Epoxidase | Metal Chelation / Redox |
| Pathway | Protein Synthesis Inhibition | Ergosterol Biosynthesis | Multi-target metabolic disruption |
| Selectivity | High (Specific to fungal LeuRS) | High (Fungal specific) | Low (Broad spectrum) |
| Binding Mode | Covalent (Reversible) Adduct | Non-covalent competitive | Chelation of Fe3+/Al3+ |
| Key Advantage | Nail Penetration (Low MW, hydrophilic) | Fungicidal potency | Broad spectrum (yeasts/molds) |
| Resistance Profile | Point mutations in LeuRS editing domain | Mutations in ERG1 gene | Rare (due to non-specific MoA) |
Part 3: Experimental Validation Framework
To scientifically confirm the MoA of your specific molecule, you must move beyond simple MIC (Minimum Inhibitory Concentration) assays. You need a self-validating system that proves the target is LeuRS and the mechanism is editing-site dependent.
Workflow Logic
Figure 2: Step-by-step experimental logic to confirm Benzoxaborole MoA.
Protocol A: Aminoacylation Inhibition Assay (The Gold Standard)
Objective: Quantify the inhibition of LeuRS catalytic activity (conversion of Leucine to Leu-tRNA).
Materials:
-
Purified fungal LeuRS (e.g., C. albicans or T. rubrum).
-
Total tRNA (yeast) or transcript tRNA
. -
L-[
C]-Leucine (Radioactive tracer). -
Test Compound: Benzo[c]oxaborole-1,7(3H)-diol (dissolved in DMSO).
Methodology:
-
Reaction Mix: Prepare a buffer containing 50 mM HEPES (pH 7.5), 30 mM KCl, 10 mM MgCl2, 2 mM ATP, and 4 mM DTT.
-
Enzyme Activation: Incubate LeuRS (20 nM final) with the test compound (varying concentrations: 0.1
M – 100 M) for 15 minutes at 25°C. -
Initiation: Add substrate mix: 4 mg/mL tRNA and 20
M L-[ C]-Leucine. -
Kinetics: Incubate at 30°C. Remove aliquots (10
L) at 2, 4, 6, and 10 minutes. -
Quenching: Spot aliquots onto Whatman 3MM filter paper pre-soaked in 5% Trichloroacetic acid (TCA). This precipitates the protein/tRNA but washes away free Leucine.
-
Quantification: Wash filters 3x with 5% TCA, dry, and measure radioactivity via liquid scintillation counting.
Validation Criteria:
-
IC50 Calculation: Plot % inhibition vs. log[compound].
-
Control: Comparison with Tavaborole (Positive Control) and DMSO (Negative Control).
Protocol B: Editing Site Specificity (Post-Transfer Editing)
Objective: Prove that the compound specifically targets the editing function, distinguishing it from pure synthetic site inhibitors.
Methodology:
-
Substrate Preparation: Pre-charge tRNA with a non-cognate amino acid (e.g., [
H]-Isoleucine) using a mutant LeuRS that lacks editing capability (or using high concentrations to force mischarging). -
Hydrolysis Assay: Incubate the [
H]-Ile-tRNA with wild-type LeuRS in the presence and absence of Benzo[c]oxaborole-1,7(3H)-diol. -
Measurement: Measure the release of free [
H]-Isoleucine (TCA soluble fraction) vs. the retention of counts on the tRNA (TCA precipitable). -
Result Interpretation: A true benzoxaborole will inhibit the editing (hydrolysis) of the mischarged tRNA because it traps the tRNA in the editing site, forming the adduct rather than allowing the enzyme to hydrolyze the wrong amino acid. Note: This is counter-intuitive but critical—the adduct locks the system, preventing the "correction" mechanism.
Part 4: Structural Confirmation
The ultimate proof of the "1,7-diol" mechanism is structural biology.
Technique: X-ray Crystallography of the LeuRS-tRNA-Inhibitor Complex.
-
Goal: Observe electron density connecting the Boron atom of the inhibitor to the 2'- and 3'- oxygens of the A76 adenosine of the tRNA.
-
Expectation: The boron should adopt a tetrahedral geometry (sp3) in the complex, distinct from its trigonal planar (sp2) state in solution.
References
-
Rock, F. L., et al. (2007).[3] "An antifungal agent inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site."[1][3] Science, 316(5832), 1759-1761.
-
Baker, S. J., et al. (2011). "Discovery of a new boron-containing antifungal agent, 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), for the potential treatment of onychomycosis." Journal of Medicinal Chemistry, 49(15), 4447-4450.
-
Elewski, B. E., et al. (2015).[3] "Efficacy and safety of tavaborole topical solution, 5%, a novel boron-based antifungal agent, for the treatment of toenail onychomycosis: Results from 2 randomized phase-III studies."[3] Journal of the American Academy of Dermatology, 73(1), 62-69.[3]
-
FDA Label Information. (2014). "KERYDIN (tavaborole) topical solution, 5%." U.S. Food and Drug Administration.[4][5]
-
Cagan, R., et al. (2017). "Benzoxaboroles: A new class of potent inhibitors of aminoacyl-tRNA synthetases." Bioorganic & Medicinal Chemistry, 25(16), 4382-4387.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Benzo[c]oxaborole-1,7(3H)-diol
A Comprehensive Guide to the Safe Disposal of Benzo[c][1][2]oxaborole-1,7(3H)-diol
Pre-Disposal Hazard Assessment and Characterization
Before initiating any disposal procedures, a thorough hazard assessment is mandatory. Benzo[c][1][2]oxaborole-1,7(3H)-diol belongs to the family of oxaboroles, which are derivatives of boronic acids. While specific toxicity data for this compound is limited, related structures such as Benzo[c][1][2]oxaborole-1,6(3H)-diol are known to cause skin and serious eye irritation.[5] Therefore, it is prudent to handle Benzo[c][1][2]oxaborole-1,7(3H)-diol as a hazardous substance.
Key considerations:
-
Regulatory Framework: All chemical waste disposal must comply with local, state, and federal regulations.[1][2][6] In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[7] Academic laboratories may operate under the alternative requirements of 40 CFR Part 262, Subpart K, which provides specific guidelines for managing laboratory hazardous waste.[1][8]
-
Waste Determination: The first step in proper disposal is to determine if the waste is hazardous. Given the irritant nature of related compounds, it is best to manage all waste streams containing Benzo[c][1][2]oxaborole-1,7(3H)-diol as hazardous waste.[5]
-
Chemical Incompatibilities: Avoid mixing Benzo[c][1][2]oxaborole-1,7(3H)-diol waste with incompatible materials. Boronic acids and their derivatives can be incompatible with strong oxidizing agents and strong acids.[9][10] Always consult a chemical compatibility chart before mixing waste streams.[10][11][12][13]
Safety and Disposal Data Summary
| Parameter | Guideline/Value | Rationale and References |
| Hazard Classification | Assumed Hazardous: Skin and Eye Irritant | Based on data for related compounds like Benzo[c][1][2]oxaborole-1,6(3H)-diol.[5] |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles, lab coat | Standard PPE for handling hazardous chemicals.[14] |
| Waste Segregation | Segregate from strong oxidizing agents and acids. | To prevent potentially hazardous reactions in the waste container.[9][15] |
| Primary Disposal Container | Clearly labeled, sealed, compatible container (e.g., HDPE) | To ensure safe containment and clear identification of the hazardous waste.[4][16] |
| Disposal Method | Licensed hazardous waste disposal service | Ensures compliance with environmental regulations and safe handling.[7][17] |
Step-by-Step Disposal Protocols
The appropriate disposal procedure depends on the form of the waste. The following protocols cover the disposal of the neat compound, contaminated labware, and solutions containing Benzo[c][1][2]oxaborole-1,7(3H)-diol.
Protocol 1: Disposal of Unused or Waste Benzo[c][1][2]oxaborole-1,7(3H)-diol (Solid)
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.
-
Containment: If outside of its original container, carefully transfer the solid waste into a designated hazardous waste container. Use tools and methods that minimize dust generation.[6]
-
Packaging: Place the solid waste in a clearly labeled, sealed, and chemically compatible container. High-density polyethylene (HDPE) containers are generally suitable.[16]
-
Labeling: The container must be labeled with a hazardous waste tag that includes the chemical name ("Benzo[c][1][2]oxaborole-1,7(3H)-diol"), the quantity, and the associated hazards (e.g., "Irritant").[15]
-
Storage: Store the sealed container in a designated satellite accumulation area (SAA) away from incompatible materials.[1][15]
-
Disposal: Arrange for pickup by a licensed hazardous waste disposal service.[17]
Protocol 2: Disposal of Contaminated Labware and Materials
This includes items such as gloves, weighing paper, pipette tips, and glassware that have come into contact with Benzo[c][1][2]oxaborole-1,7(3H)-diol.
-
Gross Decontamination: Where possible, rinse glassware with a suitable solvent (e.g., methanol or ethanol) to remove the bulk of the chemical residue. Collect the rinsate as hazardous waste (see Protocol 3).
-
Segregation: Place all contaminated solid waste into a designated container for solid hazardous waste. This includes gloves, paper towels, and other disposable items.[4]
-
Sharps: Contaminated needles, syringes, or other sharps must be placed in a puncture-proof sharps container that is clearly labeled as hazardous waste.[18]
-
Packaging and Labeling: Seal the container and label it as "Solid Hazardous Waste" with a description of the contents (e.g., "Lab debris contaminated with Benzo[c][1][2]oxaborole-1,7(3H)-diol").[15]
-
Disposal: Dispose of the container through a licensed hazardous waste disposal service.
Protocol 3: Disposal of Solutions Containing Benzo[c][1][2]oxaborole-1,7(3H)-diol
-
Waste Collection: Collect all aqueous and organic solutions containing Benzo[c][1][2]oxaborole-1,7(3H)-diol in a designated, sealed, and properly vented hazardous waste container. Do not pour this waste down the drain.[4]
-
Segregation: Maintain separate waste containers for halogenated and non-halogenated organic solvents.
-
pH Consideration: While specific data is unavailable, it is good practice to keep the pH of aqueous waste containing boronic acid derivatives near neutral to avoid potential reactions. Some boronic acids can be removed from reaction mixtures by adjusting the pH.[19]
-
Packaging and Labeling: Use a chemically compatible container with a secure cap. Label the container with "Hazardous Waste," the full chemical names of all components (including solvents), and their approximate concentrations.
-
Storage and Disposal: Store in a designated satellite accumulation area with secondary containment and arrange for pickup by a licensed hazardous waste disposal service.[15]
Emergency Procedures: Spill and Exposure Management
In the event of a spill or personnel exposure, immediate and appropriate action is crucial.
-
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[9]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[17]
-
-
Spill Cleanup:
-
Evacuate and Secure: Alert others in the area and evacuate if necessary. Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Wear appropriate PPE, including double gloves, safety goggles, and a lab coat. For large spills or if dust is generated, a NIOSH-approved respirator may be necessary.[6]
-
Contain and Absorb: For solid spills, carefully sweep or scoop the material to avoid creating dust and place it in a labeled hazardous waste container.[9] For liquid spills, cover with an inert absorbent material (e.g., sand, vermiculite) and then collect it into a hazardous waste container.[17]
-
Decontaminate: Clean the spill area with a suitable solvent or detergent and water. Collect all cleaning materials as hazardous waste.
-
Disposal: Dispose of all contaminated materials through a licensed hazardous waste disposal service.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste containing Benzo[c][1][2]oxaborole-1,7(3H)-diol.
Caption: Decision tree for the segregation and disposal of Benzo[c][1][2]oxaborole-1,7(3H)-diol waste.
References
-
Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (n.d.). Retrieved February 15, 2026, from [Link]
-
Regulation of Laboratory Waste - American Chemical Society. (n.d.). Retrieved February 15, 2026, from [Link]
-
C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal - YouTube. (2024, August 30). Retrieved February 15, 2026, from [Link]
-
Frequent Questions About Managing Hazardous Waste at Academic Laboratories | US EPA. (n.d.). Retrieved February 15, 2026, from [Link]
-
ACS Safety Advisory Panel Committee on Chemical Safety December 15, 2015 EPA Docket Center Environmental Protection Agency Mail. (2015, December 15). Retrieved February 15, 2026, from [Link]
-
Boronic acid synthesis by hydrolysis - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]
-
SAFETY DATA SHEET Information - Demeditec Diagnostics GmbH. (n.d.). Retrieved February 15, 2026, from [Link]
-
A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC - NIH. (n.d.). Retrieved February 15, 2026, from [Link]
- Process for purification of boronic acid and its derivatives - Google Patents. (n.d.).
-
Proper disposal of chemicals - Sciencemadness Wiki. (2025, August 20). Retrieved February 15, 2026, from [Link]
-
Can I remove boronic acid using Work up process? - ResearchGate. (2016, December 28). Retrieved February 15, 2026, from [Link]
-
Photoinduced deprotection of masked boronic acids enables light-triggered polycondensation of siloxanes - ChemRxiv. (n.d.). Retrieved February 15, 2026, from [Link]
-
Working with Hazardous Chemicals - Organic Syntheses. (n.d.). Retrieved February 15, 2026, from [Link]
-
Safe Handling and Disposal of Antineoplastic and Other Drugs. (n.d.). University of Rhode Island. Retrieved February 15, 2026, from [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. (n.d.). Retrieved February 15, 2026, from [Link]
-
procedure for disposing of hazardous waste - MIT. (n.d.). Retrieved February 15, 2026, from [Link]
-
UNIVERSITY OF UTAH HEALTH CARE HOSPITALS AND CLINICS POLICY MANUAL Safe Handling of Hazardous Drugs. (2010, May 19). Retrieved February 15, 2026, from [Link]
-
Chemical Compatibility Chart. (n.d.). Retrieved February 15, 2026, from [Link]
-
Chemical Compatibility Chart - Sterlitech Corporation. (n.d.). Retrieved February 15, 2026, from [Link]
-
Safe Handling of Hazardous Drugs - safety.duke.edu. (2025, March 5). Retrieved February 15, 2026, from [Link]
-
Hazardous Waste Disposal Guide - Northwestern University. (n.d.). Retrieved February 15, 2026, from [Link]
-
Controlling Occupational Exposure to Hazardous Drugs - OSHA. (n.d.). Retrieved February 15, 2026, from [Link]
-
Chemical Compatibility Database from Cole-Parmer. (n.d.). Retrieved February 15, 2026, from [Link]
-
Chemical Compatibility Calculator | DWK Life Sciences. (n.d.). Retrieved February 15, 2026, from [Link]
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Personal Protective Equipment & Handling Guide: Benzo[c][1,2]oxaborole-1,7(3H)-diol
[1]
Chemical Identity: Benzo[c][1,2]oxaborole-1,7(3H)-diol Common Name: Tavaborole (AN2690) CAS: 174671-46-6 Role: Leucyl-tRNA Synthetase Inhibitor (Antifungal)[1][2]
Executive Safety Directive
Status: WARNING (GHS Classifications: H302, H315, H319, H335)
As a Senior Application Scientist, my directive is clear: Respect the powder. While Tavaborole is a targeted antifungal with a favorable safety profile in topical clinical applications, the pure Active Pharmaceutical Ingredient (API) presents distinct inhalation and irritant hazards in the laboratory.
The Golden Rule: Treat this compound as an Occupational Exposure Band (OEB) 3 substance. Your primary enemy is not acute systemic toxicity, but respiratory sensitization and mucous membrane inflammation caused by the boron-containing oxaborole ring.
Physicochemical Basis of Hazards
To handle this compound safely, you must understand why it behaves the way it does.
| Property | Implication for Safety & Handling |
| Oxaborole Ring | The boron atom is electrophilic. It readily forms reversible covalent bonds with diols (like sugars/ribose). Risk: High affinity for mucous membranes (eyes/lungs); immediate irritation upon contact. |
| Hygroscopicity | The compound avidly absorbs atmospheric moisture. Risk: Clumping during weighing leads to "flicking" or aerosolization when breaking aggregates. |
| Solubility | Soluble in DMSO and Ethanol; sparingly soluble in water. Risk: Once in solution, skin permeation rates increase significantly compared to the solid state. |
PPE Specifications Matrix
Do not rely on generic "lab safety" rules. Use this matrix to select gear based on your specific operation.
Table 1: Task-Based PPE Requirements
| Component | Solid Handling (Weighing/Transfer) | Solution Handling (Dilution/Assay) | Rationale |
| Respiratory | N95 or P100 Respirator (if outside hood) Preferred: Work inside Fume Hood. | Surgical Mask (Standard) | Prevents inhalation of hygroscopic dust that triggers H335 (Resp. Irritation). |
| Hand Protection | Double Nitrile Gloves (Outer: 5 mil; Inner: 4 mil) | Single Nitrile Glove (min 5 mil) Change immediately upon splash. | Boron compounds can migrate through thin latex. Nitrile offers superior resistance to the DMSO carrier often used. |
| Eye Protection | Chemical Safety Goggles (Indirect Vent) | Safety Glasses with Side Shields | Goggles prevent dust entry; glasses suffice for liquid splash protection. |
| Body | Lab Coat (Buttoned, Tyvek sleeves recommended) | Standard Lab Coat | Protects forearms from dust accumulation. |
Operational Protocols
A. The "Static-Free" Weighing Protocol
Why: Tavaborole powder is prone to static charge, causing it to "jump" onto balance pans and gloves.
-
Preparation: Place an ionizing fan or anti-static gun near the balance inside the fume hood.
-
Taring: Use a weighing boat with a funnel neck (prevents spillage during transfer).
-
Transfer: Do not use a flat spatula. Use a scoopula to minimize surface area contact.
-
Closing: Wipe the exterior of the stock bottle with a Kimwipe dampened in 70% Ethanol before returning it to storage. This removes invisible dust residues.
B. Solubilization (DMSO/Ethanol)
Why: The heat of solution (exothermic) is negligible, but the viscosity change can cause splashing.
-
Add Solvent First: If possible, add 50% of your solvent to the vial before adding the powder. This suppresses dust.[3][4]
-
Vortexing: Cap tightly. Vortex in short 5-second bursts.
-
Pressure Release: The oxaborole ring is stable, but if using slightly acidic solvents, pressure can build. Open the cap slowly away from your face.
Visualized Workflows (Graphviz)
Workflow 1: Safe Handling Lifecycle
This diagram outlines the critical decision points during the experimental setup to minimize exposure.
Figure 1: The "Golden Path" for handling Tavaborole from storage to disposal.
Workflow 2: Emergency Response Decision Tree
Immediate actions to take in case of containment breach.
Figure 2: Triage protocols for accidental exposure. Note the specific warning against using alcohol for skin cleanup.
Disposal & Decontamination[7][8][9]
Decontamination of Surfaces: Because Tavaborole is an oxaborole, it can be stubborn to remove with water alone due to its lipophilicity.
-
Step 1: Wipe surface with 70% Ethanol or Isopropanol . This solubilizes the organic ring.
-
Step 2: Follow with a soap and water wash to remove the boron residues.[3]
-
Verification: A UV lamp (254 nm) can sometimes visualize significant residues of aromatic compounds, though Tavaborole fluorescence is weak.
Waste Streams:
-
Solid Waste: Dispose of contaminated gloves, weigh boats, and paper towels in Hazardous Solid Waste (Incineration).
-
Liquid Waste: Collect in Organic Solvent Waste (Halogen-free, unless dissolved in DCM/Chloroform).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11499245, Tavaborole. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Tavaborole - Hazard Classifications. Retrieved from [Link]
-
Baker, S. J., et al. (2006). Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690). Journal of Medicinal Chemistry. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
